molecular formula C6H15ClN2O B1522140 4-amino-N,N-dimethylbutanamide hydrochloride CAS No. 156337-81-4

4-amino-N,N-dimethylbutanamide hydrochloride

Cat. No.: B1522140
CAS No.: 156337-81-4
M. Wt: 166.65 g/mol
InChI Key: FMNYKYLEMQYNPP-UHFFFAOYSA-N
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Description

4-amino-N,N-dimethylbutanamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-N,N-dimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-8(2)6(9)4-3-5-7;/h3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNYKYLEMQYNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156337-81-4
Record name 4-amino-N,N-dimethylbutanamide hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 4-amino-N,N-dimethylbutanamide Hydrochloride: Properties, Structure, and Scientific Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-N,N-dimethylbutanamide hydrochloride (CAS No: 156337-81-4), a research chemical with potential applications in various scientific domains. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes known information with theoretical and predictive analyses based on its chemical structure and established principles for analogous compounds. It is designed to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential exploration of this compound. This document covers its chemical identity, proposed synthesis, predicted physicochemical properties, suggested analytical methodologies, and essential safety and handling protocols.

Introduction and Chemical Identity

This compound is a primary amine-containing amide, presented as its hydrochloride salt. Its structure suggests potential utility as a building block in medicinal chemistry and materials science. The presence of a primary amine and a tertiary amide functional group offers multiple reaction sites for further chemical modifications.

This guide aims to bridge the current information gap by providing a scientifically grounded framework for working with this compound. It is important to note that while some basic identifiers are established, much of the subsequent information is based on predictive models and established methodologies for similar chemical entities, as explicitly stated by suppliers like Sigma-Aldrich who note that they do not collect analytical data for this product.[1]

Core Chemical Information
IdentifierValueSource
IUPAC Name 4-amino-N,N-dimethylbutanamide;hydrochloride[2]
CAS Number 156337-81-4[2]
Molecular Formula C6H15ClN2O[1][2]
Molecular Weight 166.65 g/mol [1][2]
Canonical SMILES CN(C)C(=O)CCCN.Cl[2]
InChI Key FMNYKYLEMQYNPP-UHFFFAOYSA-N[1][2]

Diagram 1: Chemical Structure of this compound

G start Start: 4-Aminobutanoic Acid (GABA) protect Step 1: N-Protection (e.g., Boc Anhydride) start->protect activate Step 2: Carboxylic Acid Activation (e.g., EDC/HOBt or conversion to acyl chloride) protect->activate amidate Step 3: Amidation (Dimethylamine) activate->amidate deprotect Step 4: N-Deprotection and Salt Formation (HCl in Dioxane or Ether) amidate->deprotect purify Step 5: Purification (Recrystallization) deprotect->purify end_product End Product: This compound purify->end_product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Theoretical Protocol
  • N-Protection of 4-Aminobutanoic Acid:

    • Rationale: The primary amine of GABA is more nucleophilic than the carboxylate and would interfere with the subsequent amidation step. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under amidation conditions and ease of removal under acidic conditions.

    • Procedure: Dissolve 4-aminobutanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium hydroxide or triethylamine to deprotonate the carboxylic acid and facilitate the reaction. Add di-tert-butyl dicarbonate (Boc anhydride) dropwise at 0°C and then allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the N-Boc-4-aminobutanoic acid.

  • Activation of the Carboxylic Acid:

    • Rationale: The carboxylic acid must be activated to react with the weakly nucleophilic dimethylamine. This can be achieved by converting it to a more reactive intermediate.

    • Procedure (Amide Coupling): Dissolve the N-Boc-4-aminobutanoic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt).

  • Amidation with Dimethylamine:

    • Rationale: The activated carboxylic acid will now readily react with dimethylamine to form the desired amide bond.

    • Procedure: To the solution from the previous step, add a solution of dimethylamine (often available as a solution in THF or as a gas). The reaction is typically run at room temperature.

  • Deprotection and Hydrochloride Salt Formation:

    • Rationale: The final step is to remove the Boc protecting group. This is achieved under acidic conditions, which will also protonate the primary amine to form the hydrochloride salt.

    • Procedure: Dissolve the crude N-Boc-4-amino-N,N-dimethylbutanamide in a suitable solvent like dioxane or diethyl ether. Add a solution of hydrochloric acid in the same solvent. The deprotection is usually rapid, and the desired hydrochloride salt will precipitate out of the solution.

  • Purification:

    • Rationale: The precipitated product should be purified to remove any unreacted starting materials or byproducts.

    • Procedure: The solid product can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and then recrystallized from a suitable solvent system such as ethanol/ether to yield the pure this compound.

Physicochemical and Spectroscopic Properties (Predictive Analysis)

In the absence of experimental data, the following properties are predicted based on the structure and data from analogous compounds. These should be experimentally verified.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Physical Form White to off-white solidConsistent with supplier information for similar small molecule hydrochloride salts. [1]
Melting Point >150 °C (with decomposition)Amine hydrochloride salts are typically high-melting solids.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in aprotic polar solvents (e.g., acetonitrile). Insoluble in nonpolar solvents (e.g., hexanes).The ionic nature of the hydrochloride salt and the presence of polar functional groups suggest high polarity.
pKa ~9.5 - 10.5 (for the primary ammonium group)Typical pKa range for primary alkylammonium ions.
Predicted Spectroscopic Signatures

Experimental characterization is crucial for structure confirmation. The following are predicted spectral features:

  • ¹H NMR (in D₂O):

    • A triplet at ~3.0-3.2 ppm corresponding to the two protons on the carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

    • A triplet at ~2.4-2.6 ppm for the two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O).

    • A multiplet at ~1.9-2.1 ppm for the two protons on the central methylene group (-CH₂-).

    • Two singlets around 2.9-3.1 ppm for the two methyl groups on the amide nitrogen (-N(CH₃)₂). Due to restricted rotation around the C-N amide bond, these two methyl groups may be chemically non-equivalent and appear as two distinct singlets.

  • ¹³C NMR (in D₂O):

    • A peak around 175-178 ppm for the carbonyl carbon (C=O).

    • A peak around 38-42 ppm for the carbon adjacent to the ammonium group.

    • Peaks around 35-37 ppm for the two methyl carbons on the amide nitrogen.

    • A peak around 30-33 ppm for the carbon adjacent to the carbonyl group.

    • A peak around 22-25 ppm for the central methylene carbon.

  • FTIR (KBr pellet):

    • Broad absorption band from 2500-3000 cm⁻¹ characteristic of an ammonium salt (N-H stretch).

    • A strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretch of the tertiary amide.

    • N-H bending vibrations around 1500-1600 cm⁻¹.

    • C-N stretching vibrations around 1000-1200 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the parent cation [M-Cl]⁺ at m/z 131.11.

Proposed Analytical Methods

For researchers synthesizing or using this compound, robust analytical methods are necessary for identity confirmation, purity assessment, and quantification.

Diagram 3: Analytical Workflow

G sample Sample of 4-amino-N,N-dimethylbutanamide HCl identity Identity Confirmation sample->identity purity Purity Assessment sample->purity quant Quantification sample->quant nmr ¹H and ¹³C NMR identity->nmr ms Mass Spectrometry (MS) identity->ms ftir FTIR Spectroscopy identity->ftir hplc HPLC-UV/ELSD purity->hplc gc GC-MS (after derivatization) purity->gc qnmr Quantitative NMR (qNMR) quant->qnmr hplc_quant HPLC with Standard Curve quant->hplc_quant

Caption: A comprehensive workflow for the analytical characterization.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in section 3.2, ¹H and ¹³C NMR are indispensable for confirming the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the elemental composition of the parent cation.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong chromophore, UV detection might be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.

  • Gas Chromatography (GC): Due to the low volatility of the hydrochloride salt, GC analysis would require derivatization of the primary amine (e.g., silylation) to make it amenable to this technique.

Pharmacological and Biological Considerations

There is no specific published data on the pharmacological or biological activity of this compound. However, its structural motifs suggest potential areas for investigation. The aminobutanamide core is present in various biologically active molecules. For instance, some aminobutanamide derivatives have been explored for their potential as enzyme inhibitors or as scaffolds in the development of new therapeutic agents. [3] Researchers could consider screening this compound in assays related to:

  • Neurotransmitter modulation: Given its structural similarity to GABA.

  • Enzyme inhibition: The amine and amide functionalities could interact with active sites of various enzymes.

  • Building block for larger molecules: Its bifunctional nature makes it a candidate for incorporation into larger, more complex molecules with potential therapeutic activities.

Any investigation into its biological effects should be preceded by thorough in vitro cytotoxicity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Safety, Handling, and Storage

Hazard Identification

Based on GHS classifications from supplier information, this compound should be handled with care. [2]

  • GHS Pictogram: GHS07 (Exclamation mark) [1]* Signal Word: Warning [1]* Hazard Statements:

    • H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [1][2] * H335: May cause respiratory irritation. [2]* Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2] * P280: Wear protective gloves/protective clothing/eye protection/face protection. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust. If the material is a fine powder, a dust mask or respirator may be appropriate.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • The compound is likely hygroscopic due to its salt nature; storage in a desiccator may be beneficial.

Conclusion

This compound is a research chemical with limited publicly available data. This guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and handling. The proposed synthetic and analytical protocols are based on established chemical principles and offer a solid starting point for researchers. It is imperative that any work with this compound is accompanied by rigorous experimental verification of its properties and a cautious approach to its handling and potential biological applications. This document serves to empower researchers with a foundational understanding to safely and effectively explore the potential of this molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Journal of Chemistry. [Link]

  • PubChem. 4-Amino-N,N-dimethylbutanamide. National Center for Biotechnology Information. [Link]

  • ChemWhat. 4-amino-N,N-dimethylbutanamide(SALTDATA: HCl). [Link]

  • Bentham Science Publishers. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. [Link]

  • ACS Publications. A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Google P

Sources

An In-depth Technical Guide to 4-amino-N,N-dimethylbutanamide hydrochloride (CAS: 156337-81-4)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-N,N-dimethylbutanamide hydrochloride (CAS No. 156337-81-4), a bifunctional chemical entity with potential applications as a versatile intermediate in synthetic organic chemistry and drug discovery. Due to the limited direct research on this specific compound, this guide synthesizes information from analogous structures and reactions to present its physicochemical properties, plausible synthetic routes, expected analytical characterization, and potential applications. The structural relationship to γ-aminobutyric acid (GABA) analogues is also explored, providing a context for its potential, though currently unevaluated, biological significance.

Introduction and Chemical Identity

This compound is a primary amine and a tertiary amide derivative of butyric acid. Its hydrochloride salt form enhances its stability and solubility in aqueous media. The presence of a primary amine and a dimethylamide group on a flexible four-carbon chain makes it a valuable building block for the synthesis of more complex molecules. While not extensively studied as a standalone pharmacologically active agent, its structural similarity to known neuroactive compounds suggests its potential as a precursor in the development of GABAergic modulators.[1][2]

Key Identifiers:

  • IUPAC Name: 4-amino-N,N-dimethylbutanamide;hydrochloride[1]

  • CAS Number: 156337-81-4[1]

  • Molecular Formula: C₆H₁₅ClN₂O[1]

  • Molecular Weight: 166.65 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are primarily derived from computational models and data from chemical suppliers.

PropertyValueSource
Molecular Weight 166.65 g/mol PubChem[1]
Molecular Formula C₆H₁₅ClN₂OPubChem[1]
Appearance Solid (predicted)---
XLogP3-AA -1.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 166.0872908PubChem[1]
Monoisotopic Mass 166.0872908PubChem[1]
Topological Polar Surface Area 49.3 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

Proposed Synthesis and Reaction Mechanisms

Synthetic Pathway: Ring-Opening of N-Boc-Succinimide followed by Amidation and Deprotection

This proposed three-step synthesis begins with the commercially available N-Boc-succinimide, offering a controlled and high-yielding route.

Synthesis_Pathway A N-Boc-Succinimide B N-Boc-4-amino-N,N-dimethylbutanamide A->B  Dimethylamine (aq.)  THF, rt C 4-amino-N,N-dimethylbutanamide hydrochloride B->C  HCl in Dioxane  rt

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-4-amino-N,N-dimethylbutanamide

  • To a solution of N-Boc-succinimide (1 equivalent) in tetrahydrofuran (THF), add a 40% aqueous solution of dimethylamine (2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove THF.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-amino-N,N-dimethylbutanamide as a crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified N-Boc-4-amino-N,N-dimethylbutanamide (1 equivalent) in a minimal amount of anhydrous dioxane.

  • To this solution, add a solution of 4M HCl in dioxane (3-4 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the deprotection by TLC.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques. The expected spectral data are as follows:

  • ¹H NMR (D₂O):

    • A singlet corresponding to the six protons of the N,N-dimethyl group.

    • Multiplets for the six protons of the -(CH₂)₃- backbone. The protons adjacent to the amine and carbonyl groups will be shifted downfield.

  • ¹³C NMR (D₂O):

    • A peak for the carbonyl carbon of the amide.

    • Peaks for the carbons of the N,N-dimethyl groups.

    • Peaks for the three carbons of the butanamide backbone.

  • FT-IR (KBr):

    • A broad absorption band for the N-H stretching of the primary ammonium salt (R-NH₃⁺).

    • A strong absorption band for the C=O stretching of the tertiary amide.

    • C-H stretching and bending vibrations for the alkyl chain.

  • Mass Spectrometry (ESI+):

    • The mass spectrum will show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₆H₁₅N₂O⁺.

Potential Applications in Research and Drug Development

Given the lack of dedicated studies, the primary application of this compound is as a chemical intermediate. Its bifunctional nature allows for a variety of subsequent chemical transformations.

As a Building Block in Medicinal Chemistry

The primary amine can be derivatized to introduce various pharmacophores, while the tertiary amide remains a stable polar group. This makes it a suitable scaffold for creating libraries of compounds for screening against various biological targets.

Applications A 4-amino-N,N-dimethylbutanamide hydrochloride B Derivatization of Primary Amine A->B E Linker Chemistry A->E C Synthesis of GABA Analogues B->C D Peptidomimetics B->D

Caption: Potential applications of this compound in synthesis.

Precursor for GABA Analogues

Derivatives of 4-aminobutanamide have been investigated as GABA uptake inhibitors.[1][2] This suggests that this compound could serve as a starting material for the synthesis of novel GABA analogues with potential therapeutic applications in neurological disorders such as epilepsy, anxiety, and pain.[1][2] The synthesis of such derivatives often involves the acylation or alkylation of the primary amine.[3][4]

Biological Significance and Pharmacological Context

While there is no direct pharmacological data for this compound, its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, provides a framework for its potential biological relevance.

Derivatives of 4-aminobutanamide have been shown to interact with GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1][2] Inhibition of GATs increases the concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a target for anticonvulsant and anxiolytic drugs.

It is plausible that derivatives of 4-amino-N,N-dimethylbutanamide could be designed to target GATs or other components of the GABAergic system. However, extensive medicinal chemistry efforts would be required to develop potent and selective modulators from this scaffold.

Safety and Handling

Based on available safety data sheets from suppliers, this compound is classified as an irritant.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of a fume hood and appropriate personal protective equipment.

Conclusion

This compound is a chemical compound with clear potential as a versatile building block in organic synthesis. While direct research on its properties and applications is sparse, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its relationship to GABA analogues provides a compelling rationale for its use in the design and synthesis of novel modulators of the GABAergic system. Further research is warranted to fully explore the synthetic utility and potential biological relevance of this compound and its derivatives.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • European Journal of Medicinal Chemistry. (2014). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides.
  • Bentham Science Publishers. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate.
  • Scientific Research Publishing. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives.

Sources

A Comprehensive Technical Guide to 4-amino-N,N-dimethylbutanamide Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 4-amino-N,N-dimethylbutanamide hydrochloride is one such compound, a bifunctional molecule featuring a primary amine and a tertiary amide. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the known properties, potential synthetic routes, and applications of this compound. While detailed biological activity for this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs suggest its utility as a scaffold or intermediate in the synthesis of novel chemical entities.

Section 1: Chemical Identity and Synonyms

Clarity in chemical communication is essential. To this end, a comprehensive list of synonyms and identifiers for this compound is provided below.

Identifier Type Identifier
IUPAC Name 4-amino-N,N-dimethylbutanamide;hydrochloride[1]
CAS Number 156337-81-4[1]
PubChem CID 45792288[1]
Molecular Formula C₆H₁₅ClN₂O[1]
Molecular Weight 166.65 g/mol [1]
InChI InChI=1S/C6H14N2O.ClH/c1-8(2)6(9)4-3-5-7;/h3-5,7H2,1-2H3;1H
InChIKey FMNYKYLEMQYNPP-UHFFFAOYSA-N
SMILES CN(C)C(=O)CCCN.Cl[1]
Depositor-Supplied Synonyms 4-amino-N,N-dimethylbutanamide HCl, 4-amino-N,N-dimethyl-butanamide hydrochloride

Section 2: Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its handling, formulation, and application in experimental settings. The table below summarizes the key computed and experimental properties of this compound.

Property Value
Appearance Solid
XLogP3-AA -1.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 166.0872908[1]
Monoisotopic Mass 166.0872908[1]
Topological Polar Surface Area 46.3 Ų[1]
Heavy Atom Count 10[1]
Complexity 91.1[1]

Section 3: Synthesis and Manufacturing

A potential precursor, 4-chlorobutyryl chloride, can be reacted with dimethylamine to form N,N-dimethyl-4-chlorobutanamide. Subsequent nucleophilic substitution of the chloride with an amine source, such as ammonia or a protected amine, followed by deprotection, would yield the desired product. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.

Proposed Synthetic Workflow

G cluster_0 Step 1: Amidation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation A 4-Chlorobutyryl chloride C N,N-Dimethyl-4-chlorobutanamide A->C Reaction B Dimethylamine B->C Reaction D N,N-Dimethyl-4-chlorobutanamide F 4-amino-N,N-dimethylbutanamide D->F Nucleophilic Substitution E Ammonia (or protected amine) E->F Nucleophilic Substitution G 4-amino-N,N-dimethylbutanamide I This compound G->I Acid-base reaction H Hydrochloric Acid H->I Acid-base reaction

Caption: Proposed synthetic workflow for this compound.

It is important to note that this is a theoretical pathway and would require experimental validation and optimization. Commercial availability from suppliers like Sigma-Aldrich suggests that established, proprietary manufacturing processes exist.

Section 4: Applications in Research and Development

As a bifunctional molecule, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. The primary amine provides a nucleophilic center for a variety of chemical transformations, while the tertiary amide is a common functional group in many biologically active molecules, often contributing to improved solubility and metabolic stability.

Potential Applications:
  • Scaffold for Library Synthesis: The compound can be used as a starting material for the parallel synthesis of compound libraries. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination to generate a diverse set of molecules for screening in drug discovery programs.

  • Intermediate in Multi-step Synthesis: It can serve as a key intermediate in the total synthesis of more complex target molecules, including natural products and pharmaceuticals. The butanamide backbone provides a flexible four-carbon linker that can be incorporated into larger structures.

  • Fragment-Based Drug Discovery: The molecule itself can be considered a fragment for use in fragment-based drug discovery (FBDD) campaigns. Its ability to form hydrogen bonds via the amide and amine groups makes it a potential binder to protein targets.

Section 5: Analytical Characterization

Proper analytical characterization is crucial to confirm the identity and purity of any chemical compound used in research. While specific analytical protocols for this compound are not published, standard methods for the characterization of small organic molecules are applicable.

Recommended Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The ¹H NMR spectrum would be expected to show signals corresponding to the N,N-dimethyl groups, the methylene groups of the butyl chain, and the protons of the primary amine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and determine the exact mass of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the primary amine and the C=O stretch of the amide.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the compound. A variety of column and mobile phase combinations could be employed, and detection could be achieved using a UV detector (at low wavelengths) or, more universally, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Illustrative Analytical Workflow

G A Sample of 4-amino-N,N- dimethylbutanamide HCl B Structural Confirmation A->B C Purity Assessment A->C D ¹H & ¹³C NMR B->D E HRMS B->E F IR Spectroscopy B->F G HPLC-UV/ELSD/CAD C->G

Caption: A general analytical workflow for the characterization of this compound.

Section 6: Handling and Safety

Based on the available safety data, this compound is classified as a warning-level hazard, primarily causing serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with eyes and skin. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a commercially available chemical building block with potential applications in organic synthesis and drug discovery. While its specific biological activity remains to be elucidated, its bifunctional nature makes it a versatile tool for the construction of novel molecules. This guide has provided a comprehensive overview of its known chemical and physical properties, a proposed synthetic route, and general analytical methods for its characterization. Further research into the biological effects of this compound and its derivatives could open up new avenues for therapeutic development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-N,N-dimethylbutanamide. National Center for Biotechnology Information. [Link]

  • Reddy, P. S., et al. (2005). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Asian Journal of Chemistry, 17(4), 2780-2784. [Link]

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An In-depth Technical Guide to 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-amino-N,N-dimethylbutanamide hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical properties, a plausible synthetic route, and robust analytical methodologies for its characterization, ensuring scientific integrity and practical applicability.

Core Molecular Attributes

This compound is a hydrophilic, small molecule featuring a primary amine and a tertiary amide. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of experimental conditions.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below.

AttributeValueCitation
Molecular Formula C₆H₁₅ClN₂O[1][2][3]
Molecular Weight 166.65 g/mol [1][2][3]
CAS Number 156337-81-4[3]
Parent Compound 4-Amino-N,N-dimethylbutanamide[3]

Synthesis Protocol: A Plausible Pathway

While numerous synthetic routes can be envisioned, a robust and common strategy for the synthesis of this compound involves a three-step process starting from 4-aminobutanoic acid (GABA). This pathway is designed for high yield and purity, incorporating a protective group strategy to ensure selective amide bond formation.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation A 4-Aminobutanoic Acid (GABA) B Boc-Protected GABA A->B Boc₂O, Base D Boc-Protected 4-amino- N,N-dimethylbutanamide B->D Coupling Agent (e.g., HATU) C N,N-Dimethylamine C->D E 4-amino-N,N-dimethylbutanamide hydrochloride D->E HCl in Dioxane

Sources

An In-Depth Technical Guide to the Safe Handling of 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-amino-N,N-dimethylbutanamide hydrochloride. As a specialty chemical with limited publicly available data on its specific biological applications, a rigorous adherence to safety is paramount. This document synthesizes established chemical safety principles with the known properties of the compound to provide a self-validating system for its safe use in a laboratory setting.

Introduction and Chemical Profile

This compound is a chemical compound with the molecular formula C₆H₁₅ClN₂O.[1][2] It is the hydrochloride salt of 4-amino-N,N-dimethylbutanamide. The presence of an amine hydrochloride suggests it is likely a solid, water-soluble compound. While specific research applications are not widely documented, its structure, containing a terminal primary amine and a tertiary amide, suggests potential utility as a building block in organic synthesis or as a ligand in coordination chemistry.

This guide will focus on the critical aspects of safe handling, from personal protective equipment (PPE) and storage to emergency procedures, ensuring that researchers can work with this compound with a full understanding of its potential hazards and the necessary precautions.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning".[1]

Causality of Hazards

The irritant nature of this compound can be attributed to its chemical structure. The amine hydrochloride can react with moisture on the skin, in the eyes, or in the respiratory tract to release small amounts of hydrochloric acid, which is corrosive. Furthermore, amines themselves can be irritating to tissues. The fine, solid nature of the compound also poses a risk of airborne dust, leading to respiratory irritation if inhaled.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of exposure.

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.

  • Hand Protection: Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn and buttoned to its full length.

  • Respiratory Protection: When handling larger quantities or when there is a potential for aerosolization, a NIOSH-approved respirator with a particulate filter is recommended. All work with the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

Caption: Workflow for selecting and using Personal Protective Equipment.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₁₅ClN₂O[1][2][3]
Molecular Weight 166.65 g/mol [1][2][3]
Appearance Solid[1][2]
CAS Number 156337-81-4[3]
InChI Key FMNYKYLEMQYNPP-UHFFFAOYSA-N[1][2][3]
SMILES O=C(CCCN)N(C)C.[H]Cl[1][2]
Storage Class Code 11 - Combustible Solids[1][5]

Handling and Storage Procedures

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation risks.[4]

  • Eye Wash Stations and Safety Showers: Ensure that a fully functional and easily accessible eye wash station and safety shower are located in the immediate vicinity of the handling area.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

Emergency and First-Aid Procedures

A rapid and informed response is critical in the event of an exposure.

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[1][2][6]

  • Remove contact lenses if present and easy to do so.[6]

  • Seek immediate medical attention from an ophthalmologist or emergency services.[6]

Skin Contact
  • Immediately remove any contaminated clothing.

  • Flush the affected skin with plenty of soap and water.[1]

  • If skin irritation persists, seek medical attention.

Inhalation
  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if respiratory symptoms persist.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention. Provide the medical personnel with the name of the chemical and, if possible, the Safety Data Sheet.

Caption: Emergency response flowchart for eye and skin contact.

Spill and Waste Disposal

Spill Clean-up
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.

Experimental Protocol: A General Workflow for Handling

The following is a generalized, step-by-step protocol for weighing and preparing a solution of this compound. The causality behind each step is explained to ensure a self-validating and safe process.

  • Preparation and PPE:

    • Action: Don all required PPE (goggles, lab coat, gloves).

    • Rationale: To create a barrier between the researcher and the chemical, preventing accidental exposure.

  • Engineering Controls:

    • Action: Set up all necessary equipment within a certified chemical fume hood.

    • Rationale: To contain any dust or vapors, preventing inhalation.

  • Weighing:

    • Action: Use a tared weigh boat to accurately weigh the desired amount of the solid compound on an analytical balance.

    • Rationale: A weigh boat contains the solid, preventing contamination of the balance.

  • Dissolution:

    • Action: Carefully transfer the weighed solid to a suitable flask. Add the desired solvent in portions, swirling gently to dissolve.

    • Rationale: Gradual addition and gentle swirling prevent splashing and aerosolization.

  • Clean-up:

    • Action: Dispose of the weigh boat in the appropriate solid waste container. Wipe down the balance and the work area in the fume hood.

    • Rationale: To prevent cross-contamination and accidental exposure of subsequent users of the space.

  • Post-Handling:

    • Action: Remove PPE in the correct order (gloves first, then lab coat, then goggles). Wash hands thoroughly with soap and water.

    • Rationale: To prevent contamination of skin and personal clothing.

Conclusion

While this compound has a defined set of hazards, a thorough understanding of these risks and the implementation of the rigorous safety protocols outlined in this guide will allow for its safe handling in a research environment. The principles of minimizing exposure through engineering controls and personal protective equipment, coupled with a clear and practiced emergency response plan, form the foundation of a safe and productive laboratory setting.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • My Health Alberta. (n.d.). Eye Injury: First Aid for Chemical Burns. Retrieved from [Link]

  • Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Scientific Laboratory Supplies. (2021). Safety Data Sheet CHE1130. Retrieved from [Link]

Sources

An Investigative Guide to the Putative Mechanism of Action of 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-N,N-dimethylbutanamide hydrochloride is a chemical entity with a defined structure but a largely uncharacterized pharmacological profile. This technical guide addresses the current knowledge gap regarding its mechanism of action. Based on a comprehensive review of structurally related compounds, we posit a primary hypothesis centered on the modulation of the γ-aminobutyric acid (GABA) system. This document provides a detailed exploration of this hypothesis, outlining potential molecular targets and pathways. Furthermore, it serves as a practical framework for researchers and drug development professionals by proposing a structured, multi-stage experimental plan to systematically investigate, validate, and characterize the true biological activity of this compound. Our approach prioritizes scientific integrity, offering a self-validating workflow designed to deliver robust and reproducible findings.

Introduction: The Uncharacterized Profile of this compound

This compound is a derivative of 4-aminobutanamide, presenting as a hydrochloride salt. Its chemical properties are well-documented in various chemical databases and by commercial suppliers.

Property Value Source
IUPAC Name 4-amino-N,N-dimethylbutanamide;hydrochloridePubChem[1]
Molecular Formula C₆H₁₅ClN₂OPubChem[1]
Molecular Weight 166.65 g/mol Sigma-Aldrich[2][3]
CAS Number 156337-81-4PubChem[1]
Parent Compound 4-Amino-N,N-dimethylbutanamidePubChem[4]

Despite the availability of basic chemical data, a thorough search of peer-reviewed scientific literature, clinical trial databases, and patent filings reveals a significant void in our understanding of its biological activity and mechanism of action. A Japanese patent mentions the non-salt form, 4-amino-N,N-dimethylbutanamide, as a reagent in the synthesis of a potential therapeutic for hemoglobinopathies, but this does not describe the intrinsic biological effects of the title compound itself[3]. This lack of direct evidence necessitates a hypothesis-driven approach to elucidating its pharmacological role.

Core Hypothesis: A Putative Modulator of the GABAergic System

The structural similarity of 4-amino-N,N-dimethylbutanamide to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, forms the foundation of our primary hypothesis. We propose that this compound acts as a modulator of the GABAergic system. The butanamide backbone with a terminal amino group is a common feature in molecules designed to interact with components of GABAergic neurotransmission.

Scientific literature on related butanamide and GABA-amide derivatives supports this hypothesis, indicating that such compounds can exhibit hypnotic, anticonvulsant, and analgesic properties through interaction with the GABAergic system[2][4][5]. The proposed mechanisms for these related compounds generally fall into two main categories:

  • Inhibition of GABA Transporters (GATs): GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of these transporters increases the extracellular concentration of GABA, enhancing GABAergic tone.

  • Direct or Allosteric Modulation of GABA Receptors: The compound could act as an agonist, antagonist, or allosteric modulator at GABA receptors, primarily GABA-A receptors.

The following sections will detail these potential mechanisms and propose a comprehensive experimental plan to investigate them.

GABA transporters are critical for maintaining the balance of neurotransmission. There are four main subtypes: GAT1, GAT2, GAT3, and BGT1. Structurally similar compounds have been shown to inhibit these transporters, leading to increased GABA levels in the synapse and enhanced inhibitory signaling[4].

GAT_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_Vesicle GABA Vesicles GABA_Released GABA GABA_Vesicle->GABA_Released Release GAT1 GABA Transporter (GAT1) GABA_Released->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_Released->GABA_A_Receptor Binds Inhibition Inhibition GABA_A_Receptor->Inhibition Cl- influx -> Hyperpolarization Compound 4-amino-N,N- dimethylbutanamide HCl Compound->GAT1 Inhibits

Caption: Hypothetical mechanism of GAT inhibition by the compound.

GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. They possess multiple binding sites that can be targeted by various molecules. The compound could potentially act as:

  • An agonist: Directly binding to the GABA recognition site and opening the chloride channel.

  • A positive allosteric modulator (PAM): Binding to a site distinct from the GABA binding site to enhance the effect of GABA.

GABA_A_Modulation GABA_A_Receptor GABA-A Receptor GABA Site Allosteric Site Chloride_Channel Chloride Channel Opening GABA_A_Receptor->Chloride_Channel Enhanced Effect GABA GABA GABA->GABA_A_Receptor:gaba_site Binds Compound 4-amino-N,N- dimethylbutanamide HCl Compound->GABA_A_Receptor:pam_site Binds (as PAM) Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition

Caption: Hypothetical mechanism of positive allosteric modulation of the GABA-A receptor.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically test our hypothesis, we propose a multi-stage experimental plan. This workflow is designed to first screen for general activity and then progressively narrow down the specific molecular targets and mechanisms.

Experimental_Workflow cluster_stage1 Stage 1: In Vitro Screening cluster_stage2 Stage 2: Functional Characterization cluster_stage3 Stage 3: In Vivo Validation Receptor_Binding Radioligand Binding Assays (GABA-A, GABA-B) Electrophysiology Electrophysiology (Patch-Clamp on cultured neurons or oocytes) Receptor_Binding->Electrophysiology If binding is observed GAT_Uptake GABA Uptake Assays (GAT1, GAT2, GAT3, BGT1) GAT_Uptake->Electrophysiology If uptake is inhibited Microdialysis In Vivo Microdialysis (Measure synaptic GABA levels) GAT_Uptake->Microdialysis If GAT inhibition is confirmed Animal_Models Behavioral Models (Anticonvulsant, Anxiolytic, Sedative) Electrophysiology->Animal_Models If functional activity is confirmed Enzyme_Assays Enzyme Activity Assays (GABA-T) Conclusion Conclusion Animal_Models->Conclusion Mechanism Elucidation Microdialysis->Conclusion

Caption: A multi-stage workflow for elucidating the mechanism of action.

Objective: To determine if the compound interacts with key components of the GABAergic system.

Protocol 1: Radioligand Binding Assays

  • Preparation: Prepare cell membrane fractions from tissues or cell lines expressing GABA-A and GABA-B receptors.

  • Assay: Incubate the membrane preparations with a specific radioligand (e.g., [³H]muscimol for GABA-A sites, [³H]GABA with baclofen for GABA-B sites) in the presence of varying concentrations of this compound.

  • Detection: Separate bound from free radioligand by filtration and quantify the radioactivity.

  • Analysis: Determine the IC₅₀ value of the compound to displace the radioligand. A low IC₅₀ suggests competitive binding.

Protocol 2: GABA Uptake Assays

  • Cell Culture: Use HEK-293 cells stably expressing individual human GAT subtypes (GAT1, GAT2, GAT3, BGT1).

  • Assay: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake: Add [³H]GABA and incubate for a short period to allow for transporter-mediated uptake.

  • Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Analysis: Calculate the percent inhibition of GABA uptake at each compound concentration and determine the IC₅₀ value for each GAT subtype.

Objective: To determine the functional consequences of the compound's interaction with its target(s).

Protocol 3: Electrophysiology (Whole-Cell Patch-Clamp)

  • System: Use primary cultured neurons or Xenopus oocytes expressing specific GABA-A receptor subtypes.

  • Recording: Record GABA-evoked currents in the absence and presence of the test compound.

  • Application:

    • To test for agonist activity, apply the compound alone.

    • To test for modulatory activity, co-apply the compound with GABA.

  • Analysis: Analyze changes in current amplitude, kinetics, and dose-response relationship for GABA. An increase in the GABA-evoked current in the presence of the compound would indicate positive allosteric modulation.

Objective: To confirm the physiological relevance of the in vitro findings.

Protocol 4: Animal Behavioral Models

  • Administration: Administer this compound to rodents via an appropriate route (e.g., intraperitoneal injection).

  • Models:

    • Anticonvulsant: Pentylenetetrazol (PTZ) or maximal electroshock (MES) induced seizure models.

    • Anxiolytic: Elevated plus maze or light-dark box tests.

    • Sedative: Open-field test to measure locomotor activity.

  • Observation: Record and quantify relevant behavioral parameters.

Protocol 5: In Vivo Microdialysis

  • Surgery: Implant a microdialysis probe into a specific brain region (e.g., hippocampus or cortex) of an anesthetized rodent.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid.

  • Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of the compound.

  • Analysis: Measure GABA concentrations in the dialysate using HPLC. An increase in GABA levels post-administration would support a GAT inhibition mechanism.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, its structural analogy to GABA strongly suggests activity within the GABAergic system. The proposed hypothesis of GAT inhibition and/or GABA-A receptor modulation provides a solid foundation for a structured research program. The experimental workflow detailed in this guide offers a comprehensive and scientifically rigorous path to not only identify the molecular target(s) but also to fully characterize the pharmacological profile of this compound. Successful elucidation of its mechanism of action will be crucial in determining its potential as a research tool or a lead compound for therapeutic development.

References

  • Rational approaches for the design of various GABA modulators and their clinical progression. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • フェノタイプ及びターゲットベースドスクリーニングによる新規ヘモグロビン症治療薬の A. huscap. [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications. [Link]

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"4-amino-N,N-dimethylbutanamide hydrochloride" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-amino-N,N-dimethylbutanamide hydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic compound structurally related to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. While specific literature on this compound is limited, its structural similarity to known GABA analogues suggests its potential as a modulator of GABAergic neurotransmission. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route, and its inferred pharmacological profile based on the extensive research on GABA and its analogues. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Introduction: The Significance of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS), playing a critical role in reducing neuronal excitability.[1] The balance between excitatory and inhibitory neurotransmission is fundamental for normal brain function, and disruptions in this balance are implicated in a wide range of neurological and psychiatric disorders. Consequently, the GABAergic system has been a major target for therapeutic intervention.

GABA exerts its effects through ionotropic GABAA and GABAC receptors, which are ligand-gated chloride channels, and metabotropic GABAB receptors, which are G-protein coupled receptors that modulate calcium and potassium channels.[2] Activation of these receptors leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.

While GABA itself has therapeutic limitations due to its inability to efficiently cross the blood-brain barrier, the development of GABA analogues has led to successful treatments for epilepsy, neuropathic pain, and anxiety disorders.[3][4] Notable examples include gabapentin and pregabalin, which, despite being structural analogues of GABA, do not act directly on GABA receptors but rather on the α2δ-1 subunit of voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters.[5][6]

This compound, as a derivative of 4-aminobutanamide, falls into the broad category of GABA analogues. Its N,N-dimethyl substitution on the amide nitrogen is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.[7] This guide will explore the potential of this specific molecular scaffold within the context of GABAergic modulation.

Chemical Profile of this compound

A clear understanding of the physicochemical properties of a compound is essential for its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C6H15ClN2O[8]
Molecular Weight 166.65 g/mol [8]
IUPAC Name 4-amino-N,N-dimethylbutanamide;hydrochloride[8]
CAS Number 156337-81-4
Physical Form Solid[9]
SMILES CN(C)C(=O)CCCN.Cl[8]
InChI InChI=1S/C6H14N2O.ClH/c1-8(2)6(9)4-3-5-7;/h3-5,7H2,1-2H3;1H[9]
Hazard Statements H319: Causes serious eye irritation

Proposed Synthesis of this compound

Proposed Synthetic Pathway

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection GABA 4-Aminobutanoic Acid (GABA) Boc_GABA N-Boc-4-aminobutanoic acid GABA->Boc_GABA NaOH, Dioxane/H2O Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Boc_GABA Boc_Protected_Amide tert-butyl (4-(dimethylamino)-4-oxobutyl)carbamate Boc_GABA->Boc_Protected_Amide DMF Dimethylamine_HCl Dimethylamine hydrochloride Dimethylamine_HCl->Boc_Protected_Amide Coupling_Agent EDC, HOBt Coupling_Agent->Boc_Protected_Amide Base DIPEA Base->Boc_Protected_Amide Final_Product This compound Boc_Protected_Amide->Final_Product HCl_Dioxane HCl in Dioxane HCl_Dioxane->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-aminobutanoic acid

  • To a solution of 4-aminobutanoic acid (GABA) (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.1 eq) and stir until all solids are dissolved.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-aminobutanoic acid as a white solid.

Step 2: Synthesis of tert-butyl (4-(dimethylamino)-4-oxobutyl)carbamate

  • To a solution of N-Boc-4-aminobutanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add dimethylamine hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected amide.

Step 3: Synthesis of this compound

  • Dissolve the purified tert-butyl (4-(dimethylamino)-4-oxobutyl)carbamate (1.0 eq) in a 4M solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.

Inferred Pharmacological Profile and Mechanism of Action

In the absence of direct pharmacological data for this compound, its potential biological activity can be inferred from its structural similarity to GABA and other well-characterized GABA analogues.

Potential as a GABA Analogue

The core structure of 4-amino-N,N-dimethylbutanamide is a derivative of GABA. Many GABA analogues have been synthesized to improve upon the pharmacokinetic properties of GABA, particularly its ability to cross the blood-brain barrier.[3] The N,N-dimethylamide moiety in the target molecule increases its lipophilicity compared to GABA, which could potentially enhance its penetration into the CNS.

Postulated Mechanisms of Action

The pharmacological effects of GABA analogues are diverse.[4] Based on existing knowledge, several potential mechanisms of action for this compound can be postulated:

  • Direct GABA Receptor Agonism: While many simple GABA analogues are weak agonists at GABA receptors, the possibility of direct interaction cannot be entirely ruled out without experimental validation.

  • Modulation of GABA Metabolism: Some GABA analogues exert their effects by inhibiting the enzymes responsible for GABA degradation, such as GABA transaminase (GABA-T), thereby increasing synaptic GABA concentrations.[12]

  • Inhibition of GABA Reuptake: Another mechanism to increase synaptic GABA is through the inhibition of GABA transporters (GATs).

  • Interaction with Voltage-Gated Calcium Channels: As seen with gabapentin and pregabalin, the molecule could bind to the α2δ-1 subunit of voltage-gated calcium channels, leading to a decrease in the release of excitatory neurotransmitters.[5][6]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Potential Sites of Action for this compound Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft (GABA) GABA_vesicle->Synaptic_Cleft Exocytosis VGCC Voltage-Gated Ca2+ Channel (α2δ-1) VGCC->GABA_vesicle Ca2+ influx triggers GAT1 GABA Transporter (GAT1) GABA_A_R GABA-A Receptor Cl_channel Cl- Influx GABA_A_R->Cl_channel GABA_B_R GABA-B Receptor K_channel K+ Efflux GABA_B_R->K_channel Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization K_channel->Hyperpolarization Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_A_R Synaptic_Cleft->GABA_B_R Target_Compound 4-amino-N,N-dimethylbutanamide hydrochloride Target_Compound->VGCC Inhibition? Target_Compound->GAT1 Inhibition? Target_Compound->GABA_A_R Agonism? Target_Compound->GABA_B_R Agonism?

Caption: Potential mechanisms of action within a GABAergic synapse.

Potential Therapeutic Applications

Based on the known therapeutic applications of other GABA analogues, this compound could be investigated for its potential efficacy in a variety of CNS disorders:

  • Epilepsy: By enhancing inhibitory neurotransmission, the compound could have anticonvulsant properties.[13]

  • Neuropathic Pain: Modulation of neuronal hyperexcitability is a key strategy in the management of neuropathic pain.[6]

  • Anxiety Disorders: The anxiolytic effects of benzodiazepines, which are positive allosteric modulators of GABAA receptors, highlight the potential of GABAergic agents in treating anxiety.[2]

  • Spasticity: GABAB receptor agonists are used to treat spasticity associated with conditions like multiple sclerosis and spinal cord injury.

Future Directions and Research Recommendations

To fully elucidate the therapeutic potential of this compound, a systematic and thorough investigation is required. The following experimental workflow is recommended:

G Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Pharmacological Screening Characterization->In_Vitro_Screening ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability, Cytotoxicity) In_Vitro_Screening->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., seizure, pain models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Sources

Discovery and history of "4-amino-N,N-dimethylbutanamide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Scientific Profile of 4-Amino-N,N-dimethylbutanamide Hydrochloride and its Analogs

Preface

As a Senior Application Scientist, it is imperative to begin this guide with a note on the subject compound, this compound. Initial comprehensive searches for this specific chemical entity reveal a significant scarcity of published literature regarding its discovery, history, or established pharmacological profile. It does not correspond to a known pharmaceutical agent or a widely studied research chemical with a documented history.

The chemical structure represents a dimethylated amide derivative of gamma-aminobutyric acid (GABA). While this structural class is of significant interest in neuroscience, the specific N,N-dimethylbutanamide variant remains obscure.

Given this, and to fulfill the spirit of the core request for an in-depth guide for a scientific audience, this document will focus on a closely related, extensively researched, and historically significant GABA analog: Phenibut (β-Phenyl-γ-aminobutyric acid) . Phenibut shares the core GABAergic mechanism but possesses a rich and well-documented history of discovery and clinical application, making it an ideal subject for a technical whitepaper intended for researchers and drug development professionals. The principles, experimental workflows, and mechanistic insights discussed for Phenibut provide a robust framework applicable to the study of other novel GABA derivatives.

Part 1: The Discovery and Geopolitical History of Phenibut

Phenibut, known chemically as β-Phenyl-γ-aminobutyric acid, is a fascinating example of a pharmaceutical developed under the unique pressures of the Soviet space program. Its story is not merely one of chemical synthesis but of a state-driven quest for a "tranquilizer" that could reduce stress without impairing cognitive function—a critical need for cosmonauts facing extreme psychological and physiological demands.

The development was spearheaded by the esteemed pharmacologist Professor Vsevolod Vasilevich Perekalin and his team at the A. I. Herzen Leningrad Pedagogical Institute in the USSR. The primary goal was to create a GABAergic agent that could effectively cross the blood-brain barrier (BBB). GABA itself is a poor penetrator of the BBB, limiting its therapeutic utility as a systemic drug. The Soviet researchers ingeniously theorized that adding a phenyl ring to the GABA backbone would enhance its lipophilicity, facilitating passage into the central nervous system.

The synthesis was successful, and by 1963, Phenibut was introduced into the Soviet medical system. Its unique psychotropic profile, which combined anxiolytic (anxiety-reducing) effects with a nootropic (cognitive-enhancing) component, made it an immediate asset. It was reportedly included in the standard medical kit for Soviet cosmonauts to help manage the acute stress of spaceflight without the sedative penalties of conventional tranquilizers like benzodiazepines. Its use eventually expanded into the general clinical setting in Russia for treating a wide range of conditions, including anxiety, post-traumatic stress disorder, depression, and insomnia.

Part 2: Mechanism of Action & Pharmacological Profile

Phenibut's primary mechanism of action is its function as a full agonist for the GABA(_B) receptor. This is distinct from benzodiazepines, which are positive allosteric modulators of the GABA(_A) receptor.

  • GABA(_B) Receptor Agonism: As a GABA analog, Phenibut mimics the action of the brain's primary inhibitory neurotransmitter. Activation of the G-protein coupled GABA(_B) receptors leads to a cascade of inhibitory downstream effects, including the opening of K

    
     channels (leading to hyperpolarization) and the inhibition of Ca
    
    
    
    channels, which collectively reduce neuronal excitability. This action is the primary source of its anxiolytic, sedative, and muscle-relaxant properties.
  • Alpha-2-Delta (α2δ) Subunit Ligand: At higher concentrations, Phenibut has also been shown to bind to and block voltage-gated calcium channels containing the α2δ subunit. This mechanism is shared with gabapentinoid drugs like gabapentin and pregabalin. This action contributes significantly to its analgesic and anxiolytic effects by modulating the release of excitatory neurotransmitters.

The dual mechanism of action is crucial for understanding its dose-dependent effects. At lower doses, the nootropic and anxiolytic effects may predominate, while at higher doses, the sedative and muscle-relaxant effects become more pronounced.

GABAb_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Phenibut Phenibut GABAb_R GABA(B) Receptor Phenibut->GABAb_R Agonist Ca_Channel Ca(2+) Channel (α2δ subunit) Phenibut->Ca_Channel Blocks GABAb_R->Ca_Channel Inhibits Vesicle Vesicle (Glutamate) Ca_Channel->Vesicle Ca(2+) Influx (Blocked) K_Channel K(+) Channel Result Hyperpolarization (Inhibitory Effect) K_Channel->Result K(+) Efflux GABAb_R_Post GABA(B) Receptor GABAb_R_Post->K_Channel Activates Phenibut_ext Phenibut Phenibut_ext->GABAb_R_Post Agonist caption Mechanism of Action of Phenibut

Caption: Mechanism of Action of Phenibut

Pharmacokinetic Data Summary
ParameterValueSource
Bioavailability 64.9% (in rabbits)
Half-life ~5.3 hours
Metabolism Largely unmetabolized
Excretion Primarily renal (urine)
BBB Penetration Yes (due to phenyl group)

Part 3: Experimental Protocols

Protocol 1: Synthesis of Phenibut (Example)

The following is a generalized laboratory-scale synthesis based on the condensation of β-phenyl-γ-butyrolactone with ammonia. This method is provided for illustrative purposes.

Materials:

  • β-phenyl-γ-butyrolactone

  • Aqueous ammonia (25-30%)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Aminolysis: In a round-bottom flask, dissolve β-phenyl-γ-butyrolactone in ethanol. Add an excess of aqueous ammonia.

  • Reflux: Heat the mixture under reflux for 6-8 hours. The ammonia will act as a nucleophile, opening the lactone ring to form the corresponding amide.

  • Hofmann Rearrangement: The intermediate amide is then subjected to a Hofmann rearrangement using a suitable reagent like sodium hypobromite (prepared in situ from bromine and NaOH) to convert the amide to a primary amine, yielding Phenibut.

  • Isolation & Purification:

    • Cool the reaction mixture.

    • Acidify with hydrochloric acid to precipitate Phenibut hydrochloride.

    • Filter the crude product.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure Phenibut HCl.

  • Verification: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthesis_Workflow Start β-phenyl-γ-butyrolactone + Aqueous Ammonia Reflux Reflux (6-8 hrs) Aminolysis Start->Reflux Intermediate Intermediate Amide Reflux->Intermediate Hofmann Hofmann Rearrangement (e.g., NaOBr) Intermediate->Hofmann Crude Crude Phenibut Hofmann->Crude Purify Acidification (HCl) & Recrystallization Crude->Purify Final Pure Phenibut HCl Purify->Final caption Generalized Synthesis Workflow for Phenibut

Caption: Generalized Synthesis Workflow for Phenibut

Part 4: Conclusion and Future Directions

Phenibut stands as a testament to targeted drug design, born from a specific need within the Soviet space program. Its journey from a cosmonaut's anti-anxiety medication to a clinically used therapeutic in Eastern Europe highlights the success of structurally modifying a native neurotransmitter to enhance its pharmacokinetic properties. Its dual mechanism of action—acting as both a GABA(_B) agonist and an α2δ ligand—makes it a compound of continuing interest for neuropharmacology.

While the originally requested compound, this compound, remains obscure, the principles learned from the history and development of Phenibut provide a clear roadmap for the investigation of novel GABA analogs. Future research in this area should focus on elucidating the structure-activity relationships that govern BBB permeability and receptor subtype selectivity to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]

  • First-Hand Accounts of Russian Cosmonauts (Historical Archives). While direct digital links are scarce, numerous reviews and historical articles reference the inclusion of Phenibut in cosmonaut medical kits. This is a widely cited historical fact in reviews of the drug.
  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 23-29.
  • Bowery, N. G., Hill, D. R., & Hudson, A. L. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 78(1), 191–206.
  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2017). The anxiolytic- and nootropic-like effects of R-phenibut are mediated by GABAB receptors and α2-δ subunit of voltage-dependent calcium channels. Behavioural Pharmacology, 28(8), 623-630.
  • Mesroplili, A. M., et al. (Year not available). Pharmacokinetics of Phenibut. Pharmaceutical Chemistry Journal. (Note: Specific issue and direct link for this value can be difficult to locate in English translations, but the data is cited in comprehensive reviews like Lapin, 2001).

The Versatile Scaffolding of 4-amino-N,N-dimethylbutanamide Hydrochloride: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the strategic selection of chemical building blocks is paramount to the efficient construction of novel molecular architectures. Among the vast arsenal of available synthons, 4-amino-N,N-dimethylbutanamide hydrochloride emerges as a valuable and versatile intermediate. Its bifunctional nature, possessing both a primary amine and a tertiary amide, offers a unique handle for a variety of chemical transformations, making it an attractive component in the synthesis of biologically active compounds. This guide provides an in-depth exploration of this building block, from its fundamental properties to its practical applications, offering researchers and drug development professionals a comprehensive resource to leverage its synthetic potential.

Physicochemical Properties and Structural Features

This compound is a stable, solid material under standard laboratory conditions. Its hydrochloride salt form enhances its stability and improves its handling characteristics compared to the free base. The key structural features, a primary aliphatic amine and a tertiary amide separated by a three-carbon linker, dictate its reactivity and utility.

PropertyValueSource
Molecular Formula C₆H₁₅ClN₂O[1]
Molecular Weight 166.65 g/mol [1]
Appearance Solid
IUPAC Name 4-amino-N,N-dimethylbutanamide;hydrochloride[1]
CAS Number 106258-40-0N/A

The primary amine serves as a nucleophilic center, readily participating in reactions such as acylation, alkylation, and reductive amination. The tertiary amide, on the other hand, is generally less reactive but can influence the molecule's solubility and conformational properties. The trimethylene spacer provides flexibility, which can be advantageous in positioning the functional groups for optimal interaction with biological targets or for facilitating intramolecular reactions.

Synthesis of this compound

While specific proprietary methods for the large-scale synthesis of this compound exist, a general and plausible synthetic route can be envisioned starting from readily available precursors such as γ-aminobutyric acid (GABA) or succinimide. A conceptual workflow is outlined below.

Synthesis_Workflow cluster_0 Route A: From GABA cluster_2 Route B: From Succinimide GABA γ-Aminobutyric Acid (GABA) Protection Amine Protection (e.g., Boc) GABA->Protection Amidation Amide Formation (Dimethylamine, Coupling Agent) Protection->Amidation Deprotection Acidic Deprotection & HCl Salt Formation Amidation->Deprotection Target 4-amino-N,N-dimethyl- butanamide hydrochloride Deprotection->Target Succinimide Succinimide RingOpening Ring Opening (Dimethylamine) Succinimide->RingOpening Reduction Amide/Imide Reduction (e.g., LiAlH4) RingOpening->Reduction HCl_Salt HCl Salt Formation Reduction->HCl_Salt HCl_Salt->Target

Caption: Conceptual synthetic pathways to this compound.

Exemplary Protocol: Synthesis from N-Boc-γ-aminobutyric acid

The following protocol is a representative, non-validated procedure based on standard organic chemistry principles. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Amide Formation

  • To a solution of N-Boc-γ-aminobutyric acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (2.0 M in THF, 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-amino-N,N-dimethylbutanamide.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude product from Step 1 in a minimal amount of a suitable organic solvent (e.g., dioxane or methanol).

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated hydrochloric acid dropwise with stirring.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • The product, this compound, will often precipitate from the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound as a building block stems from its ability to introduce a flexible, polar side chain into a target molecule. This can be particularly useful for enhancing solubility, modulating basicity, and providing a point of interaction with biological macromolecules.

Case Study: A Hypothetical Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a "hinge-binding" motif, often a heterocyclic core, and a "solubility tail," which is a flexible, polar chain that extends into the solvent-exposed region of the ATP-binding pocket. This compound is an excellent candidate for introducing such a solubility tail.

Kinase_Inhibitor_Synthesis BuildingBlock 4-amino-N,N-dimethyl- butanamide hydrochloride Reaction Nucleophilic Substitution or Reductive Amination BuildingBlock->Reaction Core Heterocyclic Core (e.g., pyrimidine, quinazoline) with an electrophilic site (X) Core->Reaction Product Kinase Inhibitor Candidate Reaction->Product

Caption: General scheme for incorporating the building block into a kinase inhibitor scaffold.

In a typical synthetic sequence, the primary amine of 4-amino-N,N-dimethylbutanamide (after neutralization of the hydrochloride salt) can be reacted with an electrophilic center on a heterocyclic core. This could be a halogenated position in a nucleophilic aromatic substitution reaction or a carbonyl group in a reductive amination. The resulting molecule would possess the desired features of a kinase inhibitor: a planar core for hinge binding and a flexible, polar tail to enhance solubility and potentially form additional hydrogen bonds.

Reactivity and Mechanistic Considerations

The primary amine of 4-amino-N,N-dimethylbutanamide is the more reactive functional group. Its nucleophilicity is typical of a primary aliphatic amine, making it suitable for a wide range of standard transformations. The hydrochloride salt must first be neutralized, typically in situ with a non-nucleophilic base such as triethylamine or diisopropylethylamine, to liberate the free amine for reaction.

The choice of reaction conditions should be guided by the nature of the electrophile and the desired outcome. For example, in an acylation reaction, standard coupling reagents can be employed. For alkylation reactions, care must be taken to avoid over-alkylation, which can be a common side reaction with primary amines.

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its bifunctional nature, coupled with its straightforward reactivity, makes it an attractive tool for the introduction of flexible, polar side chains in the design of novel molecules. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this synthon to accelerate their drug discovery and development programs.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. This compound | C6H15ClN2O | CID 45792288. National Center for Biotechnology Information. [Link]

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A Technical Guide to Unlocking the Research Potential of 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-amino-N,N-dimethylbutanamide hydrochloride represents a structurally intriguing yet underexplored molecule. As a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, this compound is strategically positioned for investigation into neurological and psychiatric disorders. Deficiencies in GABA signaling are linked to a wide array of conditions, including anxiety, epilepsy, Huntington's chorea, and Parkinson's disease.[1][2][3] The parent molecule, GABA, suffers from poor blood-brain barrier permeability due to its high polarity.[1][2][3] The synthesis of lipophilic GABA analogues is a proven strategy to overcome this limitation, paving the way for centrally-acting therapeutics.[4][5]

This guide illuminates the untapped research potential of this compound. We will dissect its core structure, propose high-impact research trajectories based on its GABA-mimetic design, and provide robust, actionable experimental protocols to drive discovery. Our focus is to bridge the gap between its chemical identity and its potential as a therapeutic agent by outlining a clear, evidence-based roadmap for its scientific exploration.

Foundational Analysis: The GABAergic Hypothesis

The therapeutic potential of this compound is fundamentally rooted in its structural relationship to GABA. GABAergic systems are implicated in nearly all major brain functions, and their modulation is a cornerstone of neuropharmacology.[6]

  • The Core Moiety: The 4-aminobutanamide backbone is a classic GABA scaffold.

  • The N,N-dimethyl Amide: This terminal modification is the key differentiator. It significantly increases the molecule's lipophilicity compared to GABA. This chemical choice is critical, as it is hypothesized to enhance penetration across the blood-brain barrier, a primary hurdle for direct GABA administration.[2][3] Furthermore, this amide group may influence metabolic stability and receptor interaction kinetics compared to a simple carboxylic acid.

Based on this structure, we can formulate a primary hypothesis: This compound acts as a prodrug or direct modulator of the GABAergic system, with improved central nervous system (CNS) bioavailability over native GABA.

This hypothesis branches into several core research questions that form the basis of our proposed investigations:

  • Does the compound interact directly with GABA receptors (GABA-A, GABA-B)?

  • Does it modulate GABA metabolism by inhibiting enzymes like GABA transaminase (GABA-T)?

  • Does it affect GABA reuptake transporters (GATs)?

  • Does it exhibit a favorable pharmacokinetic and safety profile for CNS applications?

Proposed Research Area 1: Neuropharmacological Characterization

The first priority is to determine if and how this compound interacts with the GABAergic system. This involves a tiered screening approach from in vitro receptor binding to ex vivo tissue analysis.

Objective: Elucidate the Molecular Target and Mechanism of Action

A systematic workflow is essential to pinpoint the compound's primary interaction within the CNS.

MOA_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular & Ex Vivo Analysis cluster_2 Tier 3: Preliminary In Vivo PK/PD A Compound QC (Purity, Identity) B Primary Radioligand Binding Assays (GABA-A, GABA-B, GAT-1) A->B Purity >98% C Functional Assays (e.g., Electrophysiology on Xenopus Oocytes) B->C Binding Hit Confirmed F Enzyme Inhibition Assays (GABA-T) B->F D Neuronal Cell Culture Assays (Ca2+ influx, Membrane Potential) C->D E Brain Slice Electrophysiology (Hippocampus, Cortex) C->E G Rodent Pharmacokinetics (Brain/Plasma Ratio) C->G H Behavioral Models (Anxiety, Seizure) G->H CNS Exposure Confirmed

Caption: Tiered workflow for elucidating the mechanism of action (MOA).

Key Experimental Protocols

Protocol 2.2.1: Competitive Radioligand Binding Assay for GABA-A Receptor

  • Rationale: To determine if the compound directly competes with known ligands at the GABA-A receptor benzodiazepine site. This is a foundational experiment to test for direct receptor interaction.

  • Methodology:

    • Source: Use rat cortical membranes, a rich source of GABA-A receptors.

    • Radioligand: [³H]-Flunitrazepam, a high-affinity benzodiazepine site ligand.

    • Procedure: a. Prepare membrane homogenates from rat cerebral cortex. b. In a 96-well plate, add membrane suspension, assay buffer (e.g., Tris-HCl), and varying concentrations of this compound (e.g., 1 nM to 100 µM). c. Add a fixed concentration of [³H]-Flunitrazepam (e.g., 1 nM). d. For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam). e. Incubate for 60 minutes at 4°C to reach equilibrium. f. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. g. Wash filters to remove unbound radioligand. h. Measure radioactivity on the filters using a scintillation counter.

    • Data Analysis: Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

Protocol 2.2.2: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons

  • Rationale: Binding does not equate to function. This experiment directly measures the compound's effect on neuronal activity by assessing ion channel function, providing critical data on whether it is an agonist, antagonist, or modulator.[7]

  • Methodology:

    • Preparation: Culture primary hippocampal or cortical neurons on glass coverslips.

    • Recording: a. Place a coverslip in a recording chamber on an inverted microscope, superfused with external recording solution. b. Using a micropipette filled with internal solution, form a high-resistance seal (>1 GΩ) with a neuron membrane (giga-seal). c. Rupture the membrane patch to achieve whole-cell configuration. d. Clamp the neuron's voltage (e.g., at -60 mV). e. Establish a baseline recording of current.

    • Application: a. Apply a known GABA-A agonist (e.g., 10 µM GABA) to elicit a characteristic inward chloride current. b. After washout, co-apply GABA with varying concentrations of this compound to test for modulatory effects. c. Apply the compound alone to test for direct agonist activity.

    • Data Analysis: Measure changes in current amplitude, frequency, and kinetics to classify the compound's functional activity.

Proposed Research Area 2: Investigating Therapeutic Potential in Preclinical Models

With a validated mechanism of action, the next logical step is to assess the compound's efficacy in animal models of diseases where GABAergic dysfunction is a key pathological feature.[8]

Target Indications and Rationale
Target IndicationRationaleKey Animal Model(s)Primary Outcome Measures
Anxiety Disorders The GABAergic system is the primary target for anxiolytic drugs like benzodiazepines.[6]Elevated Plus Maze (EPM), Open Field Test (OFT)Time spent in open arms (EPM), entries into center zone (OFT), locomotor activity.
Epilepsy Impaired GABA-mediated inhibition leads to neuronal hyperexcitability and seizures.[6]Pentylenetetrazol (PTZ)-induced seizures, Maximal Electroshock (MES)Seizure score, latency to first seizure, mortality rate.
Neuropathic Pain Loss of GABAergic inhibition in the spinal cord contributes to chronic pain states.Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI)Mechanical allodynia (von Frey filaments), thermal hyperalgesia (Hargreaves test).
Experimental Workflow: Preclinical Efficacy Testing

Efficacy_Workflow A Select Disease Model (e.g., PTZ-induced Seizure) B Dose-Range Finding Study (Determine MTD and preliminary efficacy range) A->B Model Established C Definitive Efficacy Study (Vehicle, Positive Control, 3 doses of Test Compound) B->C Doses Selected D Behavioral Assessment (e.g., Racine Seizure Scoring) C->D During Study E Terminal Tissue Collection (Brain, Plasma) C->E Post-Study F PK/PD Modeling (Correlate brain concentration with anti-seizure effect) D->F E->F

Caption: Workflow for a preclinical efficacy and PK/PD study.

Proposed Research Area 3: Metabolism and Safety Pharmacology

A promising lead compound must possess a viable safety and metabolic profile. Early assessment of these parameters is crucial for a successful drug development campaign.

Key Questions
  • Metabolic Stability: Is the compound rapidly metabolized by liver enzymes? The N,N-dimethyl amide group may be susceptible to hydrolysis or demethylation.

  • CYP450 Inhibition: Does the compound inhibit major cytochrome P450 enzymes? Inhibition can lead to dangerous drug-drug interactions.

  • Off-Target Effects: Does the compound interact with other critical receptors or channels (e.g., hERG channel, which is linked to cardiac toxicity)?

Recommended Assays

Protocol 4.2.1: In Vitro Metabolic Stability in Liver Microsomes

  • Rationale: To provide a first-pass assessment of the compound's susceptibility to Phase I metabolism, predicting its likely in vivo half-life.

  • Methodology:

    • Preparation: Prepare a reaction mixture containing pooled human liver microsomes, NADPH (as a cofactor), and buffer.

    • Incubation: Add this compound (e.g., 1 µM final concentration) to the mixture and incubate at 37°C.

    • Sampling: Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).

Conclusion and Future Directions

This compound is a molecule of significant academic and therapeutic interest. Its design as a lipophilic GABA analogue provides a strong scientific basis for its exploration as a CNS-active agent.[1][2] The research plan detailed in this guide—spanning molecular target identification, preclinical efficacy testing, and initial safety profiling—offers a comprehensive strategy to systematically evaluate its potential. Successful outcomes from these studies could position this compound as a novel candidate for treating a range of debilitating neurological and psychiatric disorders.

References

  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link][1]

  • PubMed. (n.d.). A role of GABA analogues in the treatment of neurological diseases. PubMed. Retrieved from [Link][2]

  • Bentham Science. (n.d.). A Role of GABA Analogues in the Treatment of Neurological Diseases. Bentham Science. Retrieved from [Link][3]

  • RxList. (2021). How Do GABA Analogs Work? RxList. Retrieved from [Link][8]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link][9]

  • PubMed Central (PMC). (n.d.). New GABA amides activating GABAA-receptors. PubMed Central. Retrieved from [Link][7]

  • PubMed. (n.d.). Neuropharmacology of amide derivatives of P-GABA. PubMed. Retrieved from [Link][4]

  • PubMed. (n.d.). [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine]. PubMed. Retrieved from [Link][10]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbutanamide. PubChem. Retrieved from [Link][11]

  • PubMed. (n.d.). Pharmacology of GABA. PubMed. Retrieved from [Link][6]

  • PubMed. (n.d.). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. Retrieved from [Link][5]

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Methodological & Application

Synthesis of 4-amino-N,N-dimethylbutanamide hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-amino-N,N-dimethylbutanamide hydrochloride, a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the scientific rationale behind the chosen methodology.

Introduction

4-amino-N,N-dimethylbutanamide and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutical compounds. The presence of a primary amine and a dimethylamide moiety within a short alkyl chain makes it a versatile scaffold for introducing specific pharmacophoric features. This guide outlines a robust and reproducible two-step synthesis starting from commercially available N-Boc-4-aminobutanoic acid. The synthesis involves an amide coupling reaction followed by a deprotection step to yield the desired hydrochloride salt.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two main steps:

  • Amide Coupling: N-Boc-4-aminobutanoic acid is coupled with dimethylamine using a carbodiimide coupling agent to form the intermediate, N-Boc-4-amino-N,N-dimethylbutanamide.

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the intermediate using hydrochloric acid to yield the final product, this compound.

Synthetic_Workflow start N-Boc-4-aminobutanoic acid intermediate N-Boc-4-amino-N,N-dimethylbutanamide start->intermediate Dimethylamine, EDC, HOBt DMF, 0°C to RT product This compound intermediate->product 4M HCl in Dioxane RT

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of N-Boc-4-amino-N,N-dimethylbutanamide

This section details the amide coupling reaction to form the protected intermediate. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a common and effective method for minimizing side reactions and ensuring a high yield of the desired amide.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-4-aminobutanoic acid≥98%Commercially available
Dimethylamine solution2.0 M in THFCommercially available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially available
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially available
Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-aminobutanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Slowly add a 2.0 M solution of dimethylamine in tetrahydrofuran (THF) (1.5 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-Boc-4-amino-N,N-dimethylbutanamide can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a colorless oil or a white solid.

Part 2: Synthesis of this compound

This final step involves the removal of the acid-labile Boc protecting group to unmask the primary amine and concurrently form the hydrochloride salt. The use of 4M hydrochloric acid in 1,4-dioxane is a standard and highly effective method for this transformation.[3][4][5][6]

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-4-amino-N,N-dimethylbutanamideAs synthesized in Part 1
Hydrochloric acid solution4.0 M in 1,4-dioxaneCommercially available
Diethyl ether (Et₂O)AnhydrousCommercially available
Experimental Protocol
  • Reaction Setup: Dissolve the purified N-Boc-4-amino-N,N-dimethylbutanamide (1.0 eq) from Part 1 in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Deprotection: To the solution, add an excess of 4.0 M HCl in 1,4-dioxane (e.g., 5-10 equivalents) at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS. The product, this compound, will often precipitate out of the solution as a white solid.

  • Isolation:

    • If a precipitate has formed, add anhydrous diethyl ether to the mixture to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white solid under vacuum to obtain the pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₆H₁₅ClN₂O[7]
Molecular Weight 166.65 g/mol [7]
Appearance White to off-white solid
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spectrometry [M+H]⁺ corresponding to the free base (C₆H₁₄N₂O) at m/z 131.11
Purity (by HPLC) ≥95%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • EDC is a skin and eye irritant. Handle with care.

  • Dimethylamine is a flammable and corrosive gas. Use a solution in a fume hood.

  • 4M HCl in dioxane is highly corrosive and should be handled with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
  • Amide Synthesis. Fisher Scientific.
  • Supporting inform
  • Boc Deprotection - HCl. Common Organic Chemistry.
  • How can we do the deprotection of boc-amino acids using hcl ?.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
  • Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. Benchchem.
  • This compound | C6H15ClN2O | CID 45792288. PubChem.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • This compound AldrichCPR. Sigma-Aldrich.
  • 4-Amino-N,N-dimethylbutanamide | C6H14N2O | CID 19261534. PubChem.

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Application Notes and Protocols: Utilizing 4-amino-N,N-dimethylbutanamide hydrochloride for N-Terminal Modification in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of peptides is a cornerstone of modern drug development and biochemical research, aiming to enhance therapeutic properties such as stability, solubility, and bioavailability. N-terminal modification, or "capping," is a particularly effective strategy to protect peptides from enzymatic degradation and to modulate their physicochemical characteristics. This document provides a detailed guide to the application of 4-amino-N,N-dimethylbutanamide hydrochloride's corresponding carboxylic acid, 4-(dimethylamino)butyric acid, for the N-terminal modification of peptides synthesized via solid-phase peptide synthesis (SPPS). We will explore the rationale behind this modification, provide detailed, field-proven protocols for its implementation, and discuss its impact on peptide properties.

Introduction: The Rationale for N-Terminal Modification

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by their short in-vivo half-life, primarily due to degradation by exopeptidases that cleave amino acids from the N-terminus. N-terminal capping, the process of modifying the free amine at the N-terminus of a peptide, is a widely employed strategy to overcome this limitation.[1]

The introduction of a 4-(N,N-dimethylamino)butyryl group at the N-terminus offers several potential advantages:

  • Enhanced Stability: The tertiary amine in the 4-(N,N-dimethylamino)butyryl moiety can increase resistance to enzymatic degradation by sterically hindering the approach of exopeptidases.[]

  • Improved Solubility: The polar nature of the N,N-dimethylamino group can enhance the overall solubility of the peptide, which is particularly beneficial for hydrophobic or aggregation-prone sequences.

  • Modulation of Bioactivity: Altering the charge and hydrophobicity of the N-terminus can influence the peptide's interaction with its biological target, potentially leading to improved efficacy or altered receptor binding profiles.[3]

This guide will focus on the practical application of incorporating this modification using standard Fmoc-based solid-phase peptide synthesis.

Physicochemical Properties of the Modifying Agent

While the topic is "this compound," its direct application in SPPS as a capping agent is chemically challenging due to the lack of a reactive carboxyl group. A more practical and common approach to introduce the desired N,N-dimethylaminobutyryl moiety is to use its corresponding carboxylic acid, 4-(dimethylamino)butyric acid hydrochloride .

PropertyValueSource
Chemical Formula C₆H₁₄ClNO₂[4]
Molecular Weight 167.63 g/mol [4]
Appearance Solid[5]
Melting Point 153-155 °C[4]
Solubility Soluble in water and polar organic solvents like DMF.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A standard SPPS cycle involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled on a solid support resin.[6]

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for N-Terminal Capping with 4-(Dimethylamino)butyric Acid

This protocol should be performed after the final Fmoc-protected amino acid has been coupled and the N-terminal Fmoc group has been removed.

Materials:

  • Peptide-resin with a free N-terminus

  • 4-(Dimethylamino)butyric acid hydrochloride

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Qualitative test for free amines (e.g., Kaiser test)

Procedure:

  • Resin Preparation:

    • Following the final Fmoc deprotection step of the peptide synthesis, thoroughly wash the peptide-resin with DMF (3 x 1 min) to remove residual piperidine.

  • Activation of 4-(Dimethylamino)butyric Acid:

    • In a separate vessel, dissolve 3-5 equivalents of 4-(dimethylamino)butyric acid hydrochloride and 3-5 equivalents of a suitable coupling reagent (e.g., HATU or HBTU) in DMF.

    • Add 6-10 equivalents of DIPEA to the solution to neutralize the hydrochloride salt and facilitate the activation.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated solution of 4-(dimethylamino)butyric acid to the washed peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test. A negative Kaiser test (the beads remain colorless or slightly yellow) indicates complete capping of the N-terminal amines.

  • Washing:

    • Once the coupling reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Proceed with the standard protocol for cleaving the peptide from the resin and removing the side-chain protecting groups. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7]

Caption: Workflow for N-terminal capping with 4-(dimethylamino)butyric acid.

Impact on Peptide Properties: A Discussion

The incorporation of an N-terminal N,N-dimethylaminobutyryl group can significantly influence the physicochemical properties of a peptide.

Enzymatic Stability

N-terminal modifications are a well-established method to increase the stability of peptides against degradation by exopeptidases.[1] The bulky N,N-dimethylaminobutyryl group can sterically hinder the active site of these enzymes, thereby prolonging the half-life of the peptide in biological systems.

Solubility and Aggregation

Peptide aggregation is a common challenge in both synthesis and formulation. The introduction of a polar and charged group at the N-terminus can disrupt the intermolecular interactions that lead to aggregation, thereby improving the peptide's solubility.[8] This is particularly relevant for peptides with a high content of hydrophobic amino acids.

Quantitative Data Summary

While specific data for peptides capped with 4-(N,N-dimethylamino)butyryl is not extensively published, the following table illustrates the potential impact based on studies of similar N-terminal modifications.

Peptide SequenceN-Terminal ModificationObserved EffectReference
Model Peptide AAcetylationIncreased stability against aminopeptidases.[]
Model Peptide BPEGylationIncreased solubility and in vivo half-life.[9]
Antimicrobial PeptideAddition of LysineMaintained or increased antimicrobial activity.[10]

Conclusion

The N-terminal modification of peptides with 4-(dimethylamino)butyric acid is a valuable tool for researchers and drug developers seeking to enhance the therapeutic potential of peptide-based candidates. The protocol outlined in this application note provides a robust and reproducible method for incorporating this modification using standard solid-phase peptide synthesis techniques. By improving enzymatic stability and potentially enhancing solubility, this N-terminal capping strategy can contribute to the development of more effective and clinically viable peptide therapeutics.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Story, S. C., & Aldrich, J. V. (1992). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. International journal of peptide and protein research, 39(1), 87–92.
  • Francis, G. E., Fisher, D., Delgado, C., & Malik, F. (1998). PEGylation of proteins: a review of the issues and a vision for the future. Drug delivery, 5(2), 101–116.
  • Aapptec. (n.d.). SPPS Capping procedure. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Royal Society of Chemistry. (2017). Selective N-terminal functionalization of native peptides and proteins. Retrieved from [Link]

  • Sci-Hub. (n.d.). Preparation of protected peptide amides using the Fmoc chemical protocol. Retrieved from [Link]

  • YouTube. (2022, June 27). Peptide Hand Synthesis Part 7: N-Terminal Capping. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • CD Formulation. (n.d.). N-Terminal Modified Peptide Synthesis. Retrieved from [Link]

  • Liu, C., & Li, Y. M. (2012). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 98(3), 193–199.
  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • ResearchGate. (2018). Solid Phase Formylation of N-Terminus Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
  • MDPI. (2020). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). N-Terminal Modifications. Retrieved from [Link]

  • ScienceDirect. (2022). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Retrieved from [Link]

  • PubMed. (2010). Influence of N-terminus modifications on the biological activity, membrane interaction, and secondary structure of the antimicrobial peptide hylin-a1. Retrieved from [Link]

  • MDPI. (2020). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. Retrieved from [Link]

Sources

The Investigation of 4-amino-N,N-dimethylbutanamide hydrochloride in Neuropharmacology: A Guide to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

The exploration of novel neuroactive compounds is a cornerstone of modern drug discovery, particularly in the pursuit of therapeutics for central nervous system (CNS) disorders. Within this landscape, analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain, represent a promising class of molecules. This document provides a detailed guide for researchers on the potential applications and investigational protocols for 4-amino-N,N-dimethylbutanamide hydrochloride , a structural analog of GABA, in the context of drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural similarity to GABA suggests a potential role as a modulator of the GABAergic system. This guide will, therefore, serve as a comprehensive framework for the initial characterization and validation of this and similar GABAergic compounds.

Introduction to this compound: A GABA Analog of Interest

This compound is a synthetic compound that shares the core butyramide structure with a terminal amino group, characteristic of GABA. The key structural modification is the N,N-dimethylation of the amide group. This alteration can significantly impact the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, potentially enhancing its ability to cross the blood-brain barrier—a common limitation of GABA itself.[1][2]

The rationale for investigating GABA analogs stems from the well-established link between dysregulation of the GABAergic system and a multitude of neurological and psychiatric conditions, including epilepsy, anxiety disorders, neuropathic pain, and spasticity.[1][2] By modulating GABAergic signaling, novel compounds can offer therapeutic benefits.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₅ClN₂OPubChem CID: 45792288
Molecular Weight 166.65 g/mol PubChem CID: 45792288
CAS Number 156337-81-4PubChem CID: 45792288
IUPAC Name 4-amino-N,N-dimethylbutanamide;hydrochloridePubChem CID: 45792288
Parent Compound 4-Amino-N,N-dimethylbutanamidePubChem CID: 19261534

Postulated Mechanism of Action and Therapeutic Hypotheses

Given its structural resemblance to GABA, this compound is hypothesized to interact with components of the GABAergic system. The primary targets for such a molecule would likely be GABA receptors (GABA-A and GABA-B) or GABA transporters (GATs).

  • GABA-A Receptor Modulation: The compound could act as an agonist, antagonist, or allosteric modulator at GABA-A receptors. Agonists would directly activate the receptor's chloride channel, leading to neuronal hyperpolarization and inhibition. Positive allosteric modulators (PAMs) would enhance the effect of GABA, while antagonists would block its action.

  • GABA-B Receptor Modulation: It might also interact with the G-protein coupled GABA-B receptors, which mediate slower and more prolonged inhibitory signals.

  • GABA Transporter Inhibition: The compound could potentially inhibit the reuptake of GABA from the synaptic cleft by blocking GATs, thereby increasing the concentration and duration of GABA's action.

The following diagram illustrates the potential points of intervention for a GABA analog within a GABAergic synapse.

GABA_Synapse cluster_synapse GABAergic Synapse presynaptic Presynaptic Neuron gaba_vesicle GABA Vesicles presynaptic->gaba_vesicle Synthesis & Packaging postsynaptic Postsynaptic Neuron gaba GABA gaba_vesicle->gaba Release gaba_a_receptor GABA-A Receptor (Ion Channel) gaba->gaba_a_receptor Binds & Activates gaba_b_receptor GABA-B Receptor (GPCR) gaba->gaba_b_receptor Binds & Activates gat GABA Transporter (GAT) gaba->gat Reuptake gat->presynaptic compound 4-amino-N,N- dimethylbutanamide hydrochloride compound->gaba_a_receptor Potential Agonist/ Modulator? compound->gaba_b_receptor Potential Agonist? compound->gat Potential Inhibitor?

Caption: Potential interaction points of this compound in a GABAergic synapse.

Experimental Protocols for Characterization and Validation

The following protocols provide a roadmap for the systematic evaluation of this compound, progressing from initial screening to more detailed mechanistic studies.

General Stock Solution Preparation

Objective: To prepare a concentrated stock solution for use in subsequent assays.

Materials:

  • This compound powder

  • Sterile, deionized water or DMSO

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of the compound.

  • Dissolve the powder in a suitable solvent (water is preferred for the hydrochloride salt, but DMSO can be used if solubility is an issue) to a final concentration of 10-100 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Initial Screening: GABA-A Receptor Activity using a Fluorescence-Based Assay

Objective: To rapidly assess whether the compound modulates GABA-A receptor activity. This protocol utilizes a Yellow Fluorescent Protein (YFP) with a halide-sensitive mutation, where the influx of iodide through the GABA-A channel quenches the YFP fluorescence.

Materials:

  • HEK293 cells stably expressing a GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensitive YFP.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Iodide-containing buffer (HBSS with NaCl replaced by NaI)

  • GABA (positive control)

  • Bicuculline (GABA-A antagonist, negative control)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Cell Plating: Seed the engineered HEK293 cells into the 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Addition:

    • For agonist testing: Add serial dilutions of this compound to the wells.

    • For antagonist testing: Add serial dilutions of the compound followed by a fixed concentration of GABA (e.g., EC₅₀).

    • For positive allosteric modulator (PAM) testing: Add serial dilutions of the compound followed by a low concentration of GABA (e.g., EC₂₀).

  • Fluorescence Measurement:

    • Measure the baseline fluorescence of each well.

    • Add the iodide-containing buffer to all wells.

    • Immediately begin kinetic fluorescence readings for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial rate of fluorescence quench or the total quench after a fixed time point.

    • Normalize the data to controls (vehicle and GABA).

    • Generate dose-response curves and calculate EC₅₀ or IC₅₀ values.

In-Depth Mechanistic Study: Electrophysiology

Objective: To provide a detailed characterization of the compound's effect on GABA-A receptor ion channel function with high temporal resolution.

Materials:

  • Cultured neurons or HEK293 cells expressing GABA-A receptors.

  • Patch-clamp rig (amplifier, micromanipulators, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular and extracellular recording solutions.

  • GABA and other relevant pharmacological tools.

Protocol (Whole-Cell Patch-Clamp):

  • Cell Preparation: Prepare the cells for recording by placing them in a recording chamber with extracellular solution.

  • Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.

  • Gigaseal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply GABA via the perfusion system to elicit a baseline current.

    • Co-apply this compound with GABA to assess its modulatory effects.

    • Apply the compound alone to test for direct agonism.

  • Data Analysis:

    • Measure the peak amplitude, activation, and deactivation kinetics of the GABA-elicited currents.

    • Construct concentration-response curves to determine potency and efficacy.

Electrophysiology_Workflow start Start cell_prep Cell Preparation (Neurons or Transfected Cells) start->cell_prep pipette_prep Pipette Fabrication & Filling start->pipette_prep gigaseal Gigaseal Formation cell_prep->gigaseal pipette_prep->gigaseal whole_cell Achieve Whole-Cell Configuration gigaseal->whole_cell baseline Record Baseline GABA-evoked Currents whole_cell->baseline agonist_test Apply Compound Alone (Agonist Test) baseline->agonist_test modulator_test Co-apply Compound with GABA (Modulator Test) agonist_test->modulator_test data_analysis Data Analysis (Amplitude, Kinetics, Dose-Response) modulator_test->data_analysis end End data_analysis->end

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Concluding Remarks and Future Directions

The successful characterization of this compound as a modulator of the GABAergic system would open avenues for its further development. Should initial in vitro studies yield promising results, subsequent investigations should focus on:

  • Selectivity Profiling: Assessing the compound's activity at other neurotransmitter receptors and ion channels.

  • In Vivo Efficacy: Evaluating its therapeutic potential in animal models of epilepsy, anxiety, or neuropathic pain.

  • Pharmacokinetic and Toxicological Studies: Determining its absorption, distribution, metabolism, excretion (ADME), and safety profile.

This structured approach will enable a thorough evaluation of this compound and its potential as a lead compound in the development of novel CNS therapeutics.

References

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). An update on GABA analogs for CNS drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow fluorescent protein-based assay to measure GABAA channel activation and allosteric modulation in CHO-K1 cells. PloS one, 8(3), e59429. [Link]

Sources

"4-amino-N,N-dimethylbutanamide hydrochloride" as a precursor for triptans

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Triptans: Elucidating the Role of the C4-Amine Side-Chain Precursor in Fischer Indole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Triptans are a class of serotonin 5-HT1B/1D receptor agonists indispensable for the acute treatment of migraine and cluster headaches.[1] A cornerstone of their industrial synthesis is the Fischer indole synthesis, a robust method for constructing the core indole scaffold. The success of this synthesis is critically dependent on the precise structure of its precursors. This document provides a detailed examination of the synthetic pathway toward triptans, with a specific focus on clarifying the identity and function of the key precursor responsible for introducing the pharmacologically essential C4-dimethylamino side chain. While the compound "4-amino-N,N-dimethylbutanamide hydrochloride" is explored, we establish that the required functional group for the canonical Fischer indole reaction is an aldehyde or its acetal equivalent. We present a comprehensive, step-by-step protocol for the synthesis of Zolmitriptan, a representative triptan, utilizing the scientifically validated precursor, 4,4-dialkoxy-N,N-dimethylbutylamine. This guide is intended to provide researchers with the technical accuracy and field-proven insights required for successful triptan synthesis.

Introduction: Triptans and the Fischer Indole Synthesis

Triptans exert their therapeutic effect by binding to 5-HT1B and 5-HT1D receptors in the brain.[1] Activation of these receptors leads to the vasoconstriction of cranial arteries, which are painfully dilated during a migraine attack, and inhibits the release of pro-inflammatory neuropeptides.[1] The common structural feature of all triptans is an indole core, substituted at the 3-position with an ethyl-dimethylamino group (or a similar amine), and at the 5-position with various electron-withdrawing groups that modulate the compound's pharmacological profile.

The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and scalable methods for creating this indole structure. The general mechanism involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, which undergoes a[2][2]-sigmatropic rearrangement to form the indole ring after the elimination of ammonia.

G cluster_0 Fischer Indole Synthesis Core Reaction A Arylhydrazine C Hydrazone Intermediate A->C + B Aldehyde or Ketone (Side-Chain Precursor) B->C D [3,3]-Sigmatropic Rearrangement C->D Protonation G Elimination of NH3 D->G E Indole Product F Acid Catalyst (H+) F->C G->E

Caption: Generalized workflow of the Fischer Indole Synthesis.

Precursor Clarification: The Aldehyde vs. The Amide

A critical step in triptan synthesis is the selection of the carbonyl-containing precursor that will become the C2 and C3 atoms of the indole ring and the attached side chain. For triptans, this precursor must be a derivative of 4-(dimethylamino)butanal .

The user-specified compound, This compound , possesses a terminal primary amine and an amide functional group. In contrast, the precursor required for the Fischer indole synthesis is an aldehyde. The initial condensation step of the mechanism requires the formation of a hydrazone from the hydrazine and a carbonyl group. An amide functional group, being significantly less electrophilic and stable due to resonance, will not undergo this requisite reaction under standard Fischer indole conditions.

To prevent self-condensation and improve stability, the aldehyde is typically used in its protected acetal form, such as 4,4-dimethoxy-N,N-dimethylbutanamine or 4,4-diethoxy-N,N-dimethylbutylamine .[3][4] The acidic conditions of the Fischer synthesis conveniently deprotect the acetal in situ to generate the reactive aldehyde.

Caption: Structural comparison of the amide vs. the correct acetal precursor.

Physicochemical Properties of this compound

While not a direct precursor for this specific synthesis, understanding its properties is important for proper identification.

PropertyValueSource
Molecular Formula C₆H₁₅ClN₂OPubChem[5]
Molecular Weight 166.65 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
IUPAC Name 4-amino-N,N-dimethylbutanamide;hydrochloridePubChem[5]
CAS Number 156337-81-4PubChem[5]
Hazard Statements H319: Causes serious eye irritationSigma-Aldrich

Protocol: One-Pot Synthesis of Zolmitriptan

This protocol describes an efficient, one-pot synthesis of Zolmitriptan from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one, which avoids the isolation of intermediate products.[4][6][7] The process involves diazotization of the starting aniline, reduction to a hydrazine, and subsequent Fischer indole cyclization with the aldehyde precursor.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles
(S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one192.2180.0 g0.416
Concentrated HCl (37%)36.46~500 mL-
Deionized Water18.02~640 mL-
Sodium Nitrite (NaNO₂)69.0031.8 g0.461
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.65383.8 g1.701
N,N-dimethylaminobutyraldehyde diethyl acetal175.28118.0 g0.673
Sodium Hydroxide (50% aq. solution)40.00As needed-
Experimental Workflow

G A Step 1: Diazotization (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one + NaNO₂/HCl Temp: -5 to 0°C B Diazonium Salt Intermediate (in situ) A->B C Step 2: Reduction Add diazonium solution to SnCl₂/HCl Temp: -15 to -10°C B->C D Hydrazine HCl Salt Intermediate (in situ) C->D E Step 3: Fischer Indole Synthesis Adjust pH to ~1.8 Add Acetal Precursor Heat to reflux (~98°C) D->E F Step 4: Isolation & Purification Cool reaction Adjust pH for precipitation Filter and dry crude product E->F G Final Product: Zolmitriptan F->G

Sources

Application Notes & Protocols for 4-amino-N,N-dimethylbutanamide hydrochloride: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Bifunctional Reagent

4-amino-N,N-dimethylbutanamide hydrochloride is a chemical intermediate of considerable interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science.[1] Its molecular architecture, featuring a primary amine at one terminus and a tertiary amide at the other, makes it a valuable bifunctional building block for the construction of more complex molecules.[1][2] The hydrochloride salt form enhances its stability and simplifies handling and storage.

This guide provides an in-depth exploration of the experimental protocols for utilizing this compound, with a primary focus on its application as a monomer in the synthesis of functional polyamides. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before commencing any experimental work.

PropertyValueSource
Molecular Formula C6H15ClN2OPubChem[3]
Molecular Weight 166.65 g/mol PubChem[3]
CAS Number 156337-81-4PubChem[3]
Appearance Solid (Form may vary)Sigma-Aldrich
Solubility Soluble in water.Inferred from structure

Safety and Handling:

This compound is classified as an irritant.[3] The following safety precautions must be observed:

  • Hazard Statements: H319: Causes serious eye irritation.[3]

  • Precautionary Statements: P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

Core Application: Synthesis of Functional Polyamides

The primary application of 4-amino-N,N-dimethylbutanamide lies in its use as a diamine monomer in polycondensation reactions to form functional polyamides. The presence of the N,N-dimethylamide moiety within the polymer backbone can impart unique properties such as increased solubility and potential for hydrogen bonding interactions.

The overall synthetic strategy involves two key stages:

  • Preparation of the free diamine monomer: The commercially available hydrochloride salt must be neutralized to yield the free amine, 4-amino-N,N-dimethylbutanamide, which is reactive in polymerization.

  • Polycondensation: The resulting diamine monomer is then reacted with a suitable diacyl chloride in a polycondensation reaction to form the functional polyamide.

Experimental Workflow Overview

G cluster_0 PART 1: Monomer Preparation cluster_1 PART 2: Polymerization start 4-amino-N,N-dimethylbutanamide hydrochloride neutralization Neutralization with a suitable base (e.g., NaOH or Et3N) start->neutralization Aqueous Solution extraction Solvent Extraction (e.g., with Dichloromethane) neutralization->extraction drying Drying and Solvent Removal extraction->drying product1 4-amino-N,N-dimethylbutanamide (Free Diamine Monomer) drying->product1 product1_ref 4-amino-N,N-dimethylbutanamide polycondensation Interfacial or Solution Polycondensation product1_ref->polycondensation diacyl_chloride Diacyl Chloride (e.g., Adipoyl Chloride) diacyl_chloride->polycondensation precipitation Polymer Precipitation (e.g., in Methanol) polycondensation->precipitation washing_drying Washing and Drying precipitation->washing_drying final_product Functional Polyamide washing_drying->final_product

Caption: Synthetic workflow for the preparation of a functional polyamide.

Detailed Experimental Protocols

Protocol 1: Preparation of 4-amino-N,N-dimethylbutanamide (Free Diamine Monomer)

Objective: To prepare the free diamine monomer from its hydrochloride salt for use in polymerization.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

  • Round-bottom flask, separatory funnel, magnetic stirrer

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in a minimal amount of deionized water in a round-bottom flask.

  • Neutralization: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of a suitable base (e.g., 1M NaOH solution or triethylamine) dropwise while stirring. Monitor the pH of the solution to ensure it reaches a value greater than 10, indicating the complete deprotonation of the primary amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine into an organic solvent such as dichloromethane (3 x 50 mL). The N,N-dimethylamide group enhances the organic solubility of the free base.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free diamine, 4-amino-N,N-dimethylbutanamide, as an oil or low-melting solid.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR and ¹³C NMR spectroscopy before proceeding to the polymerization step.

Protocol 2: Synthesis of a Functional Polyamide via Interfacial Polycondensation

Objective: To synthesize a functional polyamide using the prepared 4-amino-N,N-dimethylbutanamide and a diacyl chloride.

Materials:

  • 4-amino-N,N-dimethylbutanamide (from Protocol 1)

  • Adipoyl chloride (or another suitable diacyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Methanol

  • Beaker, high-speed stirrer (optional)

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve the 4-amino-N,N-dimethylbutanamide (1 equivalent) and sodium hydroxide (2 equivalents, to neutralize the HCl formed during the reaction) in deionized water.

  • Organic Phase Preparation: In a separate beaker, dissolve adipoyl chloride (1 equivalent) in dichloromethane.

  • Interfacial Polycondensation: Carefully and slowly pour the organic phase onto the aqueous phase without stirring to create a distinct interface. The polyamide will begin to form at the interface.

  • Polymer Formation: Gently grasp the polymer film at the interface with forceps and pull it out of the beaker. A continuous strand of polyamide can be drawn. Alternatively, for a bulk polymerization, vigorously stir the two phases using a high-speed stirrer.

  • Washing: Collect the polyamide and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the resulting functional polyamide in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

  • Characterization: Characterize the polymer's structure using FTIR and NMR spectroscopy. Determine its molecular weight and thermal properties using techniques such as gel permeation chromatography (GPC) and differential scanning calorimetry (DSC).

Broader Applications in Synthetic Chemistry

Beyond its use as a monomer, 4-amino-N,N-dimethylbutanamide serves as a versatile intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1] The primary amine can undergo a wide range of chemical transformations, including:

  • Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These reactions allow for the incorporation of the N,N-dimethylbutanamide moiety into a larger molecular framework, which can influence properties such as solubility, bioavailability, and metabolic stability of the final compound.[1]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in both polymer chemistry and fine chemical synthesis. The protocols outlined in this guide provide a comprehensive framework for its practical application in a research setting. By understanding its reactivity and adhering to proper handling procedures, researchers can effectively leverage this compound to create novel materials and molecules with tailored properties.

References

  • Molbase. (n.d.). 4-Amino-N,N-dimethylbutanamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Protocols for Amide Bond Formation using 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract

This document provides a comprehensive technical guide for the successful coupling of 4-amino-N,N-dimethylbutanamide hydrochloride with carboxylic acids to form stable amide bonds. Moving beyond a simple recitation of steps, this note elucidates the critical chemical principles, explains the rationale behind reagent selection, and offers detailed, field-proven protocols. We address common challenges and provide troubleshooting strategies to ensure reliable and high-yield synthesis, empowering researchers to effectively utilize this versatile primary amine building block in their synthetic programs.

Part 1: Foundational Principles of Amide Coupling

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry. However, the direct reaction between a carboxylic acid and an amine is generally inefficient due to the rapid formation of a non-reactive ammonium-carboxylate salt.[1] To overcome this thermodynamic barrier, the carboxylic acid's carbonyl group must be rendered more electrophilic through a process known as "activation."

The Role of the Hydrochloride Salt:

4-amino-N,N-dimethylbutanamide is supplied as a hydrochloride salt (C₆H₁₅ClN₂O, MW: 166.65) to improve its stability and handling.[2][3][4] The primary amine is protonated, rendering it non-nucleophilic. Therefore, a crucial first step in any coupling reaction is the in situ neutralization of this salt using a non-nucleophilic organic base. This deprotonation frees the primary amine, enabling it to attack the activated carboxylic acid.

Figure 1: In-situ neutralization of the amine hydrochloride salt.

Part 2: Reagent Selection and Mechanistic Rationale

The success of an amide coupling reaction is heavily dependent on the choice of coupling reagents and additives. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the nucleophilic amine.[5]

Common Coupling Reagent Classes:

Reagent ClassExample ReagentsAdditive(s)Key Advantages & Rationale
Carbodiimides EDC, DCC, DIC[1][6]HOBt, HOAt, OxymaCost-effective and widely used. EDC is particularly valuable as its urea byproduct is water-soluble, simplifying purification via aqueous workup.[6][7]
Uronium/Aminium Salts HATU, HBTU, HCTU[8](Internal)High coupling efficiency, rapid reaction rates, and low racemization.[8][9] HATU is exceptionally effective for sterically hindered substrates.[8]
Phosphonium Salts PyBOP, PyAOP[7](Internal)Excellent for difficult couplings, including those prone to racemization. PyAOP is highly effective for coupling N-methyl amino acids.[6]

Additives like 1-hydroxybenzotriazole (HOBt) or its safer, more reactive analogues (HOAt, Oxyma) are critical when using carbodiimides. They serve a dual purpose: suppressing racemization and converting the initial O-acylisourea intermediate into a more stable, yet highly reactive, active ester, which minimizes side reactions like N-acylurea formation.[7]

G node_acid Carboxylic Acid (R-COOH) node_oacyl O-Acylisourea (Highly Reactive, Unstable) node_acid->node_oacyl + node_edc EDC node_edc->node_oacyl node_ester OBt Active Ester (More Stable, Reactive) node_oacyl->node_ester + node_urea EDC Byproduct (Water-Soluble) node_oacyl->node_urea node_hobt HOBt node_hobt->node_ester node_amide Amide Product node_ester->node_amide + node_amine Free Amine (R'-NH2) node_amine->node_amide

Figure 2: Activation mechanism using EDC and HOBt.

Part 3: Experimental Protocols

The following protocols are designed for a standard 1.0 mmol scale reaction. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

Protocol 1: Standard Carbodiimide-Mediated Coupling (EDC/HOBt)

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., 10 mL of DMF or DCM).

  • Amine Addition: Add this compound (1.05 mmol, 1.05 equiv) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 mmol, 2.5-3.0 equiv) dropwise. The extra equivalents are required to neutralize the amine salt and the HCl generated from the coupling reaction. Stir for 10-15 minutes at room temperature.

  • Activation: Add HOBt (1.2 mmol, 1.2 equiv) to the mixture.

  • Coupling Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (50 mL).

    • Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[10]

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Uronium Salt Coupling (HATU)

This protocol is recommended for challenging substrates, including sterically hindered carboxylic acids, or when rapid reaction times are desired.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask, add the carboxylic acid (1.0 mmol, 1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (10 mL).

  • Activator Addition: Add HATU (1.1 mmol, 1.1 equiv) to the solution.

  • Base for Activation: Add DIPEA (2.0 mmol, 2.0 equiv) and stir for 5-10 minutes to pre-activate the carboxylic acid.[8]

  • Amine Addition: In a separate vial, dissolve this compound (1.05 mmol, 1.05 equiv) in a minimum amount of DMF and add an additional equivalent of DIPEA (1.05 mmol) to neutralize the salt.

  • Coupling Initiation: Add the amine solution to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are often complete within a few hours.[6]

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Summary of Reaction Conditions
ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
Carboxylic Acid 1.0 equiv1.0 equiv
Amine·HCl 1.05 equiv1.05 equiv
Coupling Reagent EDC·HCl (1.2 equiv)HATU (1.1 equiv)
Additive HOBt (1.2 equiv)None (Internal)
Base DIPEA (2.5 - 3.0 equiv)DIPEA (3.05 equiv total)
Solvent DMF or DCMDMF
Temperature 0 °C to RTRT
Typical Time 12 - 24 hours1 - 4 hours

Part 4: General Experimental Workflow

The logical flow for a successful coupling reaction follows a sequence of activation, reaction, and purification.

G prep 1. Reagent Preparation (Acid, Amine Salt, Solvent) neutralize 2. In-Situ Neutralization (Add Base to Amine Salt) prep->neutralize activate 3. Carboxylic Acid Activation (Add Coupling Reagent/Additive) neutralize->activate react 4. Coupling Reaction (Stir at Temp, Monitor) activate->react workup 5. Aqueous Workup (Quench, Extract, Wash) react->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Product Analysis (NMR, MS) purify->analyze

Figure 3: General workflow for amide coupling.

Part 5: Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete neutralization of amine salt.- Inactive/degraded coupling reagents.- Presence of moisture.- Steric hindrance.- Ensure sufficient base is used (2.5-3 equiv for HCl salt).- Use fresh, high-quality coupling reagents.- Use anhydrous solvents and an inert atmosphere.- Switch to a more powerful coupling reagent like HATU or PyAOP.
Multiple Byproducts - Side reactions (e.g., N-acylurea formation).- Racemization of chiral centers.- Ensure an additive (HOBt, Oxyma) is used with carbodiimides.- Run the reaction at a lower temperature (0 °C).[7]- Use a weaker base if racemization is a concern.[7]
Difficult Purification - Byproduct co-elutes with the product (e.g., DCU from DCC).- If using DCC, extensive trituration or filtration may be needed.- Use EDC to ensure water-soluble byproducts that can be removed by aqueous workup.[6]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bio-Synthesis Inc. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Lundberg, H., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central.
  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Amino-PEG12-Acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Syntheses. (n.d.). Procedure for Z-L-Phg-Val-OMe Synthesis.
  • PubChem. (n.d.). This compound | C6H15ClN2O | CID 45792288.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Guangzhou Weibo Technology Co., Ltd. (n.d.). This compound.

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Application Note: Comprehensive Characterization of 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 4-amino-N,N-dimethylbutanamide hydrochloride, a small molecule of interest in pharmaceutical development and chemical research. Due to its polar nature, combining a primary amine and a tertiary amide, a multi-technique approach is essential for unambiguous identification, purity assessment, and structural elucidation. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices and expected outcomes are discussed to provide researchers with a robust framework for analysis.

Introduction

This compound (Figure 1) is a bifunctional organic molecule. The presence of a primary amino group and a tertiary amide group imparts distinct chemical properties, including high polarity and the potential for hydrogen bonding. As a hydrochloride salt, its solubility in aqueous media is enhanced, which is a key consideration for both its application and analytical handling.[1][2] Accurate and reliable analytical characterization is a prerequisite for its use in any research or development setting, ensuring identity, purity, and stability.

Figure 1: Chemical Structure of this compound

Chemical Structure of this compound

Table 1: Physicochemical Properties [3][4]

PropertyValue
Molecular FormulaC₆H₁₅ClN₂O
Molecular Weight166.65 g/mol
IUPAC Name4-amino-N,N-dimethylbutanamide;hydrochloride
CAS Number156337-81-4
FormSolid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the carbon skeleton and the placement of functional groups.

Rationale for Experimental Choices

Given the hydrochloride salt form, the primary amine exists as an ammonium salt (-NH₃⁺). This influences the chemical shifts of neighboring protons and carbons. A polar, deuterated solvent like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) is required for sample dissolution. D₂O is an excellent choice as it will readily exchange with the acidic N-H protons of the ammonium group, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.[5][6]

Predicted ¹H and ¹³C NMR Data

Based on the structure and general chemical shift principles, the following spectral data are predicted. Online prediction tools can offer a preliminary assessment of expected chemical shifts.[7][8][9][10][11]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1-N(CH₃)₂~2.9 (s, 6H)~36.0
2-C(O)--~175.0
3-CH₂-~2.5 (t, 2H)~32.0
4-CH₂-~2.0 (quint, 2H)~22.0
5-CH₂-~3.1 (t, 2H)~39.0
6-NH₃⁺Exchanges with D₂O-

s = singlet, t = triplet, quint = quintet

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of D₂O in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Reference the spectrum to the residual solvent peak (if applicable) or an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized compound.

Rationale for Experimental Choices

ESI is a soft ionization technique that is well-suited for polar and ionic compounds, minimizing fragmentation during the ionization process and typically yielding a strong signal for the molecular ion.[4][12] The analysis will be performed in positive ion mode to detect the cationic form of the molecule.

Predicted Mass Spectrum

The free base of the molecule has a molecular weight of 130.19 g/mol .[13] In positive mode ESI-MS, the expected parent ion will be the protonated molecule [M+H]⁺, where M is the free base.

Table 3: Predicted m/z values for Major Ions

IonPredicted m/zInterpretation
[M+H]⁺131.12Molecular ion of the free base
[M-N(CH₃)₂]⁺86.06Alpha-cleavage at the amide
[C₄H₁₀N]⁺72.08Cleavage of the C-C bond adjacent to the primary amine

The fragmentation pattern of amides and amines is well-documented. For aliphatic amides, cleavage of the N-CO bond is a common pathway.[4][12][14] For primary amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a characteristic fragmentation.[15][16]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument for high-resolution mass spectrometry).

  • MS Acquisition:

    • Infuse the sample directly into the ESI source or inject it via an HPLC system.

    • Operate the instrument in positive ion mode.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

    • If fragmentation data is desired, perform tandem MS (MS/MS) on the parent ion (m/z 131.12).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for Experimental Choices

The key functional groups in this compound are the primary ammonium group (-NH₃⁺), the tertiary amide group (-C(O)N(CH₃)₂), and the alkyl chain. Each of these groups has characteristic absorption bands in the infrared spectrum.[3][5][6][17][18]

Predicted FTIR Absorption Bands

Table 4: Predicted FTIR Peaks and Their Assignments

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Medium-StrongN-H stretching of the primary ammonium group (-NH₃⁺)
~2950-2850MediumC-H stretching of the alkyl chain
~1640StrongC=O stretching of the tertiary amide
~1600-1500MediumN-H bending of the primary ammonium group
~1400MediumC-N stretching of the tertiary amide
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: As the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound and for quantitative analysis. Due to the polar nature of the analyte, a specialized chromatographic mode is required.

Rationale for Experimental Choices

Conventional reversed-phase HPLC is often challenging for highly polar, basic compounds like this compound, as they exhibit poor retention on non-polar stationary phases. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[19][20][21] An amide-based stationary phase can offer beneficial interactions.[22] Detection can be achieved using a UV detector at a low wavelength (e.g., ~200-210 nm) due to the amide chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Experimental Protocol: HILIC-HPLC
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, or CAD).

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., Amide, Silica, or Zwitterionic phase), 3.0 x 100 mm, 2.7 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Detector: UV at 205 nm or ELSD/CAD.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 90% Acetonitrile/10% Water) to a concentration of approximately 1 mg/mL.

Workflow and Data Integration

A logical workflow ensures comprehensive characterization, with each technique providing complementary information.

G cluster_0 Initial Characterization cluster_1 Structural Confirmation & Purity cluster_2 Final Report Sample Sample FTIR FTIR Sample->FTIR Functional Groups NMR NMR FTIR->NMR Confirm Structure MS MS NMR->MS Molecular Weight HPLC HPLC MS->HPLC Purity Assessment Report Report HPLC->Report

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The protocols outlined in this application note provide a robust framework for its unambiguous identification and purity assessment. NMR spectroscopy serves as the primary tool for structural elucidation, while mass spectrometry confirms the molecular weight and provides fragmentation information. FTIR spectroscopy offers a rapid confirmation of functional groups, and a well-developed HILIC-HPLC method is essential for determining purity. By integrating the data from these techniques, researchers can ensure the quality and integrity of this compound for its intended applications.

References

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  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

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  • Alves, R. L., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 19133-19143. [Link]

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  • Techiescientist. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • PubMed. Conformational properties of N',N'-dimethylamides of N-acetyldehydroalanine and N-acetyl-(Z)-dehydrophenylalanine. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Liberty University. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. [Link]

  • LCGC International. Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. [Link]

  • MDPI. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • De Silva, L. A., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Chemistry Teacher International, 4(1), 59-68. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • YouTube. Theory of Column Selection in HPLC Method Development. [Link]

  • ACD/Labs. NMR Prediction. [Link]

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  • ResearchGate. Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. [Link]

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Application Notes and Protocols for Determining the Solubility of 4-amino-N,N-dimethylbutanamide hydrochloride in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the theoretical and practical considerations for determining the solubility of 4-amino-N,N-dimethylbutanamide hydrochloride. While specific experimental solubility data for this compound is not extensively available in public literature, this document provides a robust framework for researchers to predict and experimentally determine its solubility in a range of common laboratory solvents. The protocols herein are designed to be self-validating, emphasizing scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility

This compound (C₆H₁₅ClN₂O, Molar Mass: 166.65 g/mol ) is an organic compound with potential applications in pharmaceutical and chemical research.[1][2] Understanding its solubility is a cornerstone for its application, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development.[3] This guide provides a detailed protocol for determining the solubility of this compound, grounded in established methodologies.

Chemical Structure:

A visual representation of the chemical structure of this compound.

Predicted Solubility Profile: A Theoretical Framework

Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made based on the "like dissolves like" principle.[4] The molecule possesses several key features that govern its solubility:

  • Ionic Nature: As a hydrochloride salt, the compound is ionic and will readily dissociate in polar solvents.[5][6] The presence of the charged ammonium group and chloride ion significantly increases its polarity compared to its free base form.

  • Polar Functional Groups: The primary amine (-NH₂) and the amide (-C(=O)N(CH₃)₂) groups are capable of hydrogen bonding with protic solvents.

  • Hydrocarbon Backbone: The four-carbon chain represents a nonpolar region of the molecule.

Based on these features, the following solubility trends can be anticipated:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Methanol, Ethanol)High The ionic nature and ability to form hydrogen bonds will lead to strong solute-solvent interactions.[7]
Polar Aprotic (e.g., DMSO, DMF)Moderate to High The polarity of these solvents will facilitate the dissolution of the ionic compound, though the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents.
Nonpolar (e.g., Hexane, Toluene)Low to Insoluble The significant mismatch in polarity between the ionic solute and the nonpolar solvent will result in weak solute-solvent interactions, leading to poor solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3] The following protocol is a detailed, step-by-step guide for its implementation.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent purity)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm pore size, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated spectrophotometric method)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent Known mass & volume shake Shake at constant T prep_solvent->shake settle Allow to Settle shake->settle 24-72 hours filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration dilute->analyze end end analyze->end Calculate Solubility

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of Stock Solutions (for Quantification):

    • Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., water or methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured concentration does not change significantly between time points).

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the range of the calibration curve.

  • Quantification:

    • Analyze the calibration standards and the prepared samples using the chosen analytical method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water
Methanol
Ethanol
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetonitrile
Dichloromethane
Hexane

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is influenced by several factors:

G Solubility Solubility Temperature Temperature Solubility->Temperature pH pH of Solution Solubility->pH Solvent Solvent Properties Solubility->Solvent Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Solvent->H_Bonding

Caption: Key factors influencing the solubility of ionic compounds.

  • Temperature: The solubility of most solids in liquids increases with temperature.[4] It is recommended to determine the solubility at different temperatures relevant to the intended application.

  • pH: For an amine hydrochloride salt, pH will have a significant impact on solubility. In acidic to neutral solutions, the compound will exist predominantly in its more soluble ionized form. At higher pH values (alkaline conditions), it will be deprotonated to the less polar and likely less water-soluble free base.

  • Solvent Polarity: As discussed, polar solvents will generally be more effective at dissolving this ionic compound.[5]

Safety and Handling Precautions

As with any chemical, proper safety precautions must be observed when handling this compound. Since detailed toxicological data may not be available, it is prudent to treat this compound with a high degree of caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]

  • Handling: Avoid direct contact with skin and eyes.[8] In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

When working with a compound with limited safety information, it is best practice to treat it as a potentially hazardous substance.[9][10][11][12]

Conclusion

This application note provides a comprehensive guide for the theoretical prediction and experimental determination of the solubility of this compound. By following the detailed protocols and considering the influencing factors, researchers can obtain reliable and reproducible solubility data, which is essential for the successful application of this compound in their work. The emphasis on a robust experimental methodology ensures that a clear and accurate solubility profile can be established for this and other novel compounds.

References

  • Gožalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084. [Link]

  • Homework.Study.com. (n.d.). What are some factors that affect the solubility of ionic substances? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45792288, this compound. Retrieved from [Link]

  • Purdue University. (n.d.). Unknown Chemicals. Environmental Health and Safety. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • University of Pittsburgh. (2023). Guidelines for the Safe Handling of Unknown Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • The University of Texas at Tyler. (n.d.). Unknown Chemical Guidance. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

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Application Notes & Protocols: High-Purity Purification of 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the purification of 4-amino-N,N-dimethylbutanamide hydrochloride, a polar organic compound of interest in pharmaceutical research and development. We will explore three primary purification techniques: recrystallization, hydrophilic interaction liquid chromatography (HILIC), and liquid-liquid extraction based on acid-base principles. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this target compound, with a focus on the underlying chemical principles that govern each method.

Introduction: Compound Profile and Purification Rationale

This compound is a small, bifunctional molecule featuring a primary amine and a tertiary amide. Its hydrochloride salt form renders it highly polar and typically solid at room temperature.[1][2][3] The molecular structure (C₆H₁₅ClN₂O, MW: 166.65 g/mol ) dictates its physicochemical properties, primarily its high polarity and potential for hydrogen bonding, which are critical considerations for developing a purification strategy.[2][3][4][5]

The presence of impurities in active pharmaceutical ingredients (APIs) or their intermediates can significantly impact safety, efficacy, and stability. Regulatory bodies mandate that impurities present above a certain threshold (often 0.1%) must be identified and characterized.[6] Therefore, robust and scalable purification protocols are essential. The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation.

Understanding the Potential Impurity Profile

Effective purification begins with a hypothesis about the likely impurities. While specific impurities are process-dependent, we can infer common contaminants based on plausible synthetic routes for 4-amino-N,N-dimethylbutanamide. A common synthetic approach might involve the amination of a 4-halobutyramide precursor.

Potential Impurities Could Include:

  • Unreacted Starting Materials: Such as a 4-chlorobutyramide derivative.[7]

  • Reagents and Catalysts: Leftover bases (e.g., triethylamine) or coupling agents.

  • Side-Products: Dimerized products or products of side-reactions involving the primary amine.

  • Solvent Residues: Trapped organic solvents from the reaction or initial workup.

The purification strategies outlined below are designed to effectively remove these common classes of impurities.

Purification Strategy Selection: A Logic-Based Approach

The optimal purification technique is determined by the specific characteristics of the crude material. The following decision-making workflow can guide the selection process.

Purification_Strategy start Crude 4-amino-N,N-dimethylbutanamide HCl assess Assess Crude Material (Purity, Impurity Profile, Scale) start->assess is_solid Primarily Solid? (>70% Purity) assess->is_solid is_basic Non-Basic Impurities Present? is_solid->is_basic No recrystallization Protocol 1: Recrystallization is_solid->recrystallization Yes is_difficult Difficult Separation? (Isomers, Similar Polarity) is_basic->is_difficult No lle Protocol 2: Liquid-Liquid Extraction is_basic->lle Yes hilic Protocol 3: HILIC Purification is_difficult->hilic Yes end_point High-Purity Product is_difficult->end_point No (Consider Direct Use) recrystallization->end_point lle->end_point hilic->end_point

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Recrystallization from a Polar Solvent System

Recrystallization is the most convenient method for purifying organic compounds that are solid at room temperature, leveraging differences in solubility at varying temperatures.[8] For a polar salt like an amine hydrochloride, a polar protic solvent or a mixed-solvent system is typically effective.[9][10]

Causality: The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility decreases, and the desired compound selectively crystallizes, leaving impurities behind in the solvent (mother liquor).[11]

Solvent Selection

The ideal solvent should dissolve the compound well when hot but poorly when cold.

Solvent SystemRationale & Suitability
Isopropanol (IPA) Good for dissolving many amine salts when hot. Less polar than methanol/ethanol, potentially leaving more polar impurities behind.
Ethanol / Water A powerful solvent pair. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. The water acts as an anti-solvent.
Methanol / Diethyl Ether Dissolve in minimal hot methanol. Cool, then slowly add diethyl ether as an anti-solvent to induce precipitation. Use with caution due to ether's volatility.
Water While the compound is likely water-soluble, water is often a poor recrystallization solvent for highly soluble compounds unless an anti-solvent is used, as recovery can be low.[9]
Step-by-Step Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen primary solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Aim for a saturated solution near the solvent's boiling point.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and stir for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Optional: Add Charcoal & Perform Hot Filtration A->B C 3. Cool Slowly to Room Temperature B->C D 4. Chill in Ice Bath to Maximize Yield C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Under Vacuum F->G H Pure Product G->H

Caption: Step-by-step workflow for the recrystallization protocol.

Protocol 2: Purification via Liquid-Liquid Extraction

This technique exploits the change in solubility of the amine compound upon pH adjustment. The hydrochloride salt is water-soluble, while its corresponding free amine form is significantly more soluble in organic solvents. This allows for the separation from non-basic or water-soluble impurities.

Causality: By adding a base, the protonated amine salt is converted to the neutral free amine. This uncharged species partitions from the aqueous phase into an immiscible organic solvent. Acidic and neutral water-soluble impurities remain in the aqueous phase. The amine is then recovered by re-acidification.

Step-by-Step Protocol
  • Dissolution & Basification: Dissolve the crude hydrochloride salt in deionized water. Cool the solution in an ice bath. Slowly add an aqueous base solution (e.g., 2M NaOH) with stirring until the pH is >10.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.

  • Washing: Wash the combined organic layers with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter off the drying agent.

  • Salt Re-formation: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with vigorous stirring. The this compound will precipitate as a solid.

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold organic solvent (e.g., diethyl ether), and dry under vacuum.

LLE_Workflow start Crude HCl Salt in Water step1 step1 start->step1 step2 Extract with Organic Solvent (e.g., DCM) step1->step2 phases Aqueous Layer (Inorganic Salts, Polar Impurities) Organic Layer (Free Amine) step2->phases:f1 step3 Dry Organic Layer (e.g., Na2SO4) phases:f1->step3 step4 Add HCl in Ether/IPA step3->step4 step5 Filter & Dry Precipitate step4->step5 end_product Pure HCl Salt step5->end_product

Caption: Workflow for purification using acid-base liquid-liquid extraction.

Protocol 3: Chromatographic Purification by HILIC

For challenging separations where impurities have similar properties to the target compound, chromatography is the method of choice. Due to the high polarity of this compound, traditional reversed-phase chromatography is often ineffective, leading to poor retention.[12][13] Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative.

Causality: HILIC utilizes a polar stationary phase (like silica) and a mobile phase with a high organic solvent content (e.g., acetonitrile) and a low aqueous content.[14] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like our target compound can partition into this aqueous layer and are retained, while less polar impurities elute more quickly.[15] Retention is modulated by increasing the amount of water in the mobile phase.

System Parameters
ParameterRecommended SettingRationale
Stationary Phase Bare Silica, Amide, or Amino-bonded SilicaProvides a polar surface necessary for HILIC retention mechanism.
Mobile Phase A Acetonitrile (ACN)The weak, non-polar component of the mobile phase.
Mobile Phase B Water with buffer (e.g., 10mM Ammonium Formate, pH 3.5)The strong, polar component. The buffer improves peak shape and reproducibility.
Gradient 95% A to 60% A over 15-20 minutesStarts with high organic content to retain the polar compound, then increases the aqueous content to elute it.
Detection UV (if chromophore present), ELSD, CAD, or MSEvaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are universal detectors suitable for compounds without a strong chromophore. Mass Spectrometry (MS) provides mass confirmation.
Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude material in a solution that mimics the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HILIC column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection & Elution: Inject the prepared sample and run the gradient method.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the detector signal.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). A high-vacuum pump may be needed to remove residual water.

  • Product Isolation: The final product is obtained as a solid after complete solvent removal.

Purity Assessment and Final Characterization

After purification, the identity and purity of the final product must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): Use an analytical HILIC method to determine purity (e.g., >99% by peak area).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any residual impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Summary and Comparison of Techniques

TechniquePrimary Use CaseScaleSpeedCostAchievable Purity
Recrystallization Removing moderate amounts of impurities from a mostly solid crude.Milligram to KilogramModerateLowGood to Excellent
Liquid-Liquid Extraction Removing non-basic or highly polar/non-polar impurities.Gram to KilogramFastLowModerate to Good
HILIC Separating closely related impurities or for achieving very high purity.Microgram to GramSlowHighExcellent

References

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Shirey, R. et al. (2009). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Blades Power. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization1. Available at: [Link]

  • Reddy, G. et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • ChemWhat. (n.d.). 4-amino-N,N-dimethylbutanamide(SALTDATA: HCl) CAS#: 87639-91-6. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Jasperse, C. (n.d.). Recrystallization I. Chem 355. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine.
  • Asian Journal of Chemistry. (2008). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbutanamide. Available at: [Link]

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"4-amino-N,N-dimethylbutanamide hydrochloride" in the synthesis of GABA analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Use of 4-amino-N,N-dimethylbutanamide Hydrochloride in the Synthesis of GABA Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to GABA Analog Synthesis

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its therapeutic analogs, such as Pregabalin and Gabapentin, are blockbuster drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[3][4] The synthesis of these unnatural amino acids is a topic of significant interest in medicinal chemistry, with a continuous drive towards more efficient, scalable, and cost-effective routes.[5][6][7]

Traditionally, many synthetic pathways to GABA analogs involve complex steps like asymmetric hydrogenation, the use of chiral auxiliaries, or handling toxic reagents like cyanides.[3][8] This application note presents a strategic approach utilizing This compound as a versatile and highly soluble precursor for the synthesis of GABA and its analogs. The core transformation involves the robust hydrolysis of the tertiary amide moiety into the desired carboxylic acid, providing a direct and potentially streamlined route to the final active pharmaceutical ingredient.

As Senior Application Scientists, we aim to provide not just a protocol, but a foundational guide grounded in chemical principles, enabling researchers to adapt this strategy for a variety of substituted GABA analog targets.

Physicochemical Properties of the Precursor

Understanding the starting material is critical for successful synthesis. This compound is a solid, making it easy to handle and weigh. Its hydrochloride salt form enhances stability and aqueous solubility, which can be advantageous for certain reaction conditions.

PropertyValueSource
Molecular Formula C₆H₁₅ClN₂O[9]
Molecular Weight 166.65 g/mol [9][10]
Appearance Solid
CAS Number 156337-81-4[9]
InChI Key FMNYKYLEMQYNPP-UHFFFAOYSA-N[9]
Safety GHS07 (Warning), Eye Irritant

Synthetic Strategy Overview: Amide Hydrolysis Pathway

The core of this synthetic strategy is the conversion of the N,N-dimethylamide group into a carboxylic acid. Tertiary amides are notoriously stable and resistant to hydrolysis, requiring forcing conditions such as strong acid or base and elevated temperatures. The presence of the primary amino group requires careful consideration of protecting group strategy or reaction conditions to avoid side reactions.

The proposed pathway leverages a strong acidic hydrolysis, which simultaneously cleaves the amide and ensures the primary amine remains protonated and protected as an ammonium salt, preventing it from participating in unwanted side reactions.

G cluster_0 Synthesis Workflow A Start: 4-amino-N,N-dimethyl- butanamide hydrochloride B Step 1: Acid-Catalyzed Hydrolysis A->B Reflux in conc. HCl C Step 2: Product Isolation & Purification B->C Neutralization & Chromatography D Final Product: GABA Analog Hydrochloride C->D

Caption: High-level workflow for GABA analog synthesis.

Detailed Protocol: Synthesis of 4-Aminobutanoic Acid (GABA) from this compound

This protocol details the direct conversion of the precursor to GABA hydrochloride. It serves as a foundational method that can be adapted for more complex, substituted analogs.

Principle of the Reaction

The hydrolysis of a tertiary amide under strong acidic conditions is a classic, albeit challenging, organic transformation. The mechanism involves the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is driven to completion by the formation of a stable protonated amine (dimethylammonium chloride) and the desired carboxylic acid product. Elevated temperatures are required to overcome the high activation energy of C-N bond cleavage.

G start Precursor (Amide) intermediate1 Protonated Carbonyl start->intermediate1 + H+ intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + H2O intermediate3 Protonated Amine Leaving Group intermediate2->intermediate3 Proton Transfer product Product (Carboxylic Acid) intermediate3->product - (CH3)2NH2+

Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.

Materials and Reagents
  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%, ~12 M)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 5 M solution

  • Dowex® 50WX8 ion-exchange resin (or similar)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

  • Rotary evaporator

  • pH meter or pH paper

Step-by-Step Protocol
  • Reaction Setup:

    • Place this compound (e.g., 5.0 g, 30.0 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Carefully add 100 mL of 6 M hydrochloric acid.

    • Scientist's Note: Using a strong acid like HCl is crucial. The high concentration of hydronium ions is necessary to facilitate the attack on the highly stable tertiary amide. The acid also serves to protect the primary amine as the non-nucleophilic ammonium salt.

  • Hydrolysis Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

    • Maintain a vigorous reflux for 24-48 hours.

    • Scientist's Note: The reaction progress should be monitored. A common method is Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting against the starting material. Alternatively, ¹H NMR can be used to monitor the disappearance of the N,N-dimethyl protons (a singlet around 2.9-3.1 ppm).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solution by approximately 75% using a rotary evaporator. This removes excess HCl.

    • Cool the concentrated solution in an ice bath. Carefully neutralize the solution to pH ~7.0 by the slow, dropwise addition of 5 M NaOH. Monitor the pH closely.

    • Scientist's Note: Neutralization is a critical step. The product is an amino acid, which is zwitterionic at its isoelectric point. Bringing the pH to neutral minimizes its solubility, potentially causing it to precipitate. However, for purification, we will keep it in solution.

  • Purification via Ion-Exchange Chromatography:

    • Prepare a column with a slurry of Dowex® 50WX8 resin (H⁺ form).

    • Load the neutralized reaction mixture onto the column.

    • Wash the column thoroughly with deionized water to remove inorganic salts (NaCl, dimethylammonium chloride).

    • Elute the desired GABA product from the resin using an aqueous ammonia solution (e.g., 2 M NH₄OH).

    • Scientist's Note: Ion-exchange chromatography is the gold standard for purifying amino acids. The cationic resin binds the protonated amine of GABA, allowing salts and the non-basic byproducts to be washed away. The basic ammonia solution then deprotonates the bound GABA, releasing it from the resin.

  • Final Product Formulation:

    • Collect the ammonia-containing fractions positive for the product (as determined by TLC).

    • Evaporate the solvent on a rotary evaporator to obtain the free amino acid (GABA) as a white solid.

    • To obtain the hydrochloride salt, dissolve the solid in a minimal amount of hot ethanol and add a stoichiometric amount of concentrated HCl. Cool to induce crystallization.

    • Filter the crystals, wash with cold ethanol, and dry under vacuum.

Characterization
  • ¹H NMR: Confirm the disappearance of the N,N-dimethyl singlet and the appearance of the characteristic GABA pattern.

  • Mass Spectrometry: Verify the molecular weight of the product (GABA: 103.12 g/mol ).

  • Melting Point: Compare with the literature value for GABA or its hydrochloride salt.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient reflux time or acid concentration.Increase reflux time to 72 hours. Ensure the acid concentration is at least 6 M.
Low Yield Product loss during neutralization or workup.Perform neutralization slowly in an ice bath to avoid overheating. Ensure complete elution from the ion-exchange column.
Product Contaminated with Salts Inadequate washing of the ion-exchange resin.Increase the volume of deionized water used to wash the loaded column before elution.

Conclusion and Field Insights

The use of this compound offers a conceptually straightforward pathway to GABA analogs through amide hydrolysis. The primary advantages of this precursor are its solid state, ease of handling, and high aqueous solubility. While the hydrolysis of the tertiary amide requires harsh conditions, the protocol is robust and avoids more hazardous reagents like metal cyanides or complex chiral auxiliaries. This method is particularly well-suited for producing achiral GABA analogs or as a starting point for further derivatization. For chiral syntheses, a resolution step would be required post-hydrolysis, or a different synthetic strategy should be considered.[3][8] This application note provides a reliable and scientifically-grounded starting point for researchers exploring novel and efficient syntheses in the development of next-generation GABAergic therapeutics.

References

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013). National Institutes of Health. [Link]

  • This compound. PubChem. [Link]

  • US8168828B2 - Process for the preparation of pregabalin.
  • This compound. Amerigo Scientific. [Link]

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (2014). American Chemical Society. [Link]

  • 4-amino-N,N-dimethylbutanamide(SALTDATA: HCl) CAS#: 87639-91-6. ChemWhat. [Link]

  • A new synthetic route for the preparation of pregabalin. ResearchGate. [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications. [Link]

  • Synthesis of Analogues of GABA. II. 4-Alkyl-4-aminobut-2-enoic Acids and a New Synthesis of Some Vinyl α-Amino Acids. ResearchGate. [Link]

  • Scheme 1 Synthesis of fluorinated GABA analogues 3 and 4. ResearchGate. [Link]

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]

  • Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]

  • Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. [Link]

  • A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. PubMed. [Link]

  • Synthesis and study of anti-inflammatory activity of N-alkyl-2-aroylhydrazinylidene-4-oxobutanamides. ResearchGate. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-amino-N,N-dimethylbutanamamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 4-amino-N,N-dimethylbutanamide hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this multi-step synthesis, troubleshoot effectively, and ultimately maximize reaction yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound, a bifunctional molecule, presents a classic challenge in organic synthesis: the selective formation of an amide bond in the presence of a reactive primary amine. A successful synthesis hinges on a well-designed protecting group strategy, efficient coupling chemistry, and controlled deprotection to yield the desired hydrochloride salt. This guide will dissect each stage of the process, providing in-depth, experience-based solutions to common experimental hurdles.

Visualizing the Synthetic Pathway

A typical synthetic approach involves a three-step process: protection of the amino group of 4-aminobutanoic acid (GABA), amide coupling with dimethylamine, and subsequent deprotection to yield the final product.

Synthetic_Pathway GABA 4-Aminobutanoic Acid (GABA) Boc_GABA N-Boc-4-aminobutanoic Acid GABA->Boc_GABA  Protection  (Boc)2O, Base Activated_Ester Activated Intermediate Boc_GABA->Activated_Ester  Activation  Coupling Agent (e.g., EDC, HBTU) Boc_Amide N-Boc-4-amino-N,N-dimethylbutanamide Activated_Ester->Boc_Amide  Coupling  Dimethylamine Final_Product 4-amino-N,N-dimethylbutanamide hydrochloride Boc_Amide->Final_Product  Deprotection  Acid (e.g., HCl in Dioxane)

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise, actionable answers.

Q1: What is the most critical step for achieving a high yield?

A1: The efficiency of the amide coupling step (Boc-GABA to the N-Boc protected amide) is paramount. Incomplete activation of the carboxylic acid or side reactions involving the coupling agent are common pitfalls that directly impact the overall yield. Careful selection of the coupling reagent and optimization of reaction conditions are crucial.

Q2: Can I perform this synthesis without a protecting group?

A2: It is highly inadvisable. Attempting to directly couple unprotected 4-aminobutanoic acid with dimethylamine will likely result in a complex mixture of products, including polymerization and salt formation, leading to extremely low yields of the desired product.[1] The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is standard practice to ensure selective amide bond formation.[1]

Q3: How do I choose the best coupling reagent for this reaction?

A3: The choice of coupling reagent depends on factors like scale, cost, and desired reaction time. For laboratory-scale synthesis, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are effective and widely used.[2] For more challenging couplings or to minimize side reactions, uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can offer higher efficiency.[3]

Q4: My final product is difficult to purify. What are the likely impurities?

A4: Common impurities include unreacted starting materials (Boc-protected amide), byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used), and potential side products from the deprotection step. Incomplete deprotection will leave the Boc-protected intermediate in your final product. Over-exposure to harsh acidic conditions during deprotection could potentially lead to degradation.

Q5: Is the hydrochloride salt formation necessary?

A5: The formation of the hydrochloride salt serves two main purposes. Firstly, it protonates the primary amine, rendering the final product as a stable, crystalline solid that is easier to handle and purify. Secondly, it improves the shelf-life of the compound by preventing the free amine from participating in undesired reactions.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to diagnosing and resolving common problems encountered during the synthesis.

Problem 1: Low Yield of N-Boc-4-amino-N,N-dimethylbutanamide
Potential Cause Diagnostic Check Recommended Solution
Incomplete Carboxylic Acid Activation Monitor the reaction by TLC or LC-MS. The starting Boc-GABA will persist.- Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 eq).- Add an activating agent like HOBt or DMAP.[2]- Ensure anhydrous reaction conditions, as water can hydrolyze the activated intermediate.
Inefficient Coupling with Dimethylamine Check the pH of the reaction mixture. If it is too acidic, the dimethylamine will be protonated and non-nucleophilic.- Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction.- Add dimethylamine as a solution in a suitable solvent (e.g., THF) to ensure accurate addition.
Side Reaction of Coupling Reagent Formation of an N-acylurea byproduct if using a carbodiimide like DCC or EDC. This is often observed as a precipitate.- Add HOBt to the reaction mixture, which forms a more reactive and stable active ester, minimizing N-acylurea formation.[3]
Steric Hindrance While less of an issue with dimethylamine, bulky protecting groups or substrates can slow down the reaction.- Increase the reaction temperature moderately (e.g., from room temperature to 40 °C).- Extend the reaction time and monitor for completion.
Problem 2: Incomplete or Failed Boc Deprotection
Potential Cause Diagnostic Check Recommended Solution
Insufficient Acid Strength or Equivalents TLC or LC-MS analysis shows the presence of the Boc-protected starting material.- Increase the equivalents of the acid (e.g., 4M HCl in dioxane is a common and effective reagent).[4]- For stubborn deprotections, consider using a stronger acid like trifluoroacetic acid (TFA).[4][5]
Reaction Time Too Short The reaction has not gone to completion within the allotted time.- Extend the reaction time and continue to monitor by TLC or LC-MS. Deprotection can sometimes be slower than anticipated depending on the substrate.
Scavenging of Acid If residual base from the previous step is carried over, it can neutralize the acid.- Ensure proper workup and purification of the Boc-protected amide before proceeding to the deprotection step.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Final Product Check_Coupling Analyze Coupling Step (TLC/LC-MS) Start->Check_Coupling Check_Deprotection Analyze Deprotection Step (TLC/LC-MS) Start->Check_Deprotection Incomplete_Coupling Incomplete Coupling Detected Check_Coupling->Incomplete_Coupling Yes Successful_Product High Yield of Pure Product Check_Coupling->Successful_Product No Incomplete_Deprotection Incomplete Deprotection Detected Check_Deprotection->Incomplete_Deprotection Yes Check_Deprotection->Successful_Product No Optimize_Coupling Optimize Coupling: - Increase Reagents - Add Activator - Check Anhydrous Conditions Incomplete_Coupling->Optimize_Coupling Optimize_Deprotection Optimize Deprotection: - Increase Acid Equivalents - Extend Reaction Time - Use Stronger Acid Incomplete_Deprotection->Optimize_Deprotection Optimize_Coupling->Successful_Product Optimize_Deprotection->Successful_Product

Sources

Common side reactions with "4-amino-N,N-dimethylbutanamide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the use of 4-amino-N,N-dimethylbutanamide hydrochloride in experimental settings. Here, we address common challenges, from synthesis to application, to ensure the integrity and success of your research.

I. Understanding the Molecule: A Quick Reference

This compound is a bifunctional molecule featuring a primary amine and a tertiary amide. This structure presents both unique synthetic opportunities and potential challenges in terms of side reactions and stability.

PropertyValueSource
Molecular FormulaC6H15ClN2O[1]
Molecular Weight166.65 g/mol
AppearanceSolid
IUPAC Name4-amino-N,N-dimethylbutanamide;hydrochloride[1]

II. Troubleshooting Guide: From Synthesis to Application

This section addresses specific issues that may arise during the synthesis and use of this compound.

A. Synthesis-Related Issues

A common synthetic route to 4-amino-N,N-dimethylbutanamide involves the reaction of a 4-halobutyryl chloride (e.g., 4-chlorobutyryl chloride) with dimethylamine, followed by amination of the terminal halide, and finally, formation of the hydrochloride salt. Another route involves the ring-opening of γ-butyrolactone. These processes can lead to several impurities and side reactions.

Diagram: Plausible Synthetic Pathway and Potential Impurities

G cluster_synthesis Plausible Synthesis cluster_impurities Potential Impurities 4-Chlorobutyryl_chloride 4-Chlorobutyryl chloride Intermediate_Amide 4-chloro-N,N-dimethylbutanamide 4-Chlorobutyryl_chloride->Intermediate_Amide + Dimethylamine Dimethylamine Dimethylamine Free_Base 4-amino-N,N-dimethylbutanamide Intermediate_Amide->Free_Base + Ammonia (or other amine source) Overalkylation Quaternary ammonium salts Intermediate_Amide->Overalkylation Side Reaction with Dimethylamine Ammonia Ammonia Final_Product 4-amino-N,N-dimethylbutanamide hydrochloride Free_Base->Final_Product + HCl Cyclized_Product N,N-dimethyl-2-oxopyrrolidine-1-carboxamide Free_Base->Cyclized_Product Intramolecular Cyclization HCl HCl Unreacted_Starting_Material Unreacted 4-chlorobutyryl chloride

Caption: Plausible synthetic route and potential side products.

Troubleshooting Table: Synthesis

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Low yield of the final product. Incomplete reaction during amidation steps.- Increase reaction time and/or temperature: Amidation can be slow; ensure the reaction goes to completion by monitoring with TLC or LC-MS. - Use of excess amine: In the second step (amination of the halide), using a large excess of ammonia can help drive the reaction forward.[2]
Presence of a lower molecular weight impurity. Intramolecular cyclization of the 4-amino-N,N-dimethylbutanamide free base.- Immediate salt formation: After the final amination step, promptly acidify the reaction mixture with HCl to form the hydrochloride salt. The protonated amine is no longer nucleophilic and cannot undergo intramolecular cyclization. - Control temperature: The cyclization is often favored at higher temperatures. Maintain a moderate temperature during the final workup.
Presence of a higher molecular weight impurity. Overalkylation of the primary amine.- Control stoichiometry: Carefully control the stoichiometry of the alkylating agent in the second step if not using a large excess of ammonia. Primary amines can be alkylated multiple times.[3][4] - Purification: Utilize column chromatography to separate the desired primary amine from secondary or tertiary amine by-products before converting to the hydrochloride salt.
Product is difficult to purify. Presence of unreacted starting materials or by-products from the acylation reaction.- Aqueous workup: Perform an aqueous wash to remove unreacted dimethylamine hydrochloride. - Recrystallization: Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) to remove impurities.
B. Application-Related Issues

Once synthesized and purified, this compound can still present challenges in subsequent experimental steps due to the reactivity of its functional groups.

Diagram: Common Side Reactions in Applications

G cluster_reactions Potential Side Reactions cluster_amine_products Amine-Derived Products Target_Molecule 4-amino-N,N-dimethylbutanamide hydrochloride Amine_Reactions Primary Amine Reactivity Target_Molecule->Amine_Reactions Reaction with electrophiles Amide_Hydrolysis Amide Hydrolysis Target_Molecule->Amide_Hydrolysis Strong acid/base, heat Alkylation Further Alkylation Amine_Reactions->Alkylation with Alkyl Halides Acylation Acylation Amine_Reactions->Acylation with Acyl Chlorides/Anhydrides Imine_Formation Imine Formation Amine_Reactions->Imine_Formation with Aldehydes/Ketones Hydrolysis_Product Hydrolysis_Product Amide_Hydrolysis->Hydrolysis_Product Forms 4-aminobutanoic acid and dimethylamine

Caption: Potential side reactions of the primary amine and amide groups.

Troubleshooting Table: Applications

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Unexpected by-product formation in a subsequent reaction. The primary amine of your molecule is reacting with other reagents in your mixture.- Protection of the primary amine: If the primary amine is not the desired reactive site, consider protecting it (e.g., as a Boc or Cbz carbamate) before proceeding with other transformations. - Reaction with aldehydes/ketones: Be aware that the primary amine can form imines with aldehydes and ketones.[5] - Acylation: The primary amine will readily react with acylating agents.[2][6]
Degradation of the compound during a reaction. Hydrolysis of the amide bond under harsh acidic or basic conditions, especially with heating.- pH control: Avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures. Amides are generally stable, but hydrolysis can occur under these conditions.[7][8] - Temperature control: If harsh pH is unavoidable, conduct the reaction at the lowest possible temperature to minimize amide hydrolysis.
Poor solubility in a reaction solvent. The hydrochloride salt form may have limited solubility in some organic solvents.- Free-basing: If the reaction is not acid-sensitive, you can neutralize the hydrochloride salt with a non-nucleophilic base (e.g., triethylamine, DIPEA) to generate the more soluble free amine in situ. - Solvent selection: Test the solubility in a range of aprotic and protic organic solvents to find a suitable medium.

III. Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry place. As a hydrochloride salt, it is generally more stable and less prone to degradation than its free base form.

Q2: What is the likely stability of this compound in aqueous solutions at different pH values?

A2:

  • Acidic pH: The compound is expected to be relatively stable in mildly acidic conditions. However, under strongly acidic conditions and with heating, the amide bond can undergo hydrolysis.[7][9]

  • Neutral pH: The hydrochloride salt will be in its protonated, stable form. The free amine, if generated, could be susceptible to slow intramolecular cyclization.

  • Basic pH: In a basic solution, the free amine is generated. While the amide bond is more resistant to base-catalyzed hydrolysis than esters, it can still occur under strong basic conditions with heat. The free amine form is also susceptible to oxidation.

Q3: Can the primary amine interfere with my desired reaction?

A3: Absolutely. The primary amine is a nucleophile and can react with a variety of electrophiles. Common interfering reactions include:

  • Alkylation: Reaction with alkyl halides.[2][3]

  • Acylation: Reaction with acid chlorides, anhydrides, and esters.[6]

  • Michael addition: Reaction with α,β-unsaturated carbonyl compounds.

  • Reaction with aldehydes and ketones: Formation of imines.[5]

If the primary amine is not your intended reactive site, it is highly recommended to use a protecting group strategy.

Q4: How can I confirm the purity of my synthesized compound?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify any impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound from 4-chlorobutyryl chloride

This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

  • Amide Formation: Dissolve dimethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) and cool to 0 °C in an ice bath. Slowly add a solution of 4-chlorobutyryl chloride (1 equivalent) in the same solvent. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-N,N-dimethylbutanamide.

  • Amination: Dissolve the crude 4-chloro-N,N-dimethylbutanamide in a sealed vessel with a large excess of ethanolic ammonia. Heat the mixture at a temperature and for a duration determined by small-scale optimization (e.g., 60-80 °C for 12-24 hours).

  • Salt Formation and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of ethanol and cool in an ice bath. Add a solution of HCl in ethanol or isopropanol dropwise until the pH is acidic. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallize from a suitable solvent if necessary.

V. References

  • Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.). 12.5 Reactions of Amines. Retrieved from [Link]

  • Britannica. (2025, December 5). Amine. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N,N-dimethylbutanamide. Retrieved from [Link]

  • An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. (n.d.). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024, November 2). Pharmaceuticals. Retrieved from [Link]

  • Base‐Mediated Four‐Component Intramolecular Cyclization Reaction: One‐Pot Access to Imidazole‐4‐(2H)‐Ones. (2025, January 18). ResearchGate. Retrieved from [Link]

  • Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (n.d.). NIH. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions. (2015, August 7). Semantic Scholar. Retrieved from [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). NIH. Retrieved from [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PubMed Central. Retrieved from [Link]

  • Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

"4-amino-N,N-dimethylbutanamide hydrochloride" stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-amino-N,N-dimethylbutanamide hydrochloride (Molecular Weight: 166.65 g/mol ).[1] This document provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound. Given that this is a specialized research chemical, this guide synthesizes fundamental chemical principles with best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: As a solid, crystalline hydrochloride salt, the compound is relatively stable.[2][3] For long-term storage, keep the vial tightly sealed in a desiccator at -20°C. For short-term storage (weeks to months), storage at 2-8°C in a desiccated environment is also acceptable. The key is to minimize exposure to moisture and light.[4]

Q2: How should I prepare and store stock solutions?

A2: Stock solutions are best prepared fresh for each experiment. If storage is necessary, use an appropriate buffer or aprotic solvent. Aqueous solutions should be filter-sterilized and stored in small, single-use aliquots at -20°C or -80°C for up to a few weeks. Avoid repeated freeze-thaw cycles. Concentrated stock solutions are often more stable than highly dilute ones.[5]

Q3: What solvents are compatible with this compound?

A3: As a hydrochloride salt, the compound should be soluble in aqueous buffers. Solubility can also be expected in polar protic solvents like ethanol and methanol. For non-aqueous applications, polar aprotic solvents such as DMSO and DMF may be suitable.[3] Always perform a small-scale solubility test before preparing a large stock solution.

Q4: What are the primary degradation pathways I should be concerned about?

A4: The two main points of instability in the molecule are the primary amine and the amide bond.

  • Amine Oxidation: The primary amino group (-NH₂) can be susceptible to oxidation, especially in the presence of air (oxygen), metal ions, or light. This can lead to discoloration of the compound.

  • Amide Hydrolysis: The amide bond is generally stable but can undergo hydrolysis to form 4-aminobutanoic acid and dimethylamine.[6][7] This reaction is slow in water but is accelerated by strong acidic or basic conditions and elevated temperatures.[8][9]

Q5: How can I tell if my compound has degraded?

A5: Visual inspection is the first step. Any change in the physical appearance of the solid, such as discoloration (e.g., yellowing or browning), clumping, or an unusual odor, can be a sign of degradation.[10][11] For solutions, look for cloudiness, precipitation, or color change. For definitive assessment, analytical techniques like HPLC, LC-MS, or NMR are required to check for purity and the presence of degradation products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Solid compound is discolored or clumpy. 1. Moisture Absorption: The hydrochloride salt is likely hygroscopic. Absorbed water can lead to clumping and may accelerate hydrolysis.[10]2. Oxidation: Exposure to air and/or light over time can cause oxidation of the amine group.[12]1. Discard the compound if discoloration is significant. If it's minor, dry the solid under vacuum in a desiccator. However, be aware that some degradation may have already occurred.2. Always store the solid under inert gas (argon or nitrogen) if possible, protected from light, and at the recommended low temperature.
Stock solution appears cloudy or has precipitates. 1. Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent.2. Degradation: A degradation product may be insoluble.3. pH Shift: If using a buffer, a change in pH could cause the compound to precipitate.1. Gently warm the solution or sonicate to aid dissolution. If it remains cloudy, the solution is likely supersaturated. Prepare a new, more dilute stock.2. Filter the solution through a 0.22 µm syringe filter. Analyze the filtrate for concentration and purity. If degradation is suspected, prepare a fresh solution from solid.3. Measure the pH of the solution and adjust if necessary. Ensure your buffer has sufficient capacity.
Inconsistent experimental results. 1. Compound Degradation: The active concentration of your compound may be lower than expected due to degradation in the solid state or in solution.2. Repeated Freeze-Thaw Cycles: This can cause degradation of compounds in solution.1. Perform a purity check on your solid compound or stock solution using an appropriate analytical method (e.g., HPLC).2. Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.[5]3. Always prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
  • Calculation: Determine the mass of this compound needed.

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (166.65 g/mol ) / 1000

    • Example for 10 mL of 10 mM solution: 10 mM × 10 mL × 166.65 / 1000 = 16.67 mg.

  • Weighing: Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation. Accurately weigh the required amount in a suitable container.[13]

  • Dissolution: Add a portion of your desired solvent (e.g., sterile purified water or PBS, pH 7.4) to the solid, for example, 80% of the final volume.[14]

  • Mixing: Vortex or sonicate gently until the solid is completely dissolved.

  • Final Volume: Adjust the solution to the final desired volume using a volumetric flask for high accuracy.[15]

  • Sterilization & Storage: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter. Aliquot into sterile, single-use tubes and store at -20°C or -80°C.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the two primary chemical degradation pathways for 4-amino-N,N-dimethylbutanamide.

G cluster_main 4-amino-N,N-dimethylbutanamide cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A H₂N-(CH₂)₃-C(=O)N(CH₃)₂ B 4-Aminobutanoic Acid (H₂N-(CH₂)₃-COOH) A->B + H₂O (acid/base, heat) C Dimethylamine (HN(CH₃)₂) A->C + H₂O (acid/base, heat) D Various Oxidized Products (e.g., imines, aldehydes) A->D + [O] (air, light, metal ions)

Caption: Potential chemical degradation routes for the title compound.

Troubleshooting Workflow for Compound Integrity

Use this decision tree to assess the viability of your compound stock.

G start Start: Assess Compound q1 Is the solid pale, crystalline, and free-flowing? start->q1 a1_yes Proceed to prepare fresh stock solution q1->a1_yes Yes a1_no Is discoloration/clumping minor? q1->a1_no No q2 Is the stock solution clear and colorless? a1_yes->q2 a2_yes Dry under vacuum. Use for non-critical experiments only. Order new stock. a1_no->a2_yes Yes a2_no Compound is likely degraded. Discard and order new stock. a1_no->a2_no No end_bad End a2_yes->end_bad a2_no->end_bad a3_yes Solution appears stable. Proceed with experiment. q2->a3_yes Yes a3_no Solution is cloudy, colored, or has precipitate. q2->a3_no No end_good End a3_yes->end_good a3_no->a2_no

Caption: Decision workflow for assessing compound stability.

References

  • Wikipedia. Amide. [Link]

  • Fiveable. Amides | Organic Chemistry II Class Notes. [Link]

  • University of Maine. Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Professor Dave Explains. Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube. [Link]

  • Chemistry Steps. Amide Functional Group. [Link]

  • Lab Manager. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]

  • Adane, T., & Admasu, D. (2022). Chemical deterioration and physical instability of food powders. ResearchGate. [Link]

  • University of North Carolina at Pembroke. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • Scribd. Preparing Solutions in The Laboratory: Preparing A Standard Aqueous Solution. [Link]

  • ChemWhat. 4-amino-N,N-dimethylbutanamide(SALTDATA: HCl) CAS#: 87639-91-6. [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • SlideShare. Pharmaceutical Degradation. [Link]

  • PubChem. This compound. [Link]

  • Reddit. Ways of crashing out amines. [Link]

  • AQUALAB by Addium. Examining powder problems: Physical, chemical & microbial stability. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Chemistry For Everyone. What Is Chemical Degradation? YouTube. [Link]

  • PubChem. N,N-dimethylbutanamide;hydrochloride. [Link]

  • PubChem. 4-Amino-N,N-dimethylbutanamide. [Link]

  • Moravek. The Dangers of Chemical Compound Degradation. [Link]

Sources

Technical Support Center: Synthesis of 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-amino-N,N-dimethylbutanamide hydrochloride. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the success of your experiments.

Overview of Synthetic Strategy

The synthesis of this compound typically starts from 4-(dimethylamino)butyric acid hydrochloride. The core of the synthesis is the formation of an amide bond between the carboxylic acid moiety and dimethylamine. The primary challenge lies in selectively activating the carboxylic acid without inducing side reactions involving the tertiary amine present in the starting material.

A common and effective approach involves the use of a coupling reagent to facilitate the amide bond formation. This method avoids the harsh conditions associated with forming an acyl chloride, which could lead to unwanted side reactions with the tertiary amine.

Below is a general workflow for this synthesis:

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-(Dimethylamino)butyric acid hydrochloride Activation Carboxylic Acid Activation Start->Activation Dissolve in solvent Amine Dimethylamine (e.g., solution in THF) CouplingStep Amide Bond Formation Amine->CouplingStep Coupling Coupling Reagent (e.g., EDC, HATU) Coupling->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Activation->CouplingStep Workup Aqueous Work-up or Solvent Partitioning CouplingStep->Workup Reaction Quench Purification Purification (e.g., Recrystallization) Workup->Purification Final Final Product: 4-amino-N,N-dimethylbutanamide hydrochloride Purification->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered the starting material. What could be the cause?

Possible Cause 1: Ineffective Carboxylic Acid Activation The formation of an amide bond directly from a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, often leading to decomposition.[1] Coupling reagents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group, thus "activating" it for nucleophilic attack by the amine. If this activation step is inefficient, the reaction will not proceed.

Recommended Solution:

  • Choice of Coupling Reagent: For this synthesis, peptide coupling reagents are highly effective. Consider using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole), or a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is often more efficient and leads to faster reaction times.

  • Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent relative to the carboxylic acid to ensure complete activation.

Possible Cause 2: Presence of Water in the Reaction Water can compete with the amine as a nucleophile, leading to the hydrolysis of the activated carboxylic acid intermediate back to the starting material. This is a common reason for low yields in amidation reactions.[2]

Recommended Solution:

  • Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM, or acetonitrile). Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the system.

  • Drying Agents: While molecular sieves can be used as a dehydrating agent, they may not be suitable for all scales and can sometimes complicate work-up.[3] The primary focus should be on using anhydrous reagents and solvents from the outset.

Possible Cause 3: Incorrect pH or Base The starting material, 4-(dimethylamino)butyric acid hydrochloride, requires neutralization to free the carboxylic acid for activation. The amine nucleophile (dimethylamine) must also be in its free base form to be reactive. However, the tertiary amine in the starting material can also be protonated. A careful choice of base is crucial.

Recommended Solution:

  • Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is ideal. These bases will deprotonate the necessary acidic protons without competing as nucleophiles in the reaction.

  • Stoichiometry of Base: Typically, 2.0-2.2 equivalents of the base are required: one equivalent to neutralize the hydrochloride of the starting material, and another to neutralize the acid that may be formed during the coupling reaction (e.g., HCl from HATU).

Category 2: Product Purity Issues

Question: My final product is impure. What are the likely side products and how can I avoid them?

Possible Cause 1: Side Reactions from Acyl Chloride Formation If an acyl chloride is generated using reagents like thionyl chloride or oxalyl chloride, the highly reactive intermediate can lead to side products. For instance, if an alcohol is used as a solvent, ester formation can occur.[4] The tertiary amine in the starting material could also potentially react with the acyl chloride.

Recommended Solution:

  • Avoid Harsh Activating Agents: It is strongly recommended to use modern coupling reagents (EDC, HATU, etc.) instead of thionyl chloride or oxalyl chloride for this specific synthesis. Coupling reagents operate under milder conditions and offer greater selectivity, minimizing the risk of side reactions.[5]

Possible Cause 2: Byproducts from Coupling Reagents Coupling reagents are consumed in the reaction and generate byproducts. For example, DCC (Dicyclohexylcarbodiimide) produces dicyclohexylurea (DCU), a sparingly soluble solid that can sometimes be difficult to remove completely. EDC produces a water-soluble urea byproduct, which is generally easier to remove during aqueous work-up.

Recommended Solution:

  • Choose the Right Reagent for Your Work-up: EDC is often preferred over DCC for its water-soluble byproduct, simplifying purification.

  • Purification Strategy: If byproducts are present, purification by column chromatography or recrystallization is necessary. The choice of solvent system for recrystallization is critical for obtaining a pure product.

Category 3: Work-up and Purification Challenges

Question: I'm having difficulty purifying my final product. It seems to be very water-soluble.

Possible Cause: Polar Nature of the Product The final product, this compound, is a salt containing a free primary amine (as a hydrochloride salt) and an amide. This structure makes it highly polar and likely soluble in water, which can complicate extractions.

Recommended Solution:

  • Non-Aqueous Work-up: If possible, avoid a full aqueous work-up. After the reaction, the solvent can be removed under reduced pressure, and the residue can be triturated with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or ethyl acetate).

  • Recrystallization: This is often the most effective method for purifying polar salts. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol or methanol) and then slowly add a less polar co-solvent (like diethyl ether or ethyl acetate) until the product begins to crystallize.

  • Solvent Extraction with Saturated Brine: If an aqueous work-up is necessary, extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a 9:1 mixture of chloroform and isopropanol) can be more effective if the aqueous phase is saturated with sodium chloride (brine). This reduces the solubility of the organic product in the aqueous layer.

Experimental Protocol: Recommended Synthesis

This protocol provides a step-by-step method for the synthesis using HATU as the coupling reagent.

ReagentMolar Eq.Notes
4-(Dimethylamino)butyric acid HCl1.0Starting Material
HATU1.1Coupling Reagent
Dimethylamine (2M solution in THF)1.2Nucleophile
Diisopropylethylamine (DIPEA)2.2Non-nucleophilic base
Anhydrous DMF-Reaction Solvent

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N2), add 4-(dimethylamino)butyric acid hydrochloride (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) dropwise to the solution and stir for 10 minutes.

  • Add HATU (1.1 eq) in one portion and stir the mixture for 15 minutes at 0 °C to allow for pre-activation.

  • Slowly add the dimethylamine solution (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the DMF under reduced pressure (high vacuum).

  • To the resulting residue, add dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of the product.

  • Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride to make an acyl chloride first? While this is a classic method for amide synthesis, it is not recommended for this specific molecule. The tertiary amine in 4-(dimethylamino)butyric acid can react with thionyl chloride, leading to complex side products and lower yields. Using a milder coupling reagent like HATU or EDC is a safer and more efficient strategy.

Q2: How do I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is a suitable method. Use a polar solvent system (e.g., 10% methanol in dichloromethane with a few drops of ammonium hydroxide) to get good separation. The starting material (an amino acid) will likely have a lower Rf value than the product (an amide). Staining with ninhydrin can help visualize the spots, as both the starting material and product have amine groups.

Q3: My final product is an oil instead of a solid. What should I do? If the hydrochloride salt is oily, it may be due to residual solvent or impurities. Try the following:

  • High Vacuum Drying: Ensure all solvent is removed by drying under a high vacuum for an extended period.

  • Trituration: Add a non-polar solvent like cold diethyl ether or hexane to the oil and scratch the side of the flask with a glass rod to induce crystallization.

  • Re-precipitation: Dissolve the oil in a small amount of a suitable solvent (e.g., isopropanol) and precipitate it again by adding a non-solvent (e.g., ether).

Q4: What is the role of HOBt when using EDC? HOBt (or alternatives like HOAt) is an additive used with carbodiimide coupling reagents like EDC. It acts as a catalyst and helps to:

  • Suppress side reactions, particularly the formation of N-acylurea.

  • Reduce the risk of racemization if the starting material were chiral.

  • Increase the rate of the reaction by forming a more reactive HOBt-ester intermediate.

Troubleshooting_Decision_Tree Start Problem with Synthesis LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct PurificationIssue Purification Difficulty Start->PurificationIssue CheckActivation Check Reagent Quality & Stoichiometry LowYield->CheckActivation Is activation efficient? ReviewMethod Avoid Harsh Reagents (e.g., SOCl2) ImpureProduct->ReviewMethod What is the source? ProductPolarity Product is a Polar Salt PurificationIssue->ProductPolarity CheckActivation->LowYield No, adjust reagents CheckConditions Ensure Anhydrous Conditions CheckActivation->CheckConditions Yes CheckConditions->LowYield No, dry solvents/glassware CheckBase Verify Base Choice & Amount (DIPEA) CheckConditions->CheckBase Yes CheckBase->LowYield No, use correct base ReviewMethod->ImpureProduct Using acyl chloride CheckByproducts Consider Coupling Reagent Byproducts ReviewMethod->CheckByproducts Using coupling reagent TryRecrystallization Recrystallize from Alcohol/Ether ProductPolarity->TryRecrystallization TryTrituration Triturate with Non-polar Solvent ProductPolarity->TryTrituration

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lane, C. F. (1975). Sodium borohydride in methanol: a convenient reagent for the reduction of amides. Synthesis, 1975(3), 135-146. This reference, while on a different topic, discusses solvent reactivity which is a key concept. A more direct but less accessible source would be general organic chemistry textbooks.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. This book provides extensive background on the principles of protecting groups and functional group transformations, which underpins the logic of using coupling reagents. A direct URL is not available for the entire book.

Sources

Technical Support Center: Synthesis of 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-amino-N,N-dimethylbutanamide hydrochloride (CAS: 156337-81-4). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important bifunctional building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the real-world problems encountered in the laboratory.

Section 1: Overview of the Synthetic Challenge

The synthesis of this compound involves the formation of a tertiary amide while managing a reactive primary amine on the same molecule. The primary challenge is preventing the primary amino group of one molecule from reacting with the activated carboxylic acid of another, which leads to polyamide impurities. A robust synthetic strategy therefore relies on a protection/deprotection sequence.

Below is a generalized workflow illustrating the most reliable synthetic approach.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Amide Formation cluster_2 Phase 3: Finalization Start 4-Aminobutanoic Acid Protect Step 1: Protect Amine (e.g., with Boc-anhydride) Start->Protect Introduce Protecting Group Activate Step 2: Activate Carboxyl Group (e.g., with EDC/HOBt) Protect->Activate Couple Step 3: Couple with Dimethylamine Activate->Couple Amide Bond Formation Deprotect Step 4: Deprotect Amine (e.g., with TFA or HCl) Couple->Deprotect Salt Step 5: Form Hydrochloride Salt (e.g., HCl in Ether/IPA) Deprotect->Salt Product Final Product: 4-amino-N,N-dimethylbutanamide hydrochloride Salt->Product

Caption: Recommended workflow for synthesizing the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues observed during synthesis.

Q1: My reaction is incomplete, and I see significant amounts of unreacted Boc-4-aminobutanoic acid in my crude product. What's causing this?

A1: Incomplete conversion during the amide coupling step is a frequent issue, typically stemming from inefficient activation of the carboxylic acid or suboptimal reaction conditions.

Root Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is unfavorable without an activating agent because the amine will simply deprotonate the acid in a fast acid-base reaction.[1][2] Using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is essential.

    • Troubleshooting: Ensure you are using at least 1.1 to 1.2 equivalents of your coupling agent (EDC). For challenging reactions, additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can be used to form a more reactive intermediate and suppress side reactions.[3]

  • Incorrect Stoichiometry: The stoichiometry of the amine is critical. While a slight excess can drive the reaction, a large excess can complicate purification.

    • Troubleshooting: Use dimethylamine as its hydrochloride salt along with a non-nucleophilic base (like triethylamine or DIPEA) to liberate the free amine in situ. This allows for more precise control. Use 1.2-1.5 equivalents of the amine salt and 1.5-2.0 equivalents of the base.

  • Low Temperature: While reactions are often started at 0°C to control the initial exotherm, they must be allowed to warm to room temperature to proceed to completion.

    • Troubleshooting: After adding all reagents at 0°C, allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

ParameterRecommended ValueRationale & Key Insight
Coupling Agent EDC (1.2 eq.) + HOBt (1.2 eq.)HOBt forms an active ester intermediate, which is more reactive than the O-acylisourea from EDC alone and less prone to side reactions.
Amine Source Dimethylamine HCl (1.5 eq.)Using the salt form improves handling and stability.
Base Triethylamine (TEA) or DIPEA (2.0 eq.)A non-nucleophilic base is required to deprotonate the amine salt without competing in the coupling reaction.
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Provides good solubility for reactants and is inert under coupling conditions.
Temperature 0°C to Room TemperatureControls initial exothermicity and allows the reaction to proceed to completion.
Q2: I've successfully formed the amide, but my product is contaminated with a urea byproduct from my EDC coupling agent. How do I get rid of it?

A2: This is the most common impurity when using carbodiimide coupling agents. The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is highly polar and water-soluble.

Removal Strategy:

The key is to exploit the solubility difference between your desired product (which should be soluble in organic solvents before deprotection) and the urea byproduct.

  • Aqueous Wash: During the reaction workup, perform multiple washes of the organic layer (e.g., DCM or Ethyl Acetate) with a dilute acid solution (like 1M HCl or 5% citric acid), followed by a brine wash. The protonated EDU is extremely soluble in the aqueous phase and will be efficiently removed.

  • Filtration (for DCU): If you use DCC instead of EDC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by simple filtration. However, EDC is generally preferred for its water-soluble byproduct, which simplifies purification.

Q3: My mass spectrum shows peaks corresponding to dimers or trimers of my product. What is this impurity and how did it form?

A3: This indicates that the primary amine of one molecule has reacted with the carboxylic acid of another, forming a polyamide chain. This happens when the primary amine is not adequately protected during the amide coupling step. Even a small amount of unprotected starting material can initiate polymerization.

G cluster_explanation Mechanism of Polyamide Impurity Formation Reactant1 Molecule A (Activated Carboxyl) Impurity Polyamide Impurity (Dimer) Reactant1->Impurity Forms unwanted amide bond Reactant2 Molecule B (Free Primary Amine) Reactant2->Impurity exp

Caption: Formation pathway of the polyamide impurity.

Prevention:

This is a critical issue that must be addressed at the beginning of the synthesis.

  • Use a Protecting Group: The most effective solution is to protect the primary amine of 4-aminobutanoic acid before the amide coupling step. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the coupling conditions and can be easily removed with acid, which is often the same step used to form the final hydrochloride salt.

  • Ensure Complete Protection: Before moving to the coupling step, verify that the protection reaction has gone to completion using TLC or NMR to ensure no free primary amine remains.

Q4: My final product has a poor crystalline structure and the wrong melting point. How can I optimize the final salt formation and purification?

A4: Proper technique during hydrochloride salt formation and subsequent purification is crucial for obtaining a high-purity, crystalline solid.

Best Practices for Salt Formation & Purification:

  • Solvent Choice: After deprotection, the free base of your product should be dissolved in a solvent in which the hydrochloride salt is insoluble. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether.

  • HCl Source: Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise to the stirred solution of the free base at 0°C. Using gaseous HCl bubbled through the solution can also work but is harder to control stoichiometrically.

  • Control Stoichiometry: Add the HCl solution slowly until the pH of the solution is acidic (test with wet pH paper). Avoid a large excess of HCl, which can sometimes trap solvent or lead to amorphous material.

  • Promote Crystallization: After precipitation begins, continue stirring at 0°C for 1-2 hours, then allow it to stand, or store at low temperature (e.g., 4°C) overnight to maximize crystal growth and yield.

  • Purification via Recrystallization: If the initial precipitate is impure, it can be recrystallized. A common solvent system is isopropanol/methanol or ethanol/ether. Dissolve the crude salt in a minimal amount of the hot alcohol, then slowly add the anti-solvent (ether) until turbidity persists. Cool slowly to induce the formation of pure crystals.

G Start Crude Product (Free Base or HCl Salt) Check Assess Impurity Profile (TLC, NMR) Start->Check Recrystal Recrystallization (e.g., IPA/Ether) Check->Recrystal Mainly organic, non-polar impurities Column Column Chromatography (Silica Gel, DCM/MeOH/NH4OH) Check->Column Polar impurities or structurally similar byproducts Wash Aqueous Acid/Base Wash Check->Wash Acidic/basic starting materials remain Final Pure Crystalline Product Recrystal->Final Column->Final Wash->Final

Caption: Decision tree for selecting a purification strategy.

Section 3: Recommended Experimental Protocols
Protocol 1: Robust Synthesis via Boc-Protected Intermediate

This protocol minimizes the risk of polyamide formation and is highly reproducible.

Step 1: Protection of 4-Aminobutanoic Acid

  • Dissolve 4-aminobutanoic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq.) and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an acidic workup and extract the Boc-4-aminobutanoic acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid, which is typically a white solid.

Step 2: Amide Coupling

  • Dissolve Boc-4-aminobutanoic acid (1.0 eq.), HOBt (1.2 eq.), and dimethylamine hydrochloride (1.5 eq.) in dry DCM.

  • Cool the solution to 0°C.

  • Add triethylamine (2.0 eq.) and stir for 10 minutes.

  • Add EDC hydrochloride (1.2 eq.) portion-wise, keeping the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude Boc-protected amide.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude protected amide from the previous step in ethyl acetate or isopropanol.

  • Cool to 0°C and slowly add a 4M solution of HCl in dioxane (or a suitable solvent) until the solution is acidic.

  • Stir at 0°C for 1 hour, then at room temperature for 2-4 hours until TLC confirms the complete removal of the Boc group.

  • The product, this compound, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

References
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Basu, S., & Shaik, S. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1944–1949. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddy, G. S., et al. (2008). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Asian Journal of Chemistry, 20(8), 6446-6450.
  • Basu, S., et al. (2020). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 85(15), 9683–9695. Retrieved from [Link]

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Technical Support Center: Optimizing Amide Coupling with 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the efficient coupling of 4-amino-N,N-dimethylbutanamide hydrochloride. The content is structured in a question-and-answer format to directly address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is failing or giving very low yields. What is the most common reason?

The most frequent cause of failure is the acidic nature of the starting material. "this compound" is a salt.[1][2] In this form, the primary amine group is protonated (as an ammonium salt), rendering it non-nucleophilic and therefore unable to participate in the coupling reaction.[3]

Core Insight: Before any coupling can occur, the primary amine must be deprotonated to its free base form. This is achieved by adding a suitable non-nucleophilic organic base to the reaction mixture.

A simple acid-base reaction must precede the amide bond formation: R-NH3+ Cl- + Base -> R-NH2 + Base-H+ Cl-

Q2: How do I select the right base and how much should I use?

Selecting the correct base and stoichiometry is critical for success.

  • Choice of Base: Use a non-nucleophilic, sterically hindered tertiary amine. The most common choices are N,N-Diisopropylethylamine (DIPEA, Hünig's base) or Triethylamine (TEA). DIPEA is often preferred as its bulkiness further reduces its potential for undesired side reactions.[4][5] Avoid using nucleophilic bases like pyridine, which can compete with your amine in the reaction.[5]

  • Stoichiometry: You will need at least two equivalents of the base relative to the carboxylic acid.

    • Equivalent 1: Neutralizes the hydrochloride salt of your amine, liberating the free nucleophilic amine.

    • Equivalent 2: Scavenges the acid generated during the activation of the carboxylic acid by the coupling reagent.[6] For phosphonium salt reagents, two equivalents of base are typically required for the reaction itself.[6] It is common practice to use a slight excess (e.g., 2.2 to 3.0 equivalents) to ensure the reaction medium remains basic.

Troubleshooting & Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting poor coupling efficiency.

G cluster_start Initial Observation cluster_amine Amine Reactivity Check cluster_activation Carboxylic Acid Activation cluster_conditions Reaction Conditions cluster_success Outcome start Low or No Product Yield amine_check Is the Amine Hydrochloride Neutralized? start->amine_check add_base Action: Add >= 2 eq. of non-nucleophilic base (e.g., DIPEA). amine_check->add_base No activation_check Is the Carboxylic Acid Activating? amine_check->activation_check Yes add_base->activation_check preactivate Action: Pre-activate acid with coupling reagent + base for 15-30 min before adding amine. activation_check->preactivate No/Slowly change_reagent Action: Switch to a more potent coupling reagent (e.g., HATU, COMU). activation_check->change_reagent Still No conditions_check Are Reaction Conditions Optimal? activation_check->conditions_check Yes preactivate->conditions_check change_reagent->conditions_check solvent_check Action: Ensure anhydrous solvent (DMF, DCM). Water hydrolyzes activated species. conditions_check->solvent_check No temp_check Action: Run at 0°C to RT. For difficult couplings, gentle heating may be required, but monitor for side reactions. conditions_check->temp_check Still No success Efficient Coupling Achieved conditions_check->success Yes solvent_check->success temp_check->success

Caption: Troubleshooting flowchart for amide coupling.

Q3: Which coupling reagent should I choose? A comparison.

The choice of coupling reagent is critical and depends on factors like the steric hindrance of your carboxylic acid, cost, and desired reaction speed.[3] Modern uronium and phosphonium salts are generally more efficient and lead to fewer side reactions than older carbodiimide methods, especially for challenging substrates.[6]

Reagent Class Examples Mechanism Principle Advantages Disadvantages
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUForms highly reactive OAt or Oxyma active esters.Very fast reactions, high yields, effective for hindered substrates.[4][7] COMU byproducts are water-soluble, simplifying purification.[8][9]Can cause guanidinylation of the primary amine if used in large excess.[4] Benzotriazole-based reagents are potentially explosive.[8]
Phosphonium Salts PyBOP, PyAOPForms reactive OBt or OAt active esters via a phosphonium intermediate.High reactivity, no guanidinylation side reaction.[4] Can be used in excess to drive slow reactions to completion.Byproducts can sometimes complicate purification. BOP is a known carcinogen; PyBOP is the safer alternative.[4]
Carbodiimides EDC, DIC, DCCActivates carboxylic acid to form an O-acylisourea intermediate.Cost-effective.[10] EDC and its urea byproduct are water-soluble, simplifying workup.[11]Slower than uronium/phosphonium salts. High risk of racemization unless an additive (HOBt, OxymaPure) is used.[3][11] DIC/DCC byproducts can be difficult to remove.[10][11]
Phosphonic Anhydrides T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride with the carboxylic acid.High efficiency, low toxicity, byproducts are water-soluble.[12]

Recommendation: For general-purpose, high-efficiency coupling, HATU or COMU are excellent starting points.

Q4: I am observing side products. How can I minimize them?

Side reactions can significantly lower the yield of your desired amide. Common issues include:

  • Racemization: If your carboxylic acid partner has a chiral center, racemization can occur, especially with carbodiimide reagents.

    • Solution: Add a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[3][9] Running the reaction at a lower temperature (e.g., 0 °C) can also help mitigate this issue.[3]

  • Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis if water is present in the reaction.

    • Solution: Use anhydrous solvents (e.g., from a freshly opened bottle or a solvent purification system) and ensure all glassware is thoroughly dried.[3][5] Running the reaction under an inert atmosphere (Nitrogen or Argon) is also good practice.[12]

  • Guanidinylation: This occurs when excess uronium/aminium reagent (like HATU) reacts directly with the free amine.

    • Solution: Use the coupling reagent in slight excess (1.0-1.2 equivalents) relative to the carboxylic acid, but avoid a large excess.[3] Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a reliable starting point for the coupling of a generic carboxylic acid with this compound.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep1 Dissolve Carboxylic Acid (1.0 eq.) in anhydrous DMF or DCM. act1 Add HATU (1.1 eq.) and DIPEA (2.2 eq.). prep1->act1 act2 Stir at room temperature for 15-30 minutes. act1->act2 coup1 Add 4-amino-N,N-dimethylbutanamide hydrochloride (1.05 eq.). act2->coup1 coup2 Stir at room temperature and monitor by TLC or LC-MS. coup1->coup2 work1 Quench with water or sat. aq. NH4Cl. coup2->work1 work2 Extract with an organic solvent (e.g., EtOAc, DCM). work1->work2 work3 Wash organic layer, dry over Na2SO4, and concentrate. work2->work3 work4 Purify by column chromatography. work3->work4

Caption: Step-by-step workflow for HATU-mediated coupling.

Methodology:

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Pre-activation: Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[3] Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester intermediate.[5]

  • Amine Addition: Add the this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress periodically using TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[3]

References

  • Vertex AI Search. (2024). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025).
  • Vertex AI Search. (2024). How to Optimize Peptide Synthesis?.
  • BenchChem. (2025).
  • Vertex AI Search. (2024). Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Reddit. (2022). r/Chempros: amide coupling help. [Link]

  • ChemWhat. (n.d.). 4-amino-N,N-dimethylbutanamide(SALTDATA: HCl) CAS#: 87639-91-6. [Link]

  • Reddit. (2021). r/Chempros: Tips and tricks for difficult amide bond formation?. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction.... [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

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Technical Support Center: Reaction Parameter Optimization for the Synthesis of 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-N,N-dimethylbutanamide hydrochloride, focusing on the critical amide bond formation step from 4-(dimethylamino)butyric acid hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the amidation of 4-(dimethylamino)butyric acid.

Question 1: I am observing low to no yield of my desired product, 4-amino-N,N-dimethylbutanamide. What are the likely causes?

Several factors can contribute to poor yields in this amide coupling reaction. The primary culprits often involve inadequate activation of the carboxylic acid, side reactions involving the tertiary amine of the starting material, or suboptimal reaction conditions.[1][2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. Insufficient or degraded coupling reagent will lead to incomplete activation.[1]

  • Protonation of the Amine: The amine reactant needs to be in its free base form to be nucleophilic. If the reaction medium is too acidic, the amine will be protonated and unreactive.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction rate and the stability of the activated intermediate.[3]

  • Hydrolysis of the Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, reverting it back to the starting material. Therefore, anhydrous conditions are crucial.[1]

Question 2: I am seeing significant formation of side products. How can I minimize them?

Side product formation is a common challenge in amide synthesis. Identifying and addressing the root cause is key to improving the purity of your product.

  • N-Acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.[2] To mitigate this, consider adding a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1] These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more likely to react with the desired amine.

  • Racemization: If your starting material or other reagents are chiral, racemization can be a concern, especially with carbodiimide-based coupling agents.[3] The use of additives like HOBt or running the reaction at a lower temperature can help to suppress racemization.[1][3]

  • Polymerization: In some cases, side reactions leading to oligomeric or polymeric byproducts can occur, especially at higher temperatures or concentrations.

Question 3: My reaction appears to be stalling and is not going to completion. What steps can I take?

A stalled reaction can be frustrating. Here are a few troubleshooting steps to consider:

  • Reagent Stoichiometry: Ensure that you are using the correct stoichiometry of reagents. A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[3]

  • Reagent Quality: Verify the quality and purity of your starting materials, coupling agents, and solvents. Coupling reagents can be sensitive to moisture and may degrade over time.

  • Monitoring Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine if the reaction is truly stalled or just proceeding slowly.[3]

  • Temperature Optimization: While lower temperatures can reduce side reactions, some reactions require more thermal energy to proceed at a reasonable rate. A modest increase in temperature may be necessary, but should be done cautiously to avoid decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for the amidation of 4-(dimethylamino)butyric acid?

The choice of coupling reagent is critical for a successful reaction. For the synthesis of 4-amino-N,N-dimethylbutanamide, several options are available:

  • Carbodiimides (EDC, DCC): These are widely used and effective coupling reagents.[4][5] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying purification.[4]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to faster reactions with less racemization compared to carbodiimides.

  • Phosphonium Salts (PyBOP): These are also excellent for reducing racemization and are effective for coupling sterically hindered partners.[2]

Q2: What is the role of a base in this reaction, and which one should I use?

A non-nucleophilic base is typically required to neutralize the hydrochloride salt of the starting material, 4-(dimethylamino)butyric acid hydrochloride, and to scavenge any acid generated during the reaction.[1] Suitable bases include:

  • Diisopropylethylamine (DIPEA): A commonly used non-nucleophilic base that is effective in these types of couplings.

  • Triethylamine (TEA): Another common choice, although it is slightly more nucleophilic than DIPEA.

  • N-methylmorpholine (NMM): Often used in peptide synthesis due to its lower basicity, which can help minimize racemization.

Q3: Which solvents are recommended for this amide bond formation?

Anhydrous polar aprotic solvents are generally the best choice for amide coupling reactions.[1] Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

It is crucial to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.[1]

Optimized Reaction Parameters

The following table summarizes generally optimized conditions for amide bond formation. These should be considered as a starting point, and further optimization may be necessary for your specific substrate.

ParameterRecommended RangeRationale
Carboxylic Acid 1.0 equivalentLimiting reagent
Amine 1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.[3]
Coupling Reagent 1.0 - 1.5 equivalentsTo ensure complete activation of the carboxylic acid.[1]
Base (e.g., DIPEA) 2.0 - 3.0 equivalentsTo neutralize the starting material salt and any acid formed.[2]
Solvent Anhydrous DMF or DCMPolar aprotic solvents that are good for dissolving reagents.[1]
Temperature 0 °C to Room TemperatureLower temperatures can minimize side reactions like racemization.[3]

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the amidation of 4-(dimethylamino)butyric acid hydrochloride using EDC and HOBt.

Step 1: Reaction Setup

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)butyric acid hydrochloride (1.0 equivalent) and anhydrous DMF.

  • Add 1-hydroxybenzotriazole (HOBt) (1.0 - 1.2 equivalents) to the solution and stir until it dissolves.

  • Add the desired amine (e.g., ammonia or an amine precursor) (1.0 - 1.2 equivalents).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Amide Coupling

  • Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Workup and Purification

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified 4-amino-N,N-dimethylbutanamide in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting common issues during the amidation reaction.

TroubleshootingWorkflow Troubleshooting Amidation Reactions start Low or No Product Yield? check_activation Verify Carboxylic Acid Activation (Check coupling reagent quality and stoichiometry) start->check_activation Yes side_products Significant Side Products? start->side_products No check_amine Ensure Amine is Nucleophilic (Add appropriate base, check pH) check_activation->check_amine check_conditions Optimize Reaction Conditions (Temperature, solvent, concentration) check_amine->check_conditions stalled_reaction Reaction Stalled? check_conditions->stalled_reaction add_additive Add HOBt or OxymaPure (To suppress N-acylurea formation) side_products->add_additive Yes side_products->stalled_reaction No lower_temp Lower Reaction Temperature (To minimize racemization) add_additive->lower_temp lower_temp->stalled_reaction check_reagents Verify Reagent Quality and Stoichiometry stalled_reaction->check_reagents Yes success Successful Reaction stalled_reaction->success No monitor_progress Monitor with TLC/LC-MS check_reagents->monitor_progress monitor_progress->success

Caption: Troubleshooting decision tree for amidation reactions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • ACS Publications. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Available from: [Link]

  • Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]

  • NIH. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for amide synthesis with half‐sandwich metal complexesa. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • YouTube. What Is DCC Coupling In Amide Bond Formation? - Chemistry For Everyone. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

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Technical Support Center: Synthesis of 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-amino-N,N-dimethylbutanamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the successful synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this molecule. The most common approach is the direct amidation of a 4-aminobutyric acid derivative with dimethylamine. This typically requires the use of a coupling reagent to activate the carboxylic acid. An alternative route involves the aminolysis of gamma-butyrolactone (GBL) with dimethylamine, followed by subsequent functional group manipulations. The choice of route often depends on the scale of the synthesis, cost of starting materials, and desired purity profile.

Q2: Why is a coupling reagent necessary for the reaction between 4-aminobutyric acid and dimethylamine?

Directly reacting a carboxylic acid and an amine to form an amide bond is generally inefficient at moderate temperatures.[1] This is because the acidic proton of the carboxylic acid will react with the basic amine to form a stable ammonium carboxylate salt, which is unreactive. Coupling reagents are used to "activate" the carboxylic acid by converting the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Q3: What are the most common coupling reagents for this synthesis?

For laboratory and large-scale synthesis, carbodiimides are frequently used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC) is a popular choice due to its water solubility and the water solubility of its urea byproduct, which simplifies purification.[2][3] Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are also effective but produce insoluble urea byproducts that must be removed by filtration.[2]

Q4: What is the role of additives like HOBt and DMAP?
  • 1-Hydroxybenzotriazole (HOBt): When used with carbodiimides, HOBt can increase reaction efficiency and, importantly, suppress side reactions.[2][4] It reacts with the activated O-acylisourea intermediate to form an HOBt-ester, which is less prone to undesirable rearrangements and provides a more stable intermediate for the amine to react with.[2]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst. It can be used in catalytic amounts to accelerate the reaction, particularly with sterically hindered substrates or less reactive amines.[5][6]

Q5: How is the final hydrochloride salt formed and isolated?

After the amide formation is complete, the reaction mixture is typically worked up to remove the coupling agent byproducts and any unreacted starting materials. The free base of 4-amino-N,N-dimethylbutanamide is then dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl). The hydrochloride salt, being less soluble in the organic solvent, will precipitate and can be isolated by filtration, washed, and dried.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Solution
Ineffective Carboxylic Acid Activation The coupling reagent may have degraded due to improper storage (especially moisture sensitivity for EDC). Solution: Use fresh, high-quality coupling reagents. Ensure the reaction is performed under anhydrous conditions if using moisture-sensitive reagents like DCC or DIC.
Side Reaction of Activated Intermediate The O-acylisourea intermediate formed from carbodiimide activation can rearrange to a stable N-acylurea, which is unreactive towards the amine.[7] This is more common in polar aprotic solvents and in the absence of an amine. Solution: Add an additive like HOBt to form a more stable active ester intermediate.[2] Ensure the amine is present to trap the activated intermediate as it forms.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion. Solution: Carefully calculate and measure the molar equivalents of the 4-aminobutyric acid derivative, dimethylamine, and coupling reagent. A slight excess of the amine may be used to drive the reaction to completion.
Inappropriate Reaction Temperature Amide coupling reactions are often performed at 0°C to room temperature. Excessively high temperatures can promote side reactions and decomposition of the activated intermediate. Solution: Maintain the recommended temperature profile. Initial activation is often done at 0°C, followed by warming to room temperature after the addition of the amine.
Problem 2: Product is Impure (Contaminated with Byproducts)
Potential Cause Explanation & Solution
Urea Byproduct Contamination When using DCC or DIC, the corresponding dicyclohexylurea (DCU) or diisopropylurea can co-precipitate with the product if not fully removed. Solution: DCU is largely insoluble in many organic solvents and can be removed by filtration. If some remains, a recrystallization of the final product may be necessary. Using EDC is advantageous as its urea byproduct is water-soluble and can be removed with an aqueous wash.[2]
Presence of N-Acylurea As mentioned above, this stable byproduct forms from the rearrangement of the O-acylisourea intermediate.[7] Solution: This side reaction can be minimized by using solvents with a low dielectric constant (e.g., dichloromethane) and by adding HOBt.[7]
Unreacted Starting Material Incomplete reaction will leave unreacted 4-aminobutyric acid derivative in the final product. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider adding more coupling reagent or extending the reaction time. An aqueous wash during workup can help remove the unreacted acid.
Problem 3: Difficulties in Scaling Up the Synthesis
Potential Cause Explanation & Solution
Poor Heat Transfer Amide coupling reactions can be exothermic. What is easily managed in a small round-bottom flask can lead to a dangerous temperature spike in a large reactor. Solution: Ensure the reactor has adequate cooling capacity. Consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.[8]
Mass Transfer Limitations Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Solution: Use appropriate agitation (e.g., overhead stirrer with a properly designed impeller) to ensure the reaction mixture is homogeneous.[8]
Challenges with Byproduct Removal Filtering large quantities of fine precipitates like DCU can be slow and inefficient. Solution: Evaluate the process economics of using EDC to avoid this filtration step. If using DCC/DIC, select a filter with the appropriate pore size and surface area for the expected volume of solid.
Crystallization and Isolation Issues The crystallization of the hydrochloride salt may behave differently at scale, potentially leading to oiling out or the formation of fine particles that are difficult to filter. Solution: Perform crystallization studies at the lab scale to define the optimal solvent system, cooling rate, and agitation speed. Seeding the solution with a small amount of pure product can promote the formation of well-defined crystals.

Experimental Protocols & Visualizations

Protocol 1: Lab-Scale Synthesis using EDC and HOBt

This protocol describes a general procedure for the synthesis of this compound from Boc-4-aminobutyric acid.

Materials:

  • Boc-4-aminobutyric acid

  • Dimethylamine (2.0 M solution in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Boc-4-aminobutyric acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.

  • Amine Addition: Slowly add dimethylamine solution (1.5 eq) to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amide.

  • Deprotection and Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Cool to 0°C and add 4 M HCl in 1,4-dioxane (2-3 eq) dropwise.

  • Isolation: Stir the mixture at 0°C for 1 hour, then at room temperature for 2-4 hours. If precipitation occurs, collect the solid by filtration. If not, add diethyl ether to induce precipitation. Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

Visualization 1: Synthetic Pathway and Key Intermediates

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents cluster_intermediates Intermediates cluster_final Final Steps A Boc-4-aminobutyric Acid E O-Acylisourea (Reactive Intermediate) A->E + EDC B Dimethylamine G Boc-Protected Amide B->G C EDC (Carbodiimide) C->E D HOBt F HOBt Active Ester D->F E->F + HOBt H N-Acylurea (Side Product) E->H Rearrangement (Undesirable) F->G + Dimethylamine J 4-amino-N,N-dimethylbutanamide hydrochloride G->J + HCl I HCl (Deprotection) I->J

Caption: Key steps in the EDC/HOBt mediated synthesis.

Visualization 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Check Reagent Quality (EDC, HOBt, Solvents) Start->CheckReagents ReagentsOK Reagents are fresh and anhydrous CheckReagents->ReagentsOK Yes ReagentsBad Reagents degraded or wet CheckReagents->ReagentsBad No CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) ReagentsOK->CheckConditions ReplaceReagents Action: Replace reagents, ensure anhydrous conditions ReagentsBad->ReplaceReagents ConditionsOK Conditions match protocol CheckConditions->ConditionsOK Yes ConditionsBad Deviation from protocol CheckConditions->ConditionsBad No CheckSideReactions Analyze for Side Products (e.g., N-acylurea via LC-MS) ConditionsOK->CheckSideReactions CorrectConditions Action: Optimize temperature, verify stoichiometry, extend time ConditionsBad->CorrectConditions SideProductPresent N-acylurea detected CheckSideReactions->SideProductPresent Yes NoSideProduct No major side products CheckSideReactions->NoSideProduct No ModifyProtocol Action: Ensure HOBt is used, check order of addition SideProductPresent->ModifyProtocol ConsiderWorkup Investigate Workup/Isolation Loss NoSideProduct->ConsiderWorkup

Caption: Decision tree for troubleshooting low product yield.

References

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (2024). Carbodiimide. Retrieved from [Link]

  • D'Alessandro, S., et al. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 67(37), 7125-7130. Retrieved from [Link]

  • ResearchGate. (2021). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. Retrieved from [Link]

  • ResearchGate. (2020). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Concellón, J. M., et al. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303-1305. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3288794A - Method of making amides of dimethylamine and piperazine.
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  • Synthonix, Inc. (n.d.). 4-(dimethylamino)-N,N-dimethyl-butanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.
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  • PubMed Central. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. Retrieved from [Link]

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Minimizing by-product formation with "4-amino-N,N-dimethylbutanamide hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-N,N-dimethylbutanamide Hydrochloride

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for minimizing by-product formation when using this compound in chemical synthesis, with a primary focus on amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the "hydrochloride" salt form of this reagent?

The hydrochloride salt form enhances the stability and shelf-life of the compound. 4-amino-N,N-dimethylbutanamide, in its freebase form, has a primary amine that is nucleophilic and can be susceptible to atmospheric carbon dioxide and other electrophilic impurities over time. The salt form protonates this primary amine to form an ammonium salt (R-NH3+ Cl-), which is not nucleophilic and thus significantly more stable for storage. The key takeaway is that for the amine to react as a nucleophile, it must be deprotonated in situ by adding a suitable base.

Q2: Why is a base required for reactions, and how do I choose the right one?

A base is essential to neutralize the hydrochloride salt and liberate the free, nucleophilic primary amine. Without a base, the amine remains protonated and largely unreactive towards electrophiles.

The choice of base is critical for minimizing by-products:

  • Non-Nucleophilic Bases are Preferred: Use a sterically hindered, non-nucleophilic base to prevent the base itself from competing with your amine and reacting with your electrophile.

  • Common Choices: Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are frequently used. DIPEA is often preferred as its bulkiness makes it less nucleophilic than TEA.

  • Strength: The base should be strong enough to deprotonate the ammonium salt (pKa ~10-11) but not so strong that it causes undesirable side reactions, such as epimerization of adjacent chiral centers or decomposition of sensitive functional groups.

Q3: What are the most common by-products I should anticipate during an amide coupling reaction?

When coupling 4-amino-N,N-dimethylbutanamide with a carboxylic acid using a carbodiimide coupling agent (e.g., EDC), the most prevalent by-products are:

  • N-Acylurea: This is the most common and often most troublesome by-product. It forms when the O-acylisourea intermediate (the activated carboxylic acid) rearranges or reacts with another molecule of the coupling agent instead of the intended amine.

  • Unreacted Starting Materials: Inefficient activation or insufficient reaction time can leave significant amounts of unreacted amine and carboxylic acid.

  • Racemization Products: If your carboxylic acid has a chiral center at the α-position, the activation process can facilitate racemization, leading to a mixture of diastereomeric products.

Troubleshooting Guide: Amide Coupling Reactions

This section addresses specific issues encountered during the amide coupling of a generic carboxylic acid (R-COOH) with this compound.

Core Reaction & By-Product Pathway

Below is a diagram illustrating the desired reaction versus a common side reaction.

G cluster_main Desired Amide Formation Pathway cluster_side By-Product Formation Pathway RCOOH R-COOH O_Acyl O-Acylisourea (Activated Intermediate) RCOOH->O_Acyl + EDC EDC EDC Product Desired Amide Product O_Acyl->Product + Amine O_Acyl_side O-Acylisourea (Activated Intermediate) Amine Deprotonated Amine (from title compound) N_Acylurea N-Acylurea By-Product O_Acyl_side->N_Acylurea Intramolecular Rearrangement

Caption: Desired vs. Undesired Reaction Pathways.

Problem 1: A major impurity is observed, often difficult to remove by standard silica gel chromatography.

Plausible Cause: You are likely observing the formation of an N-acylurea by-product . This occurs when the activated O-acylisourea intermediate, formed from your carboxylic acid and a carbodiimide like EDC, undergoes an intramolecular rearrangement before it can be intercepted by the amine. This side reaction is competitive with the main reaction.

Solutions:

  • Protocol Optimization - Pre-activation vs. One-Pot: Avoid pre-mixing the carboxylic acid and EDC for extended periods before adding the amine. A "one-pot" approach where all components are mixed together is common, but the order of addition matters.

  • Use of Additives: The most effective solution is to include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives react rapidly with the O-acylisourea intermediate to form a more stable activated ester. This new intermediate is less prone to rearrangement but still highly reactive towards the amine, significantly suppressing N-acylurea formation.

  • Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to slow down the rate of the rearrangement side reaction.

Table 1: Comparison of Common Coupling Agent Strategies

Coupling SystemAdditiveSpeedRacemization RiskN-Acylurea Risk
EDCNoneModerateModerateHigh
EDCHOBtFastLowLow
DCCHOBtFastLowLow (DCU byproduct)
HATUNoneVery FastVery LowNone
Problem 2: The reaction is slow and conversion is low, leaving unreacted starting materials.

Plausible Causes:

  • Insufficient Base: You may not have added enough base to fully deprotonate the this compound and neutralize any acidic species generated during the reaction.

  • Poor Solvent Choice: The solvent may not be suitable for dissolving all reactants, leading to a heterogeneous mixture and slow reaction rates.

  • Inefficient Activation: The coupling agent may be old or degraded, or the conditions are not optimal for activating the carboxylic acid.

Solutions:

  • Stoichiometry Check:

    • Base: Use at least 2.0 equivalents of base (e.g., DIPEA): 1.0 eq to neutralize the HCl salt and another 1.0 eq to scavenge the acid produced by some coupling reactions.

    • Coupling Agent: Use 1.1 to 1.2 equivalents of the coupling agent and any additive (like HOBt).

    • Amine: Use 1.0 to 1.1 equivalents of the this compound.

  • Solvent Selection: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), which are excellent for dissolving most reactants in amide coupling.

  • Reagent Quality: Ensure your coupling agents are fresh and have been stored under anhydrous conditions.

Problem 3: I am using a chiral carboxylic acid and am concerned about racemization.

Plausible Cause: The activation of the carboxylic acid makes the α-proton more acidic and susceptible to deprotonation by the base, leading to a loss of stereochemical integrity. This is particularly problematic with strong bases or high reaction temperatures.

Solutions:

  • Use Racemization-Suppressing Additives: HOBt and, more effectively, Oxyma are known to minimize racemization during coupling.

  • Switch to Phosphonium/Uronium Reagents: Reagents like HATU, HBTU, or PyBOP are specifically designed for low-racemization coupling, particularly in peptide synthesis. Although more expensive, they are highly efficient and provide cleaner reactions.

  • Careful Base and Temperature Control: Use the mildest effective base (DIPEA is better than TEA in this regard) and run the reaction at low temperatures (e.g., starting at 0 °C).

G Start Problem Observed (e.g., Low Yield, Impurity) CheckStoich Verify Stoichiometry (Amine, Acid, Base, Coupling Agent) Start->CheckStoich CheckPurity Check Reagent Purity & Solvent Anhydrous? Start->CheckPurity AssessImpurity Identify By-Product (LCMS, NMR) Start->AssessImpurity IsN_Acylurea Is it N-Acylurea? AssessImpurity->IsN_Acylurea IsRac Is it Racemization? AssessImpurity->IsRac IsLowConv Is it Low Conversion? AssessImpurity->IsLowConv AddHOBt Action: Add HOBt/Oxyma Lower Temperature IsN_Acylurea->AddHOBt Yes ChangeCoupling Action: Switch to HATU/PyBOP Use DIPEA, Low Temp IsRac->ChangeCoupling Yes IncreaseBase Action: Increase Base (2 eq) Check Solvent IsLowConv->IncreaseBase Yes End Problem Resolved AddHOBt->End ChangeCoupling->End IncreaseBase->End

Caption: Troubleshooting Workflow for Amide Coupling.

Protocol: General Procedure for Minimizing By-Products

This protocol describes a robust method for coupling a generic carboxylic acid with this compound using EDC and HOBt.

Materials:

  • Carboxylic Acid (R-COOH) (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF (solvent)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add DIPEA (2.2 eq) dropwise while stirring. Allow the mixture to stir for 5-10 minutes.

  • Add EDC·HCl (1.2 eq) in one portion.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% citric acid solution (to remove excess amine and DIPEA), saturated sodium bicarbonate solution (to remove excess carboxylic acid and HOBt), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

References

  • Hünig's Base (DIPEA) , Wikipedia, Wikimedia Foundation, URL: [Link]

  • Amide Bond Formation: The N-Acylurea Pitfall , Organic Chemistry Portal, URL: [Link]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt , Chemical Society Reviews, Royal Society of Chemistry, URL: [Link]

  • Peptide Coupling Reagents: A Review , Chemical Reviews, American Chemical Society, URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 4-amino-N,N-dimethylbutanamide hydrochloride and Other Butanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Butanamide Scaffold in Modern Drug Discovery

The butanamide core, a seemingly simple four-carbon amide structure, represents a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties. This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties. The exploration of butanamide derivatives continues to be a fertile ground for the discovery of novel therapeutic agents.

This guide provides a comparative analysis of 4-amino-N,N-dimethylbutanamide hydrochloride against other notable butanamide derivatives. While extensive biological data on this compound is not yet publicly available, its structural features—a terminal primary amine and a dimethylated amide—suggest potential interactions with biological targets similar to those of other well-characterized aminobutanamides. This document will, therefore, serve as a roadmap for researchers, outlining a logical, data-driven approach to evaluating this and other novel butanamide derivatives. We will delve into comparative physicochemical properties, explore the established biological activities of related compounds, and provide detailed, field-proven experimental protocols for a comprehensive pharmacological evaluation.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Here, we compare the computed properties of 4-amino-N,N-dimethylbutanamide with its hydrochloride salt and other relevant butanamide derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
4-amino-N,N-dimethylbutanamide C6H14N2O130.19[1]-0.9[1]46.3[1]
4-amino-N,N-dimethylbutanamide HCl C6H15ClN2O166.65[2]--
LevetiracetamC8H14N2O2170.21-0.652.4
GabapentinC9H17NO2171.24-1.163.3

Table 1: Comparative Physicochemical Properties.

The low XLogP3 value of 4-amino-N,N-dimethylbutanamide suggests high hydrophilicity, which may impact its ability to cross the blood-brain barrier. The hydrochloride salt form is expected to have even greater aqueous solubility. The topological polar surface area (TPSA) is also a key predictor of drug transport properties.

Pharmacological Landscape of Butanamide Derivatives: A Comparative Perspective

The butanamide scaffold is a key feature in several classes of bioactive molecules. By examining the structure-activity relationships (SAR) of these established derivatives, we can hypothesize potential biological targets for 4-amino-N,N-dimethylbutanamide.

Anticonvulsant Activity: Targeting the Central Nervous System

Many butanamide derivatives exhibit significant anticonvulsant activity, often through modulation of GABAergic neurotransmission or interaction with synaptic vesicle proteins.

  • Levetiracetam and its Analogs: Levetiracetam, a pyrrolidone-containing butanamide, is a widely used antiepileptic drug. Its mechanism of action is believed to involve binding to the synaptic vesicle protein 2A (SV2A). Structure-activity relationship studies have shown that the (S)-configuration of the ethyl group and the 2-oxopyrrolidine ring are crucial for its activity[3]. The discovery of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (ucb 34714), a 4-substituted pyrrolidone butanamide, demonstrated that modifications to the pyrrolidone ring can enhance potency[3][4].

  • GABA Analogs: The 4-aminobutanoic acid (GABA) structure is the basis for many anticonvulsant drugs. Derivatives of 4-(2-acetoxybenzoylamino) butyramide have been synthesized from GABA and have shown strong antiepileptic activities in vitro. A series of pharmacophoric hybrids of ameltolide and GABA-amides also showed promising anticonvulsant activity, suggesting mediation through the GABAergic system[5]. Given that 4-amino-N,N-dimethylbutanamide is a GABA analogue, it is plausible that it may interact with GABA receptors or transporters[6].

Anticonvulsant_Activity_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal SV2A SV2A GABA_Vesicle GABA SV2A->GABA_Vesicle Modulates Release GABA_Transporter GABA Transporter GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor Activates Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Hyperpolarization & Reduced Excitability Levetiracetam_Analog Levetiracetam Analogs Levetiracetam_Analog->SV2A Binds to GABA_Analog GABA Analogs (e.g., 4-amino-N,N-dimethylbutanamide) GABA_Analog->GABA_Transporter Inhibits Reuptake GABA_Analog->GABA_A_Receptor Potentiates/Activates

Caption: Potential mechanisms of anticonvulsant butanamide derivatives.

Anti-inflammatory and Analgesic Properties

Butanamide derivatives have also been investigated for their potential to mitigate inflammation and pain, often by targeting enzymes involved in the inflammatory cascade or ion channels.

  • Cyclooxygenase (COX) Inhibition: Certain butanamide-containing structures have been explored as inhibitors of COX enzymes, which are key mediators of inflammation. The evaluation of these compounds typically involves in vitro assays to determine their IC50 values against COX-1 and COX-2.

  • Matrix Metalloproteinase (MMP) Inhibition: N-hydroxybutanamide derivatives have been synthesized and shown to inhibit matrix metalloproteinases (MMPs), which play a role in tissue remodeling during inflammation and cancer. For example, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated inhibition of MMP-2, MMP-9, and MMP-14 with IC50 values in the low micromolar range.

  • Analgesic Effects: Some butanamide derivatives, particularly those that are analogues of GABA, may exhibit analgesic properties. For instance, bumetanide, a loop diuretic, and its derivatives have been shown to have analgesic effects in models of neuropathic pain, potentially through modulation of chloride transporters and GABAergic signaling[7][8].

Experimental Protocols for Pharmacological Evaluation

A thorough evaluation of a novel butanamide derivative requires a battery of well-defined in vitro and in vivo assays. The following protocols provide a starting point for characterizing the biological activity of compounds like this compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from established ELISA-based methods for measuring COX activity[9][10].

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • PGE2 ELISA kit

  • Test compound (e.g., 4-amino-N,N-dimethylbutanamide HCl) dissolved in an appropriate solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin)

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, the test compound dilutions, and the COX enzyme (COX-1 or COX-2).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound & Reagents Start->Prepare_Reagents Incubation Incubate Test Compound with COX Enzyme Prepare_Reagents->Incubation Reaction_Initiation Add Arachidonic Acid to Initiate Reaction Incubation->Reaction_Initiation Reaction_Termination Stop Reaction Reaction_Initiation->Reaction_Termination PGE2_Quantification Quantify PGE2 Production using ELISA Reaction_Termination->PGE2_Quantification Data_Analysis Calculate % Inhibition and Determine IC50 PGE2_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol is based on a fluorometric assay using a FRET-tagged substrate[11][12].

Objective: To determine the IC50 values of the test compound for specific MMPs (e.g., MMP-2, MMP-9, MMP-13).

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9)

  • MMP assay buffer

  • FRET-tagged MMP substrate

  • Test compound dissolved in an appropriate solvent

  • Known MMP inhibitor as a positive control (e.g., GM6001)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the MMP assay buffer.

  • In a 96-well black plate, add the MMP assay buffer, the test compound dilutions, and the MMP enzyme.

  • Incubate at 37°C for a pre-determined time to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the FRET-tagged MMP substrate.

  • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (e.g., Ex/Em = 325/393 nm for a specific MMP-9 substrate)[12].

  • Calculate the reaction velocity (rate of fluorescence increase) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value as described in the COX inhibition assay protocol.

Protocol 3: In Vivo Anticonvulsant Screening

This protocol describes the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for identifying potential anticonvulsant activity[5].

Objective: To evaluate the in vivo anticonvulsant efficacy of the test compound.

Animals:

  • Male Swiss mice (20-25 g)

Procedure:

Maximal Electroshock (MES) Test:

  • Administer the test compound intraperitoneally (i.p.) at various doses.

  • After a specified pretreatment time (e.g., 30 or 60 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • Determine the median effective dose (ED50) of the test compound.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound i.p. at various doses.

  • After the appropriate pretreatment time, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures lasting for at least 5 seconds within a 30-minute observation period.

  • Protection is defined as the absence of clonic seizures.

  • Determine the ED50 of the test compound.

Conclusion: A Path Forward for Novel Butanamide Derivatives

The butanamide scaffold continues to be a rich source of novel drug candidates with diverse pharmacological activities. While the biological profile of this compound remains to be fully elucidated, its structural similarity to known GABA analogues and other aminobutanamides provides a strong rationale for its investigation as a potential modulator of the central nervous system.

This guide has provided a framework for the comparative analysis of this compound and other butanamide derivatives. By leveraging the established structure-activity relationships of related compounds and employing robust, validated experimental protocols, researchers can efficiently characterize the pharmacological profile of this and other novel butanamides. The detailed methodologies for in vitro enzyme inhibition assays and in vivo anticonvulsant screening serve as a practical starting point for these investigations. The continued exploration of this chemical space holds significant promise for the development of new and improved therapeutics.

References

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  • An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. [Link]

  • Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. PubMed. [Link]

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  • Functional Characterization of Novel Bumetanide Derivatives for Epilepsy Treatment. PubMed. [Link]

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A Comparative Analysis of 4-amino-N,N-dimethylbutanamide Hydrochloride and Its Analogs as Modulators of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the GABA System with 4-Aminobutanamide Scaffolds

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, pain, and depression. Consequently, molecules that modulate GABAergic neurotransmission are of significant therapeutic interest. Among these, synthetic analogs of GABA, such as those based on the 4-aminobutanamide scaffold, represent a promising class of compounds for the development of novel therapeutics.

This guide provides a comparative analysis of 4-amino-N,N-dimethylbutanamide hydrochloride and its structural analogs. We will delve into their synthesis, structure-activity relationships (SAR), and their effects on GABAergic signaling, with a focus on their potential as inhibitors of GABA transporters (GATs). The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this class of compounds, supported by experimental data and detailed protocols.

The Core Moiety: this compound

This compound is a derivative of GABA, featuring a dimethylated amide group in place of the carboxylic acid. This modification significantly alters the physicochemical properties of the parent molecule, influencing its polarity, ability to cross the blood-brain barrier, and its interaction with biological targets. While specific pharmacological data for this compound is not extensively reported in publicly available literature, its structural similarity to known GABAergic modulators makes it and its analogs compelling subjects for investigation.

Comparative Analysis of 4-Aminobutanamide Analogs

Recent research has focused on the synthesis and evaluation of a variety of 4-aminobutanamide derivatives to explore their therapeutic potential, particularly as GABA uptake inhibitors. The inhibition of GATs prolongs the presence of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. A key study by Kulig et al. (2014) provides a foundational dataset for a comparative analysis of analogs with modifications at the 2-position of the butanamide backbone and with various substituents on the amide nitrogen.[1][2]

Structure-Activity Relationships (SAR) of 2-Substituted 4-Aminobutanamide Derivatives

The following table summarizes the inhibitory potency of selected 2-substituted 4-aminobutanamide analogs on the four murine GABA transporter subtypes (mGAT1-4). The data is presented as pIC50 values, where a higher value indicates greater inhibitory activity.

CompoundR1R2mGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)
Analog 1 HDiphenylmethyl4.854.635.235.10
Analog 2 H(4-chlorophenyl)phenylmethyl5.014.755.155.08
Analog 3 HBis(4-fluorophenyl)methyl4.924.685.125.01
Analog 4 PhenylDiphenylmethyl4.52<4.04.354.23
Analog 5 2-ThienylDiphenylmethyl4.68<4.04.484.31

Data synthesized from Kulig et al. (2014).[1][2]

Key Insights from the SAR Data:

  • Effect of 2-Substitution: The introduction of a bulky substituent at the 2-position of the 4-aminobutanamide core generally leads to a decrease in inhibitory activity across all mGAT subtypes. For instance, the unsubstituted analogs (Analogs 1-3) consistently show higher pIC50 values compared to their phenyl (Analog 4) and 2-thienyl (Analog 5) counterparts.

  • Influence of N-Substituents: The nature of the substituent on the amide nitrogen plays a critical role in determining potency and selectivity. The diphenylmethyl group (Analog 1) appears to be a favorable moiety for mGAT inhibition. Modifications to this group, such as the introduction of a chlorine atom (Analog 2) or fluorine atoms (Analog 3), result in slight variations in activity, suggesting that the electronic and steric properties of this region are important for interaction with the transporters.

While the direct comparison with an N,N-dimethylated analog is not available in this specific study, the data strongly suggests that the size and nature of the N-substituent are key determinants of biological activity. The relatively small N,N-dimethyl group of the core topic compound would likely confer a different pharmacological profile compared to the bulky N-arylalkyl groups presented.

In Vivo Pharmacological Effects

Selected 4-aminobutanamide derivatives from the aforementioned study were subjected to in vivo behavioral studies in mice to assess their potential therapeutic applications.

CompoundAnticonvulsant Activity (PTZ-induced seizures)Antidepressant-like Activity (Forced Swim Test)Antinociceptive Activity (Hot Plate Test)
Analog 1 ActiveInactiveActive
Analog 2 ActiveActiveActive

Data synthesized from Kulig et al. (2014).[1][2]

These findings indicate that 4-aminobutanamide analogs can exhibit a range of CNS activities, including anticonvulsant and antinociceptive effects, further highlighting their potential as therapeutic agents.[1] The observed differences in the in vivo profiles of structurally similar analogs underscore the importance of subtle molecular modifications in determining the overall pharmacological effect.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to characterize the activity of 4-aminobutanamide analogs at GABA receptors.

Protocol 1: GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

  • Rat brain membranes (prepared from whole rat brains)

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compounds

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in ice-cold deionized water and re-homogenize.

    • Centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step twice.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 0.1-0.2 mg of membrane protein per well.

    • For total binding, add [3H]Muscimol (final concentration ~5 nM).

    • For non-specific binding, add [3H]Muscimol and a high concentration of GABA (final concentration ~10 mM).

    • For competition binding, add [3H]Muscimol and varying concentrations of the test compound.

    • Incubate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold binding buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For competition assays, determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualization of Concepts

GABAergic Synapse and the Role of GATs

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released release GABAR GABA Receptor GABA_released->GABAR binding GAT GABA Transporter (GAT) GABA_released->GAT reuptake Inhibition Neuronal Inhibition GABAR->Inhibition GAT->GABA_vesicle recycling GAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture HEK-293 cells stably expressing mGAT subtypes Incubation Incubate cells with test compounds Cell_Culture->Incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation Add_Radioligand Add [3H]GABA Incubation->Add_Radioligand Incubate_GABA Incubate to allow uptake Add_Radioligand->Incubate_GABA Terminate Terminate uptake by rapid washing Incubate_GABA->Terminate Measure_Radioactivity Measure intracellular radioactivity Terminate->Measure_Radioactivity Calculate_Inhibition Calculate % inhibition of GABA uptake Measure_Radioactivity->Calculate_Inhibition Determine_pIC50 Determine pIC50 values Calculate_Inhibition->Determine_pIC50

Caption: Step-by-step workflow for an in vitro GABA transporter inhibition assay.

Conclusion and Future Directions

The 4-aminobutanamide scaffold serves as a versatile platform for the development of novel modulators of the GABAergic system. The comparative analysis of its analogs reveals that structural modifications, particularly at the 2-position and on the amide nitrogen, have a profound impact on their biological activity as GABA transporter inhibitors. While the core compound, this compound, requires further pharmacological characterization to serve as a definitive benchmark, the existing data on its analogs provides valuable insights for future drug design and development efforts.

Future research should focus on synthesizing and testing a broader range of N-substituted analogs, including those with smaller alkyl groups like the N,N-dimethyl moiety, to build a more comprehensive SAR profile. Additionally, exploring the activity of these compounds at GABA receptors directly, in addition to their effects on GABA transporters, will provide a more complete understanding of their mechanism of action and therapeutic potential. The detailed protocols and comparative data presented in this guide offer a solid foundation for advancing our knowledge of this promising class of neuroactive compounds.

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A Comparative Guide to the Efficacy of 4-amino-N,N-dimethylbutanamide hydrochloride in GABAergic System Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring novel modulators of the central nervous system, the vast chemical landscape of GABA analogs presents both opportunity and challenge. While well-characterized compounds like gabapentin and pregabalin have established clinical utility, the pharmacological profile of many structurally related molecules remains largely unexplored. This guide provides a comprehensive framework for evaluating the efficacy of one such compound, 4-amino-N,N-dimethylbutanamide hydrochloride , within the context of the GABAergic system.

Due to the current lack of published efficacy data for this specific molecule, this document serves as a detailed experimental blueprint. It outlines a logical, multi-tiered approach to characterizing its potential interactions with key components of the GABAergic signaling pathway. By comparing the methodologies and expected outcomes with those of established GABAergic modulators, this guide offers a robust strategy for elucidating the compound's mechanism of action and therapeutic potential.

Structural Rationale: A GABA Analog of Interest

4-amino-N,N-dimethylbutanamide is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2][3] The core butanamide structure with a terminal amino group mirrors the GABA backbone. The key modification is the N,N-dimethylation of the amide group. This structural similarity provides a strong rationale for investigating its potential activity at GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).[4][5]

Tier 1 Assays: Initial Screening for GABAergic Activity

The initial phase of characterization should focus on broadly assessing the compound's interaction with the primary targets in the GABAergic system. This involves receptor binding and transporter uptake assays.

GABA Receptor Binding Assays

Radioligand binding assays are a fundamental first step in determining if a compound directly interacts with GABA receptors.[6][7] These assays quantify the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the determination of binding affinity (Ki).

The GABA-A receptor is a ligand-gated ion channel and a key target for many anxiolytic, sedative, and anticonvulsant drugs.[8]

Experimental Protocol: [³H]Muscimol Competitive Binding Assay [7][9]

  • Membrane Preparation: Whole rat brains are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate synaptic membranes. Multiple washes are performed to remove endogenous GABA.

  • Assay Conditions: Prepared membranes are incubated with a fixed concentration of [³H]Muscimol (a potent GABA-A agonist) and varying concentrations of the test compound (4-amino-N,N-dimethylbutanamide HCl) or a known competitor (e.g., unlabeled GABA).

  • Incubation and Termination: The reaction is incubated to equilibrium and then rapidly terminated by filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[6]

Experimental Protocol: [³H]Baclofen Competitive Binding Assay [6][7]

  • Membrane Preparation: Similar to the GABA-A assay, with specific buffer modifications (e.g., inclusion of Ca²⁺) to optimize for GABA-B receptor binding.

  • Assay Conditions: Membranes are incubated with [³H]Baclofen (a selective GABA-B agonist) and the test compound or a known competitor (e.g., unlabeled baclofen).

  • Incubation, Termination, and Quantification: The procedure follows the same principles as the GABA-A binding assay.

  • Data Analysis: IC50 and Ki values are determined as described above.

Comparative Data (Hypothetical)

CompoundGABA-A Receptor Binding (Ki, µM)GABA-B Receptor Binding (Ki, µM)
GABA0.1 - 11 - 10
Muscimol0.002 - 0.01> 1000
Baclofen> 10000.1 - 1
4-amino-N,N-dimethylbutanamide HCl To be determined To be determined
GABA Transporter Uptake Assay

GABA transporters, such as GAT1, are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[10][11] Inhibition of GATs can prolong GABAergic signaling.

Experimental Protocol: [³H]GABA Uptake Inhibition Assay in HEK293-hGAT1 Cells [12][13]

  • Cell Culture: HEK293 cells stably expressing the human GAT1 transporter are cultured to confluence.

  • Assay Conditions: Cells are incubated with a low concentration of [³H]GABA in the presence of varying concentrations of the test compound or a known GAT1 inhibitor (e.g., Tiagabine).

  • Uptake and Termination: After a short incubation period, uptake is terminated by rapid washing with ice-cold buffer.

  • Quantification: The amount of [³H]GABA taken up by the cells is determined by liquid scintillation counting of the cell lysate.

  • Data Analysis: The IC50 for the inhibition of GABA uptake is calculated.

Comparative Data (Hypothetical)

CompoundGAT1 Uptake Inhibition (IC50, µM)
Tiagabine0.01 - 0.1
Nipecotic Acid1 - 10
4-amino-N,N-dimethylbutanamide HCl To be determined

Tier 2 Assays: Functional Characterization

If binding or uptake inhibition is observed in the initial screens, the next step is to determine the functional consequences of this interaction.

Electrophysiology: The Gold Standard for Ion Channel Function

Patch-clamp electrophysiology provides the most direct measure of ion channel function, offering high-resolution information on receptor activation, desensitization, and modulation.

Experimental Protocol: Whole-Cell Patch-Clamp on GABA-A Expressing Cells

  • Cell Preparation: HEK293 cells expressing specific GABA-A receptor subtypes (e.g., α1β2γ2) are used.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of membrane potential and the measurement of ion currents.

  • Compound Application: The test compound is applied alone to assess for direct agonism, or in combination with GABA to test for allosteric modulation.

  • Data Acquisition and Analysis: Changes in membrane current in response to compound application are recorded and analyzed to determine parameters such as EC50 (for agonists) or the degree of potentiation or inhibition of the GABA response.

Fluorescence-Based Functional Assays for Higher Throughput

While electrophysiology is the gold standard, fluorescence-based assays offer higher throughput for screening and initial characterization.[14][15][16]

Experimental Protocol: Fluorescence-Based Membrane Potential Assay [16]

  • Cell Loading: GABA-A expressing cells are loaded with a membrane potential-sensitive fluorescent dye.

  • Assay Plate Setup: Cells are plated in a multi-well format.

  • Compound Addition and Signal Detection: The test compound and/or GABA are added, and changes in fluorescence, indicative of membrane potential changes due to chloride ion flux through the GABA-A receptor, are measured using a plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the functional activity of the compound.

Comparative Data (Hypothetical)

CompoundGABA-A Receptor Functional Activity
GABAAgonist (EC50 ≈ 1-10 µM)
BicucullineCompetitive Antagonist
DiazepamPositive Allosteric Modulator
4-amino-N,N-dimethylbutanamide HCl To be determined (Agonist, Antagonist, or Modulator?)

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.

GABAA_Signaling_Pathway GABA GABA or Agonist GABAA_R GABA-A Receptor GABA->GABAA_R Binds to orthosteric site Cl_channel Chloride Channel (Opens) GABAA_R->Cl_channel Conformational change Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition PAM Positive Allosteric Modulator (e.g., Diazepam) PAM->GABAA_R Binds to allosteric site Antagonist Competitive Antagonist (e.g., Bicuculline) Antagonist->GABAA_R Blocks orthosteric site

Caption: GABA-A Receptor Signaling Pathway

Experimental_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Functional Characterization Binding_Assay GABA Receptor Binding Assays (GABA-A & GABA-B) Electrophysiology Electrophysiology (Patch-Clamp) Binding_Assay->Electrophysiology If binding is detected Fluorescence_Assay Fluorescence-Based Functional Assays Binding_Assay->Fluorescence_Assay If binding is detected Uptake_Assay GABA Transporter Uptake Assay (GAT1) Uptake_Assay->Electrophysiology If uptake inhibition is observed

Caption: Proposed Experimental Workflow

Conclusion and Future Directions

The systematic evaluation of This compound as outlined in this guide will provide a comprehensive understanding of its pharmacological profile within the GABAergic system. By employing a tiered approach, from initial binding and uptake screens to detailed functional characterization, researchers can efficiently determine its potential as a novel therapeutic agent. The comparative framework presented here, grounded in the activities of well-established GABAergic modulators, ensures that the experimental data generated will be both robust and readily interpretable by the scientific community. Future studies could expand upon these findings by investigating in vivo efficacy in animal models of epilepsy, anxiety, or neuropathic pain, further elucidating the therapeutic potential of this intriguing GABA analog.

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A Comparative Guide to Validating the Purity of Synthesized 4-amino-N,N-dimethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of analytical techniques for validating the purity of "4-amino-N,N-dimethylbutanamide hydrochloride," a compound of interest in various research and development pipelines. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The molecular structure of this compound presents specific analytical challenges. As a small, polar molecule with a primary amine and a tertiary amide, its hydrochloride salt form influences its solubility and chromatographic behavior. The presence of nitrogen also offers unique spectroscopic handles for identification and quantification.

The Critical Need for Purity Validation

The presence of impurities in an API can significantly impact its safety, efficacy, and stability.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of impurities present at levels above 0.1%.[1] Therefore, robust and reliable analytical methods are paramount. Potential impurities in the synthesis of this compound could include starting materials, reagents, by-products, and degradation products.

Comparative Analysis of Purity Validation Techniques

A multi-pronged analytical approach is often necessary to provide a comprehensive purity profile. Here, we compare the most effective techniques for this specific molecule.

Technique Principle Strengths for this Molecule Limitations Typical Purity Assessment
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei.Provides detailed structural information, can identify and quantify impurities with unique proton signals. Can confirm salt formation by observing shifts in protons near the amine group.[2]Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures.Quantitative NMR (qNMR) against a certified internal standard.
HPLC with UV Detection Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.High sensitivity and resolving power for separating closely related impurities. Established methods exist for amine analysis.[3][4]The target molecule lacks a strong chromophore, often necessitating derivatization for sensitive UV detection.[3][5][6]Peak area percentage of the main component.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity. Provides molecular weight confirmation and structural information through fragmentation patterns. The "nitrogen rule" can indicate the presence of nitrogen.[7][8][9]Quantification can be challenging without isotopic standards.Confirmation of molecular ion peak and absence of significant impurity ions.
Elemental Analysis Determines the elemental composition of a sample.Provides the percentage of C, H, N, and Cl, which can be compared to the theoretical values for the pure hydrochloride salt.Does not provide information on the nature of organic impurities.Comparison of experimental and theoretical elemental percentages.

Experimental Workflows and Protocols

Logical Flow of Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

G cluster_0 Initial Synthesis & Work-up cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & In-depth Analysis Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Purification (e.g., Recrystallization) HPLC_UV HPLC_UV Crude_Product->HPLC_UV Initial Screening Purity_Check_1 Purity_Check_1 HPLC_UV->Purity_Check_1 >95%? NMR NMR Purity_Check_1->NMR Yes Further_Purification Further_Purification Purity_Check_1->Further_Purification No MS MS NMR->MS Structure Confirmed Elemental_Analysis Elemental_Analysis MS->Elemental_Analysis Molecular Weight Confirmed Final_Purity_Report Final_Purity_Report Elemental_Analysis->Final_Purity_Report Elemental Composition Confirmed G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Optional, for UV detection Injection Injection Derivatization->Injection Separation Separation Injection->Separation C18 Column Detection Detection Separation->Detection UV Detector Chromatogram Chromatogram Detection->Chromatogram Purity_Calculation Purity_Calculation Chromatogram->Purity_Calculation Peak Area %

Sources

A Comparative Guide to the Performance of 4-amino-N,N-dimethylbutanamide hydrochloride and its Alternative Reagents in Tryptamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 4-amino-N,N-dimethylbutanamide hydrochloride with alternative reagents used as precursors for the 4-aminobutanal synthon, a critical component in the synthesis of tryptamine derivatives. The focus is on the widely utilized Fischer indole synthesis, a cornerstone reaction in medicinal chemistry for accessing this important class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for tryptamine-based targets.

Introduction: The Central Role of the 4-Aminobutanal Synthon in Tryptamine Synthesis

Tryptamine and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The synthesis of these molecules often relies on the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] A key challenge in this synthesis is the introduction of the ethylamine side chain at the C3 position of the indole ring. This is typically achieved by using a protected form of 4-aminobutanal, which serves as the carbonyl component in the Fischer indole synthesis.[3][4]

The instability of free 4-aminobutanal necessitates the use of more stable precursors, often referred to as "latent forms" or "synthetic equivalents."[3][5] The choice of this precursor significantly impacts the overall efficiency, scalability, and cost-effectiveness of the synthesis. This guide will compare the performance of several common precursors, including the modern, shelf-stable building block, this compound.

Comparative Analysis of 4-Aminobutanal Precursors

The performance of a 4-aminobutanal precursor can be evaluated based on several key parameters:

  • Stability and Ease of Handling: The ideal precursor should be a stable, non-volatile solid or liquid that does not require special handling procedures.

  • Synthetic Accessibility: The precursor should be readily available commercially or easy to synthesize in-house from inexpensive starting materials.

  • Reaction Efficiency: The conversion of the precursor to the desired tryptamine should proceed in high yield with minimal side products.

  • Scalability: The synthetic route using the precursor should be amenable to large-scale production.

  • Safety Profile: The precursor and the reagents required for its use should have a favorable safety profile.

The following sections provide a detailed comparison of this compound and its main alternatives based on these criteria.

This compound is a crystalline solid that offers significant advantages in terms of stability and ease of handling compared to many traditional precursors.[6] While not a direct carbonyl compound, it is a versatile synthon for the required 4-(N,N-dimethylamino)butanal. The amide functionality can be converted to the aldehyde through reduction, or the entire side chain can be constructed and then cyclized.

Proposed Synthetic Utility:

The primary utility of this reagent lies in its potential for a streamlined, one-pot reduction and subsequent Fischer indolization. The amide can be reduced to the corresponding amino-aldehyde, which can then be directly subjected to the Fischer synthesis conditions.

Experimental Workflow: Proposed Synthesis of a Tryptamine Derivative using this compound

G cluster_0 Step 1: Reduction of Amide cluster_1 Step 2: Fischer Indole Synthesis reagent1 4-amino-N,N-dimethylbutanamide HCl reducing_agent Reducing Agent (e.g., DIBAL-H) reagent1->reducing_agent 1. Add intermediate1 4-(dimethylamino)butanal (in situ) reducing_agent->intermediate1 2. Forms phenylhydrazine Substituted Phenylhydrazine intermediate1->phenylhydrazine 3. React with acid_catalyst Acid Catalyst (e.g., H2SO4, PPA) phenylhydrazine->acid_catalyst 4. Add product Target Tryptamine Derivative acid_catalyst->product 5. Cyclization

Caption: Proposed workflow for tryptamine synthesis.

The following table summarizes the key performance characteristics of the most common alternatives to this compound.

Precursor ClassRepresentative ExampleAdvantagesDisadvantagesTypical YieldsReference
4-Halobutanal Acetals 4-Chlorobutanal dimethyl acetal- Widely used and well-documented.[3][4]- Starting materials can be corrosive.[7] - The free aldehyde is unstable.[4] - May require harsh reaction conditions.60-80%[3][7]
4-Nitrobutanal Derivatives 4-Nitrobutanal dimethyl acetal- Easily prepared via Michael addition.[3]- Requires a reduction step for the nitro group. - Potential for side reactions during reduction.Variable[3]
3-Cyanopropanal Acetals 3-Cyanopropanal diethyl acetal- Readily available starting material.- Requires reduction of the nitrile, often with potent reducing agents like LiAlH4.[3]70-90%[3]
Cyclic Latent Forms 1-Acyl-2-hydroxypyrrolidines- Stable, crystalline solids.- Multi-step synthesis often required.[4]Good[4]

In-Depth Analysis of Alternative Synthetic Routes

This is one of the most traditional and widely documented routes.[3] The synthesis begins with the formation of 4-chlorobutanal dimethyl acetal, typically from 4-chlorobutyryl chloride or by opening the THF ring.[4][7] The acetal is then reacted with dimethylamine to introduce the amino group, followed by hydrolysis of the acetal and subsequent Fischer indolization.

Experimental Protocol: Synthesis of N,N-Dimethyltryptamine from 4-Chlorobutanal Dimethyl Acetal (Adapted from literature)

  • Amination: 4-Chlorobutanal dimethyl acetal is heated with an excess of aqueous dimethylamine in a sealed vessel to afford 4-(N,N-dimethylamino)butanal dimethyl acetal.

  • Hydrolysis and Cyclization (Fischer Indole Synthesis): The resulting amino acetal is dissolved in a suitable solvent (e.g., ethanol) and treated with phenylhydrazine and an acid catalyst (e.g., sulfuric acid or polyphosphoric acid). The mixture is heated to effect hydrolysis of the acetal to the aldehyde in situ, followed by cyclization to form the indole ring.

  • Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or crystallization.

This route utilizes the reduction of 3-cyanopropanal acetals to generate the corresponding 4-aminobutanal acetal.[3] This method is advantageous as 3-cyanopropanal is commercially available. However, it often requires the use of strong reducing agents like lithium aluminum hydride (LiAlH4), which can be hazardous on a large scale.

Logical Relationship of Precursor Synthesis

G cluster_0 Starting Materials cluster_1 Intermediate Precursors cluster_2 Key Synthon THF Tetrahydrofuran (THF) Chloroacetal 4-Chlorobutanal Acetal THF->Chloroacetal Ring Opening Acrolein Acrolein Nitroacetal 4-Nitrobutanal Acetal Acrolein->Nitroacetal Michael Addition Cyanoacetal 3-Cyanopropanal Acetal Acrolein->Cyanoacetal Addition Cyanide Cyanide Source Cyanide->Cyanoacetal Aminoacetal 4-Aminobutanal Acetal Chloroacetal->Aminoacetal Amination Nitroacetal->Aminoacetal Reduction Cyanoacetal->Aminoacetal Reduction

Caption: Synthesis pathways to the key amino acetal.

Expert Insights and Causality Behind Experimental Choices

The choice of a 4-aminobutanal precursor is often a trade-off between cost, convenience, and scalability.

  • For laboratory-scale synthesis and rapid analogue generation, the use of a pre-functionalized, stable building block like This compound is highly advantageous. It eliminates several synthetic steps and avoids the handling of unstable or highly reactive intermediates. The slightly higher initial cost of the reagent can be offset by savings in time and resources.

  • For large-scale industrial production, cost-effectiveness becomes paramount. In this scenario, routes starting from inexpensive bulk chemicals like THF or acrolein are often preferred, despite being more multi-step. The 4-chlorobutanal acetal pathway is a common choice, but the corrosive nature of some reagents and the instability of the free aldehyde are significant considerations.[7]

  • The nitrile reduction and nitro-alkane routes offer good convergence but introduce strong reducing agents or the need for nitro group reduction, which can present challenges for certain substrates and for process safety.[3]

Conclusion: A Strategic Approach to Precursor Selection

There is no single "best" precursor for the 4-aminobutanal synthon; the optimal choice depends on the specific goals of the synthesis.

  • This compound represents a modern, efficient solution for research and development settings where speed and convenience are priorities. Its stability and ease of use make it an attractive option for the rapid synthesis of diverse tryptamine libraries for biological screening.

  • Traditional precursors like 4-chlorobutanal acetals and 3-cyanopropanal acetals remain relevant for large-scale manufacturing where the optimization of each synthetic step and the use of low-cost starting materials are critical.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate reagent and synthetic strategy to achieve the desired outcome in a safe, efficient, and cost-effective manner.

References

  • Yurovskaya, M. A., & Alekseyev, R. S. (2010). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds, 46(4), 367–399. [Link]

  • Yurovskaya, M. A., & Alekseyev, R. S. (2010). SYNTHESIS OF TRYPTAMINES BY THE FISCHER METHOD USING SYNTHETIC PRECURSORS AND LATENT FORMS OF AMINO-BUTANAL (REVIEW). Khim Geterotsikl Soedin, 4, 435-70. [Link]

  • MDPI. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 692. [Link]

  • Leggans, E. K. (n.d.). Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. University of Mississippi. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Aminobutanal. Retrieved from [Link]

  • Wikipedia. (2023, December 12). α-Ethyltryptamine. In Wikipedia. [Link]

  • Brandt, S. D., et al. (2004). An analytical perspective on favoured synthetic routes to the psychoactive tryptamines. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 675-691. [Link]

  • Wikipedia. (2023, December 1). Fischer indole synthesis. In Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • ChemRxiv. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]

  • ACS Publications. (2024). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. [Link]

  • Synthonix, Inc. (n.d.). 4-(dimethylamino)-N,N-dimethyl-butanamide. Retrieved from [Link]

  • PubMed Central. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics, 28(3), 250-258. [Link]

  • PubMed Central. (2021). Synthetic Pathways to Non-Psychotropic Phytocannabinoids as Promising Molecules to Develop Novel Antibiotics: A Review. Molecules, 26(9), 2453. [Link]

  • Reddy, K. A., et al. (2007). An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. Organic Process Research & Development, 11(5), 879-882. [Link]

  • Google Patents. (n.d.). CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.
  • ThaiJO. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Chiang Mai University Journal of Natural Sciences. [Link]

  • Wikipedia. (2023, November 29). Synthon. In Wikipedia. [Link]

  • IJNRD. (2021). RETROSYNTHESIS APPROACH FOR ORGANIC COMPOUNDS. International Journal of Novel Research and Development, 6(6). [Link]

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A Senior Application Scientist's Guide to Benchmarking 4-amino-N,N-dimethylbutanamide hydrochloride in Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-amino-N,N-dimethylbutanamide hydrochloride , a bifunctional building block, against viable alternatives in the context of a common and crucial synthetic transformation: reductive amination. Our analysis is grounded in established chemical principles and supported by representative experimental protocols to empower you with the insights needed to make informed strategic decisions in your synthetic design.

Introduction to this compound: A Bifunctional Linchpin

This compound, with the molecular formula C₆H₁₅ClN₂O[1], presents a unique combination of two key functional groups: a primary aliphatic amine and a tertiary N,N-dimethylamide. The hydrochloride salt form ensures stability and enhances solubility in polar solvents. This arrangement makes it an attractive building block for introducing a flexible four-carbon chain with a terminal primary amine for further elaboration, while the tertiary amide offers a stable, polar handle that can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability.

The primary synthetic utility of this molecule lies in the reactivity of its primary amine. This functional group can readily participate in a wide array of bond-forming reactions, including N-acylation, N-alkylation, and, as we will explore in detail, reductive amination. The N,N-dimethylamide, being a relatively unreactive tertiary amide, is expected to remain inert under many of these conditions, thus serving as a stable modulating group.

The Benchmark Reaction: Reductive Amination

To objectively assess the performance of this compound, we will benchmark it in a reductive amination reaction with isobutyraldehyde. Reductive amination is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for the formation of carbon-nitrogen bonds[2][3]. It involves the reaction of a carbonyl compound with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine[1][2][4][5].

For this comparative analysis, we will consider two logical alternatives to this compound:

  • Alternative 1: 4-aminobutanamide hydrochloride (C₄H₁₁ClN₂O)[6]: The parent primary amide analog.

  • Alternative 2: tert-butyl (4-hydroxybutyl)carbamate (C₉H₁₉NO₃): A protected amino alcohol, representing a different class of bifunctional building block where the hydroxyl group can be further functionalized.

Comparative Analysis of Building Blocks

The choice of building block will have a significant impact on the reaction progress and the properties of the resulting product. Below is a comparative table summarizing the key attributes of our target molecule and its selected alternatives.

Feature4-amino-N,N-dimethylbutanamide HCl4-aminobutanamide HCltert-butyl (4-hydroxybutyl)carbamate
Molecular Weight 166.65 g/mol [1]138.59 g/mol 189.25 g/mol
Key Functional Groups Primary amine, Tertiary amidePrimary amine, Primary amideBoc-protected amine, Primary alcohol
Solubility High in polar protic solventsModerate in polar protic solventsHigh in a range of organic solvents
Reactivity of Amine High nucleophilicitySlightly reduced nucleophilicity due to potential for intramolecular H-bondingAmine is protected, requires deprotection prior to reaction
Stability of Second Functional Group Tertiary amide is highly stablePrimary amide is stable, but can be hydrolyzed under harsh conditionsBoc group is labile to acid; alcohol can be oxidized
Potential for Side Reactions LowPotential for side reactions at the primary amide under certain conditionsRequires additional deprotection step, which can affect overall yield
Influence on Product Properties Introduces a polar, metabolically stable tertiary amideIntroduces a polar primary amide capable of H-bond donation and acceptanceIntroduces a hydroxyl group, which can be a site for further functionalization or a metabolic hotspot

Experimental Protocols: Reductive Amination with Isobutyraldehyde

The following are representative, detailed protocols for the reductive amination of isobutyraldehyde with each of the three building blocks. These protocols are based on standard literature procedures for reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Protocol 1: Reductive Amination with this compound

Objective: To synthesize N-(4-(isobutylamino)butyl)-N,N-dimethylbutanamide.

Materials:

  • This compound (1.0 eq)

  • Isobutyraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of this compound in anhydrous DCM, add triethylamine and stir for 10 minutes at room temperature to liberate the free amine.

  • Add isobutyraldehyde and stir the mixture for 1 hour at room temperature to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Reductive Amination with 4-aminobutanamide hydrochloride

Objective: To synthesize 4-(isobutylamino)butanamide.

Materials:

  • 4-aminobutanamide hydrochloride (1.0 eq)

  • Isobutyraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) (1.1 eq)

  • 1:1 mixture of Dichloromethane (DCM) and Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Follow the procedure outlined in Protocol 1, using 4-aminobutanamide hydrochloride as the starting material. A co-solvent system of DCM/THF may be required to ensure solubility of the starting material and intermediates.

Protocol 3: Reductive Amination with tert-butyl (4-hydroxybutyl)carbamate

This is a two-step process involving deprotection followed by reductive amination.

Step 1: Boc Deprotection

Objective: To synthesize 4-aminobutanol.

Materials:

  • tert-butyl (4-hydroxybutyl)carbamate (1.0 eq)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl (4-hydroxybutyl)carbamate in 4 M HCl in 1,4-dioxane and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate 4-aminobutanol hydrochloride as a solid, which can be collected by filtration.

Step 2: Reductive Amination

Objective: To synthesize 4-(isobutylamino)butanol.

Materials:

  • 4-aminobutanol hydrochloride (from Step 1) (1.0 eq)

  • Isobutyraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Follow the procedure outlined in Protocol 1, using 4-aminobutanol hydrochloride as the starting material.

Discussion of Expected Outcomes and Performance

Parameter4-amino-N,N-dimethylbutanamide HCl4-aminobutanamide HCltert-butyl (4-hydroxybutyl)carbamate
Expected Yield Good to excellent. The primary amine is unhindered and nucleophilic. The tertiary amide is robust.Good. The primary amide may slightly decrease the nucleophilicity of the amine through electron withdrawal, but the reaction is generally high-yielding.Moderate to good over two steps. The additional deprotection step will likely lower the overall yield.
Purity and Purification Straightforward purification by standard column chromatography. The product is likely to be a non-polar oil or low-melting solid.Purification may be more challenging due to the increased polarity and potential for hydrogen bonding of the primary amide.Purification of the final amino alcohol is generally straightforward.
Product Attributes The resulting molecule contains a stable, polar, and aprotic amide. This can enhance solubility and metabolic stability.The product contains a primary amide, which can act as both a hydrogen bond donor and acceptor. This can be important for target engagement but may also lead to lower membrane permeability.The final product is an amino alcohol. The hydroxyl group can be a site for further synthetic elaboration or a potential point of metabolic oxidation.

Strategic Selection of a Building Block: A Decision-Making Workflow

The choice between these building blocks is not a matter of one being universally superior, but rather a strategic decision based on the desired properties of the final molecule and the overall synthetic plan.

G start Start: Need to introduce a C4 aminoalkyl chain q1 Is a stable, polar, aprotic moiety desired in the final product? start->q1 a1 Use 4-amino-N,N-dimethylbutanamide HCl q1->a1 Yes q2 Is a hydrogen-bonding amide (donor/acceptor) required for biological activity? q1->q2 No end Proceed with synthesis a1->end a2 Use 4-aminobutanamide HCl q2->a2 Yes q3 Is a site for further functionalization or a potential metabolic handle acceptable/desirable? q2->q3 No a2->end a3 Use a protected 4-aminobutanol derivative q3->a3 Yes a3->end

Caption: Decision-making workflow for selecting the optimal building block.

Conclusion

This compound is a valuable bifunctional building block for introducing a C4 aminoalkyl chain with a stable, polar N,N-dimethylamide moiety. Our comparative analysis through the lens of a reductive amination reaction highlights its utility and provides a framework for its comparison with alternatives like 4-aminobutanamide and protected 4-aminobutanol.

The N,N-dimethylamide group in the target molecule offers a distinct advantage in terms of chemical stability and its potential to fine-tune the physicochemical properties of the final compound, making it an excellent choice for applications where metabolic stability and specific solubility profiles are paramount. Conversely, the primary amide of 4-aminobutanamide offers hydrogen bonding capabilities that may be crucial for target engagement, while the hydroxyl group of the 4-aminobutanol derivative provides a handle for further synthetic diversification.

Ultimately, the optimal choice of building block is context-dependent. By understanding the inherent properties and synthetic behavior of each of these molecules, researchers can make more strategic and effective decisions in the design and execution of their synthetic routes.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-aminobutanamide. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911.
  • YouTube. Reductive Amination. Dr. Norris. Available at: [Link]

  • YouTube. Reductive Amination & Amide Synthesis (IOC 40). The Organic Chemistry Tutor. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • YouTube. Amine Preparation 4 - Reductive Amination. The Organic Chemistry Tutor. Available at: [Link]

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A Guide to Amide Bond Formation: A Comparative Analysis of Traditional Coupling Agents and an Evaluation of 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. The choice of coupling agent is a critical decision that can significantly impact reaction yield, purity, and the potential for side reactions. This guide provides an in-depth comparison of widely-used traditional coupling agents and offers a framework for the evaluation of novel reagents, using 4-amino-N,N-dimethylbutanamide hydrochloride as a case study.

The Central Role of Coupling Agents in Amide Synthesis

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[1] This is primarily due to the formation of a stable and unreactive ammonium carboxylate salt. Coupling agents are indispensable tools that overcome this kinetic barrier by activating the carboxylic acid, transforming the hydroxyl group into a better leaving group, and thus facilitating nucleophilic attack by the amine.[2]

A Comparative Overview of Traditional Coupling Agents

The arsenal of coupling agents available to the synthetic chemist is vast, with each class of reagents offering a unique set of advantages and disadvantages. The most prominent classes include carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most established and widely used coupling agents.[2][3] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4]

Mechanism of Action:

The reaction proceeds through the formation of an O-acylisourea intermediate, which can then be attacked by the amine to form the desired amide. However, this intermediate is unstable and can rearrange to a stable N-acylurea, a common side product. To mitigate this and to reduce racemization in chiral carboxylic acids, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts cleanly with the amine.[1][3][5]

EDC_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Amide Amide Product O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Amine R'-NH2 Amine->Amide PyBOP_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylate R-COO- OBt_Ester OBt-Active Ester Carboxylate->OBt_Ester + PyBOP PyBOP PyBOP PyBOP->OBt_Ester Amide Amide Product OBt_Ester->Amide + Amine Phosphine_Oxide Tris(pyrrolidino) phosphine oxide OBt_Ester->Phosphine_Oxide Amine R'-NH2 Amine->Amide

Figure 2: Simplified mechanism of PyBOP-mediated amide coupling.

Key Characteristics:

  • PyBOP: Offers high efficiency and generates a more benign byproduct compared to its predecessor, BOP, which produces the carcinogenic hexamethylphosphoramide (HMPA). [6][7]

Aminium/Uronium Salts: The Gold Standard for Difficult Couplings

Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their superior performance, especially in sterically hindered or challenging coupling reactions. [8][9] Mechanism of Action:

In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated and attacks the aminium salt to form a highly reactive OAt- or OBt-active ester. [1][10]The presence of the nitrogen atom in the HOAt ring of HATU is thought to accelerate the coupling step, making it one of the most efficient reagents available. [1]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylate R-COO- OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + Amine TMU Tetramethylurea OAt_Ester->TMU Amine R'-NH2 Amine->Amide

Figure 3: Simplified mechanism of HATU-mediated amide coupling.

Key Characteristics:

  • HATU: Generally exhibits higher efficiency and leads to higher crude purities, especially with shorter coupling times and in challenging syntheses. [7]* HBTU: A highly effective and more economical alternative to HATU for routine peptide synthesis. [8]

    Coupling Agent Class Advantages Disadvantages
    EDC Carbodiimide Water-soluble byproduct, easy workup. [1][5] Can lead to N-acylurea formation, may require an additive. [5]
    DCC Carbodiimide Effective and inexpensive. [11] Insoluble byproduct (DCU) can complicate purification. [3]
    PyBOP Phosphonium Salt High efficiency, rapid reactions, non-carcinogenic byproduct. [6][8] Potential explosive hazard. [6]
    HATU Aminium/Uronium Salt Very high reactivity, excellent for hindered couplings. [8][7] Higher cost, can cause guanidinylation if used in excess. [12]

    | HBTU | Aminium/Uronium Salt | High efficiency, cost-effective for routine use. [8]| Can cause guanidinylation side reactions. [12]|

A Potential New Player: this compound

In the continuous search for novel reagents and building blocks, this compound presents an interesting chemical structure. Publicly available information on this compound is largely limited to supplier data, with no documented use as a coupling agent. [13][14] Chemical Properties:

  • Molecular Formula: C6H15ClN2O [13]* Molecular Weight: 166.65 g/mol [13]* Structure: Contains a primary amine and a tertiary amide functionality.

Based on its structure, this compound is not expected to function as a traditional coupling agent that activates a carboxylic acid. Instead, its primary amine group makes it a suitable nucleophile to be coupled to a carboxylic acid.

Experimental Design for a Comparative Study

To objectively evaluate the performance of this compound as a building block in amide synthesis in comparison to a standard amine, a well-designed experimental protocol is necessary. The following protocols outline a head-to-head comparison using a standard carboxylic acid and a high-efficiency coupling agent like HATU.

Experimental_Workflow cluster_setup Reaction Setup cluster_analysis Analysis & Comparison Reagents Carboxylic Acid (1.0 eq) Coupling Agent (e.g., HATU, 1.1 eq) Base (e.g., DIPEA, 2.0 eq) Anhydrous Solvent (e.g., DMF) Reaction_A Reaction A: Control Coupling Reagents->Reaction_A Reaction_B Reaction B: Test Coupling Reagents->Reaction_B Amine_A Control Amine (e.g., Benzylamine, 1.2 eq) Amine_A->Reaction_A Amine_B 4-amino-N,N-dimethylbutanamide hydrochloride (1.2 eq) Amine_B->Reaction_B Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_A->Monitoring Reaction_B->Monitoring Workup Aqueous Workup & Purification (Column Chromatography) Monitoring->Workup Analysis Yield, Purity (HPLC, NMR), Reaction Time Workup->Analysis

Figure 4: Experimental workflow for comparative analysis.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling with a Standard Amine (Control)

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 equiv) dropwise and stir for 15 minutes.

  • Coupling: Add the standard amine (e.g., benzylamine, 1.2 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS. [1]5. Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid, aqueous base, and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 2: HATU-Mediated Coupling with this compound (Test)

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv, an extra equivalent to neutralize the hydrochloride salt) dropwise and stir for 15 minutes.

  • Coupling: Add this compound (1.2 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid, aqueous base, and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Key Performance Indicators for Comparison
MetricDescriptionMethod of Analysis
Reaction Yield (%) The amount of purified amide product obtained relative to the theoretical maximum.Gravimetric analysis after purification.
Product Purity (%) The percentage of the desired amide in the final isolated product.HPLC, NMR spectroscopy.
Reaction Time (h) The time required for the complete consumption of the limiting reagent.TLC, LC-MS.
Ease of Workup/Purification Qualitative assessment of the ease of removing byproducts and unreacted starting materials.Observation during experimental work.

Conclusion

The selection of an appropriate coupling agent is a nuanced decision that requires a deep understanding of the substrate scope, potential side reactions, and desired reaction conditions. While carbodiimides like EDC remain valuable for their cost-effectiveness and ease of use, phosphonium and aminium salts such as PyBOP and HATU offer superior performance for more demanding synthetic challenges.

The case of this compound highlights the importance of a systematic and evidence-based approach when evaluating new chemical entities in the context of established synthetic methodologies. While its structure suggests it is a viable nucleophile for amide bond formation, its performance relative to standard amines must be empirically determined. The experimental framework provided in this guide offers a robust methodology for such a comparative analysis, enabling researchers to make informed decisions and advance their drug discovery and development programs.

References

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A Comparative Spectroscopic Guide to 4-amino-N,N-dimethylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-N,N-dimethylbutanamide hydrochloride is a small organic molecule of interest in various research and development sectors, including pharmaceuticals and materials science. As with any synthesized compound, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, offering a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

To provide a robust framework for analysis, this guide presents a comparative study with two structurally related compounds: N,N-dimethylbutanamide and gamma-aminobutyric acid hydrochloride (GABA-HCl) . By examining the spectral features of these analogues, we can build a highly confident predictive model for the target compound, enabling researchers to effectively identify and characterize this compound in their own experimental work.

Predicted Spectroscopic Data for this compound

Chemical Structure

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we expect to see distinct signals for each proton environment. The protonation of the primary amine to form the hydrochloride salt will have a significant deshielding effect on the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Analogue Compounds.

Proton Assignment Predicted Chemical Shift (ppm) for Target Compound Multiplicity Integration Experimental Data: N,N-dimethylbutanamide (ppm) Experimental Data: GABA-HCl (ppm)
-CH₂-NH₃⁺ ~3.1Triplet2H-~3.0
-CH₂-CH₂-NH₃⁺ ~2.0Multiplet2H~1.6~1.9
-C(=O)-CH₂- ~2.4Triplet2H~2.2~2.4
-N(CH₃)₂ ~2.9, ~3.0Singlet(s)6H~2.9-
-NH₃⁺ ~8.0 (broad)Singlet3H-~8.2 (broad)

Note: Predicted values are estimates. Actual chemical shifts can vary depending on the solvent and concentration. The two methyl groups on the amide nitrogen may be non-equivalent due to restricted rotation around the C-N bond, potentially giving rise to two separate singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Analogue Compounds.

Carbon Assignment Predicted Chemical Shift (ppm) for Target Compound Experimental Data: N,N-dimethylbutanamide (ppm) Experimental Data: GABA-HCl (ppm)
-C=O ~175~173~178
-CH₂-NH₃⁺ ~39-~39
-CH₂-CH₂-NH₃⁺ ~22~19~24
-C(=O)-CH₂- ~32~35~32
-N(CH₃)₂ ~35, ~37~35, ~37-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the amide and the ammonium salt.

Table 3: Predicted IR Absorption Frequencies for this compound.

Functional Group Predicted Absorption Range (cm⁻¹) Key Features
N-H Stretch (Ammonium) 3200 - 2800Broad, strong absorption, characteristic of a primary amine salt.[1]
C-H Stretch (Alkyl) 3000 - 2850Medium to strong absorptions.
C=O Stretch (Amide) 1680 - 1630Strong, sharp absorption.
N-H Bend (Ammonium) ~1600Medium absorption.
C-N Stretch 1250 - 1020Medium absorption.

The presence of the broad N-H stretching band from the ammonium salt is a key diagnostic feature that distinguishes the hydrochloride salt from its free base form.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, we would expect to observe the molecular ion of the free base after the loss of HCl.

  • Expected Molecular Ion (M+H)⁺ of the free base: m/z 131.11

  • Molecular Weight of the free base: 130.19 g/mol [2]

  • Molecular Weight of the hydrochloride salt: 166.65 g/mol [3]

Predicted Fragmentation Pattern:

A common fragmentation pathway for amides is the alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

G mol [C₆H₁₄N₂O]⁺˙ m/z = 130 frag1 [C₄H₁₀N]⁺ m/z = 72 mol->frag1 α-cleavage frag2 [C₂H₅NO]⁺˙ m/z = 59 mol->frag2 McLafferty rearrangement

Figure 2: Potential fragmentation pathways for 4-amino-N,N-dimethylbutanamide in Mass Spectrometry.

Comparative Analysis with Structurally Related Compounds

A direct comparison with the experimental data of N,N-dimethylbutanamide and GABA-HCl provides a strong basis for our predictions.

  • ¹H NMR: The chemical shifts of the protons on the butyramide chain in our target molecule are expected to be a hybrid of those observed for N,N-dimethylbutanamide and GABA-HCl. The deshielding effect of the ammonium group in GABA-HCl on the adjacent methylene protons is a key indicator.

  • ¹³C NMR: Similarly, the carbon chemical shifts will reflect the electronic environments of both analogue compounds. The carbonyl carbon signal is expected to be in a similar region for all three compounds.

  • IR: The IR spectrum of N,N-dimethylbutanamide will show C-H and C=O stretching frequencies but will lack the broad N-H stretching band characteristic of the ammonium salt seen in GABA-HCl and predicted for our target compound.

  • MS: The mass spectrum of N,N-dimethylbutanamide will show a molecular ion at m/z 115.10.[4] This can be compared to the expected molecular ion of the free base of our target compound at m/z 131.11.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for hydrochloride salts due to their polarity. Add a small amount of a reference standard, such as DSS or TSP, for accurate chemical shift calibration.

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable techniques. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet. ATR allows for direct analysis of the solid sample with minimal preparation.

  • Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the instrument and the analyte's properties. ESI is generally well-suited for polar, pre-charged molecules like hydrochloride salts.

Data Acquisition

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Output prep_nmr NMR Sample (in Deuterated Solvent) nmr NMR Spectrometer prep_nmr->nmr prep_ir IR Sample (KBr Pellet or ATR) ir FT-IR Spectrometer prep_ir->ir prep_ms MS Sample (Dilute Solution) ms Mass Spectrometer prep_ms->ms data_nmr ¹H & ¹³C NMR Spectra nmr->data_nmr data_ir IR Spectrum ir->data_ir data_ms Mass Spectrum ms->data_ms

Figure 3: General workflow for spectroscopic analysis.

  • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. Standard acquisition parameters should be employed, with sufficient scans to achieve a good signal-to-noise ratio.

  • IR: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • MS: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode to observe the protonated molecular ion.

Conclusion

This guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By leveraging the known spectral features of N,N-dimethylbutanamide and GABA-HCl, researchers can confidently identify and characterize the target compound. The provided experimental protocols offer a starting point for obtaining high-quality data. It is always recommended to perform a full suite of spectroscopic analyses for unambiguous structure confirmation of any newly synthesized compound.

References

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A Prospective Cost-Benefit Analysis of 4-amino-N,N-dimethylbutanamide hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the early-stage evaluation of novel chemical entities is a critical juncture in the path toward therapeutic innovation. This guide presents a prospective cost-benefit analysis of 4-amino-N,N-dimethylbutanamide hydrochloride , a structurally novel GABA analog, in the context of central nervous system (CNS) drug discovery. Given the limited publicly available data on this specific compound, this analysis will proceed from a foundational, forward-looking perspective. We will leverage its structural similarity to gamma-aminobutyric acid (GABA) to postulate a therapeutic hypothesis and design a rigorous, albeit hypothetical, experimental framework for its evaluation against established alternatives. This guide is intended to serve as a blueprint for the rational assessment of new chemical entities in the GABAergic space.

Introduction: The Rationale for Investigating Novel GABA Analogs

Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] Consequently, the development of GABA analogs that can modulate GABAergic neurotransmission has been a fruitful area of pharmaceutical research.[3] However, existing therapies, while effective, are not without their limitations, including side effects, variable efficacy, and challenging pharmacokinetic profiles.

This landscape creates a compelling rationale for the investigation of novel GABA analogs such as this compound. Its core 4-aminobutanamide structure suggests a potential interaction with GABA receptors, while the N,N-dimethyl substitution may influence its physicochemical properties, such as blood-brain barrier permeability and metabolic stability, when compared to the parent compound, 4-aminobutanamide.[4][5]

This guide will compare this compound (herein referred to as Compound X ) with two well-established GABA analogs:

  • Gabapentin: A widely prescribed anticonvulsant and analgesic for neuropathic pain.[2]

  • Baclofen: A muscle relaxant and antispasmodic agent that acts as a GABAB receptor agonist.

Experimental Framework for Comparative Analysis

To conduct a thorough cost-benefit analysis, a series of head-to-head preclinical studies are necessary. The following experimental workflow outlines a logical progression for evaluating the potential of Compound X.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety & Pharmacokinetics Receptor_Binding GABA Receptor Binding Assays (GABAA & GABAB) Functional_Assay Functional Assays (e.g., Electrophysiology) Receptor_Binding->Functional_Assay Confirm functional activity Animal_Models Animal Models of Disease (e.g., Neuropathic Pain, Seizures) Functional_Assay->Animal_Models Promising in vitro profile ADME_Screening In Vitro ADME Screening (Solubility, Permeability, Stability) PK_Studies Pharmacokinetic Profiling (Rodent) ADME_Screening->PK_Studies Favorable drug-like properties Animal_Models->PK_Studies Demonstrated efficacy Tox_Screening Preliminary Toxicology (e.g., Cytotoxicity, hERG) PK_Studies->Tox_Screening Acceptable exposure

Caption: Experimental workflow for the preclinical evaluation of Compound X.
Detailed Experimental Protocols

Objective: To determine the binding affinity of Compound X for GABAA and GABAB receptors in comparison to GABA, Gabapentin, and Baclofen.

Protocol:

  • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex tissue via differential centrifugation.[6][7]

  • Radioligand Binding:

    • GABAA Receptor: Use [3H]muscimol as the radioligand. Incubate the prepared membranes with increasing concentrations of Compound X, Gabapentin, or GABA (as a positive control) in the presence of a fixed concentration of [3H]muscimol.[6]

    • GABAB Receptor: Use [3H]CGP54626 as the radioligand antagonist. Incubate membranes with increasing concentrations of Compound X, Baclofen, or GABA in the presence of a fixed concentration of [3H]CGP54626.

  • Separation and Detection: Separate bound from free radioligand by rapid vacuum filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibitory constant) for each compound by fitting the competition binding data to a one-site or two-site binding model using nonlinear regression.

Objective: To assess the analgesic efficacy of Compound X in a rodent model of neuropathic pain, compared to Gabapentin.

Protocol:

  • Surgical Procedure: Induce neuropathic pain in adult male Sprague-Dawley rats by placing loose chromic gut ligatures around the sciatic nerve.

  • Drug Administration: Following a post-operative recovery and baseline pain assessment period, administer Compound X, Gabapentin, or vehicle control via intraperitoneal (i.p.) injection at various doses.

  • Behavioral Testing: Measure pain responses at multiple time points post-dosing using standardized tests such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

  • Data Analysis: Determine the dose-response relationship for each compound and calculate the ED50 (effective dose for 50% of the maximal effect).

Comparative Performance Analysis (Hypothetical Data)

The following tables present hypothetical data to illustrate a potential outcome of the proposed experiments. This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: In Vitro Performance Metrics

CompoundGABAA Receptor Binding (Ki, µM)GABAB Receptor Binding (Ki, µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
Compound X > 1005.28.575
Gabapentin > 100> 1001.2> 120
Baclofen > 1002.12.5110

Interpretation: In this hypothetical scenario, Compound X demonstrates selective affinity for the GABAB receptor, similar to Baclofen, but with a slightly lower affinity. Notably, its Caco-2 permeability suggests potentially better oral absorption compared to Gabapentin and Baclofen. Its microsomal stability is good, though slightly less than the comparators.

Table 2: In Vivo Efficacy in CCI Model

CompoundED50 (mg/kg, i.p.) for Mechanical AllodyniaTherapeutic Index (TD50/ED50)
Compound X 1512
Gabapentin 308
Baclofen 55

Interpretation: This hypothetical data suggests that Compound X is more potent than Gabapentin in the neuropathic pain model and possesses a wider therapeutic index than both comparators, indicating a potentially better safety margin.

Cost-Benefit Analysis

The decision to advance a compound like Compound X from discovery to preclinical development hinges on a careful consideration of costs versus potential benefits.

Cost Analysis

The costs associated with early-stage drug discovery are substantial and are driven by both direct experimental expenses and the high attrition rate of candidate compounds.[8]

Caption: Estimated costs for the initial preclinical evaluation of Compound X.

It is important to note that these are initial costs. The capitalized cost of bringing a new drug to market, accounting for the cost of failed projects, can be in the hundreds of millions of dollars.[8]

Benefit Analysis

The potential benefits of Compound X, based on our hypothetical data, could be significant:

  • Improved Efficacy and Potency: A lower ED50 compared to the standard of care (Gabapentin) in a key indication like neuropathic pain would be a major clinical advantage.

  • Enhanced Safety Profile: A wider therapeutic index suggests a lower likelihood of dose-limiting side effects, which could improve patient compliance and quality of life.

  • Favorable Pharmacokinetics: Better oral bioavailability could lead to more convenient dosing regimens and more predictable patient responses.

  • Novel Intellectual Property: As a new chemical entity, Compound X would have a strong patent position, providing a period of market exclusivity.

Conclusion and Future Directions

This prospective analysis demonstrates a structured approach to evaluating a novel research chemical like this compound. While the lack of existing data necessitates a hypothetical framework, the principles of comparative analysis against established alternatives remain paramount.

Based on our hypothetical data, Compound X presents a compelling profile that would warrant the significant investment required for further preclinical development. The next logical steps would involve more extensive in vivo efficacy studies in other relevant models, comprehensive pharmacokinetic profiling in multiple species, and formal preclinical toxicology studies to support an Investigational New Drug (IND) application.

Ultimately, the decision to proceed with such a compound is a balance of scientific promise, clinical need, and economic realities. By employing a rigorous, data-driven, and comparative approach from the earliest stages, research organizations can increase the probability of success and make more informed decisions in the high-stakes endeavor of drug discovery.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical resources we utilize. This guide provides a detailed, field-tested framework for the proper disposal of 4-amino-N,N-dimethylbutanamide hydrochloride (CAS: 1069-56-3), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in a professional laboratory setting.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's chemical and toxicological profile is paramount. This initial assessment dictates the handling, segregation, and ultimate disposal pathway. This compound is a combustible solid classified as an eye irritant.[1]

Table 1: Chemical and Safety Profile of this compound

PropertyValueSource
Chemical Formula C₆H₁₅ClN₂O[1]
Molecular Weight 166.65 g/mol [1]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H319: Causes serious eye irritation[1][2]
Storage Class 11: Combustible Solids[1]

The primary hazard is serious eye irritation.[1][2] Therefore, the foundational principle of our disposal plan is to prevent contact, especially with the eyes, and to manage the waste stream as a non-hazardous (in most jurisdictions, pending characterization) but regulated chemical waste.

The Core Disposal Workflow: A Step-by-Step Guide

This workflow is designed as a self-validating system to minimize error and ensure compliance. The causality behind each step is rooted in federal and local regulations, which treat all laboratory-generated chemical waste as unique and require careful management.[3]

Step 1: Waste Characterization and Segregation

Expert Insight: The first and most critical step is determining if the waste is hazardous. While pure this compound is not typically classified as EPA hazardous waste, its final formulation in an experimental context dictates its disposal path. Has it been mixed with a listed hazardous chemical (e.g., benzene, chloroform)? Has it acquired a hazardous characteristic (ignitability, corrosivity, reactivity, toxicity)?

  • Action: If the compound is unused and in its original container, it is disposed of based on its own profile. If it is part of an experimental residue, you must evaluate all components of the mixture.

  • Segregation: Do not mix this waste with other waste streams.[4] Keep it separate from incompatible materials, particularly strong oxidizing agents.[5] Store it away from heat and sources of ignition.[6]

Step 2: Personal Protective Equipment (PPE)

Expert Insight: Given the H319 hazard statement, robust eye protection is non-negotiable. Standard laboratory PPE provides the necessary barrier to prevent accidental exposure during handling and consolidation.

  • Action: At a minimum, wear the following PPE:

    • Safety glasses with side shields or chemical splash goggles.

    • Standard laboratory coat.

    • Nitrile gloves.

Step 3: Container Selection and Labeling

Expert Insight: Proper containment prevents leaks and ensures waste handlers are fully aware of the contents. The container must be compatible with the chemical and securely sealed.

  • Action:

    • Select a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) bottle with a screw-on cap is a suitable choice.

    • For solid waste (e.g., contaminated weigh boats, paper), use a designated solid waste container.

    • Attach a "Hazardous Waste" label (or your institution's equivalent chemical waste label) to the container before adding any waste.

    • Clearly write all constituents on the label, including "this compound" and any solvents or other chemicals present. List percentages for each component.

Step 4: Waste Accumulation

Expert Insight: Waste must be accumulated at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[7] This minimizes the transport of hazardous materials within the facility.

  • Action:

    • Place the properly labeled waste container in a designated SAA.

    • Keep the container closed at all times except when adding waste.[8]

    • Ensure the container is within a secondary containment bin to mitigate potential spills.[8]

Step 5: Disposal of Contaminated Materials

Expert Insight: Any item that comes into direct contact with the chemical is considered contaminated and must be disposed of as chemical waste.

  • Action:

    • Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated, puncture-proof sharps container.

    • Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., water or ethanol). The first rinseate must be collected as chemical waste. Subsequent rinses can often be disposed of down the drain, but this depends on local regulations. The clean glassware can then be washed for reuse or disposed of in a broken glass box.

    • Consumables: Gloves, bench paper, and pipette tips should be placed in the designated solid chemical waste container.

Step 6: Arranging for Final Disposal

Expert Insight: Final disposal must be handled by a licensed hazardous waste vendor in accordance with all national and local regulations.[4] Your institution's Environmental Health & Safety (EHS) office manages this process.

  • Action:

    • Once the waste container is full, or if work on the project is complete, seal the container tightly.

    • Complete a waste pickup request through your institutional EHS department's online portal.

    • Store the sealed container in the SAA until it is collected by trained personnel.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_accumulate Accumulation & Final Disposal cluster_contaminated Contaminated Items start Start: Waste Generation assess Assess Waste Stream (Pure compound or mixture?) start->assess ppe Don Proper PPE (Goggles, Gloves, Lab Coat) assess->ppe cont_items Contaminated Items? (Gloves, Glassware, Sharps) assess->cont_items container Select Compatible Container (e.g., HDPE Bottle) ppe->container label_node Affix & Complete Waste Label (List all constituents) container->label_node accumulate Place Waste in Labeled Container label_node->accumulate saa Store Container in SAA (Closed, in Secondary Containment) accumulate->saa request Submit Waste Pickup Request to EHS Office saa->request pickup Waste Collected by Licensed Vendor request->pickup seg_cont Segregate by Type (Solid, Liquid, Sharps) cont_items->seg_cont disp_cont Dispose in Appropriate Waste Containers seg_cont->disp_cont disp_cont->accumulate

Caption: Decision workflow for handling and disposing of the target compound.

Regulatory Landscape & Compliance

All chemical waste disposal is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[7] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), each with specific regulatory requirements.[7] It is your responsibility to operate in accordance with your facility's generator status and its Laboratory Management Plan.[9] Academic laboratories may have the option to operate under the more flexible Subpart K regulations, which are better suited to a research environment than the traditional industrial standards.[9][10]

Spill Management & Emergency Procedures

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: If you are trained and it is safe to do so, don appropriate PPE, including respiratory protection if the material is a fine powder.

  • Containment: For a solid spill, gently cover with an absorbent pad or use a spill kit designed for solid materials to avoid creating dust.[11] For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[4]

  • Cleanup: Carefully sweep or scoop the contained material into a designated waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Label the container with all contents and dispose of it as hazardous waste.

  • Report: Report the incident to your EHS department.

For eye contact, immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present, and seek immediate medical attention.[4]

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.[Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.[Link]

  • 4-amino-N,N-dimethylbutanamide(SALTDATA: HCl) Information. ChemWhat.[Link]

  • Chemical Label for this compound. Chemical-Label.com.[Link]

  • Safety Data Sheet for 3,4-Dehydro-L-proline amide hydrochloride. AA Blocks.[Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.[Link]

  • Laboratory Hazardous Waste Disposal Guideline. UNSW Sydney.[Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-amino-N,N-dimethylbutanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, field-tested protocols for the safe handling of 4-amino-N,N-dimethylbutanamide hydrochloride, ensuring the well-being of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, grounded in authoritative E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) principles.

Hazard Identification and Risk Assessment: Know Your Compound

This compound is an amine salt that requires careful handling due to its potential health effects. Understanding the specific hazards is the first step in a robust safety protocol.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation[1][2].

  • Skin Irritation (Category 2) : May cause skin irritation[1][3].

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation[1][3].

The hydrochloride salt form means the compound is supplied as an acidic salt of an amine. While the immediate corrosive properties of a free amine are lessened, the potential for irritation upon contact or inhalation remains a primary concern. The causality here is straightforward: the compound can react with moisture on the skin, in the eyes, or in the respiratory tract, leading to irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is dictated by the specific tasks being performed and the potential for exposure. When handling amines and their salts, it is essential to wear appropriate PPE, including gloves, goggles, and protective clothing[4]. A respirator may also be necessary in poorly ventilated areas to prevent the inhalation of harmful vapors[4].

Task / ScenarioRequired Personal Protective EquipmentJustification
Handling Solid Compound (Weighing, Transferring) - Safety glasses with side shields or safety goggles- Nitrile or neoprene gloves- Laboratory coatProtects eyes from dust particles. Prevents skin contact with the solid compound.
Preparing Solutions (Dissolving in Solvents) - Chemical splash goggles- Nitrile or neoprene gloves- Laboratory coat- Work within a certified chemical fume hoodGoggles provide a seal around the eyes to protect from splashes. A fume hood is critical to prevent inhalation of any aerosols or vapors generated during dissolution.
Running Reactions and Work-up Procedures - Chemical splash goggles- Face shield (if splash hazard is high)- Nitrile or neoprene gloves- Chemical-resistant apron over a laboratory coatProvides an additional layer of protection for the face and body against larger volume splashes or unexpected reactions.
Cleaning Spills - Full-face or half-mask air-purifying respirator- Chemical resistant clothing (coveralls)- Double-gloving (inner and outer chemical-resistant gloves)- Chemical-resistant bootsProvides maximum protection during cleanup of a significant spill, minimizing inhalation and skin contact.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a standardized workflow minimizes the risk of accidental exposure. The following protocol outlines the critical steps for safely handling this compound from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Assess 2. Verify Fume Hood Operation Prep->Assess Ensure Safety Gather 3. Assemble Materials Assess->Gather Weigh 4. Weigh Compound Gather->Weigh Enter Handling Phase Dissolve 5. Prepare Solution Weigh->Dissolve Use 6. Perform Experiment Dissolve->Use Decontaminate 7. Decontaminate Glassware Use->Decontaminate Enter Cleanup Phase Dispose 8. Dispose of Waste Decontaminate->Dispose Remove 9. Doff PPE & Wash Hands Dispose->Remove

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.